molecular formula C23H34ClNO2 B1677940 NE-100 hydrochloride CAS No. 149409-57-4

NE-100 hydrochloride

Cat. No.: B1677940
CAS No.: 149409-57-4
M. Wt: 392.0 g/mol
InChI Key: ZHGMDXSHODHWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NE 100 is a potent antagonist of sigma-1 (σ1) receptors (IC50 = 4.16 nM). It only weakly antagonizes dopamine, serotonin, and PCP receptors, but may indirectly alter receptor activity through its effects on σ1.1,2,3 NE 100 is commonly used to study the role of σ1 receptor signaling in cells or animals.>NE100 HCl is a potent and selective sigma-1 receptor antagonist.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl]-N-propylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGMDXSHODHWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)OC)OCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149409-57-4
Record name 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149409-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

NE-100 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent and Selective Sigma-1 Receptor Antagonist

Abstract

NE-100 hydrochloride is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in a wide range of cellular functions and pathological conditions. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's chemical properties, mechanism of action, and key pharmacological data. Furthermore, this guide outlines detailed experimental protocols for assays commonly used to characterize this compound and its effects, and presents diagrams of its implicated signaling pathways and experimental workflows.

Introduction

This compound, chemically known as 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a widely used pharmacological tool for studying the physiological and pathophysiological roles of the sigma-1 receptor.[1][2][3] Its high affinity and selectivity for the σ1R over the sigma-2 receptor (σ2R) and a panel of other neurotransmitter receptors make it an invaluable agent for elucidating the specific functions of the σ1R.[1] Research has indicated potential therapeutic applications for this compound in a variety of central nervous system (CNS) disorders, including psychosis, cognitive impairments, and neuropathic pain, owing to its neuroprotective and neuromodulatory activities.[2][4]

Chemical and Physical Properties

PropertyValueReference
Chemical Name 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride[1]
Molecular Formula C23H34ClNO2[2]
Molecular Weight 391.97 g/mol [2]
CAS Number 149409-57-4[2]
Appearance White to light yellow solid[3]
Solubility Soluble in water (≥ 100 mg/mL)[3]
Storage -20°C, sealed, away from moisture[3]

Pharmacology

Mechanism of Action

This compound exerts its effects primarily through the competitive and reversible antagonism of the sigma-1 receptor.[1] The σ1R is a ligand-operated intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface (MAM). It is involved in the regulation of intracellular Ca2+ signaling, ion channel function, and intercellular signaling. By binding to the σ1R, this compound inhibits the actions of endogenous and exogenous σ1R agonists, thereby modulating a variety of downstream cellular processes.

Binding Affinity and Selectivity

This compound exhibits high affinity for the sigma-1 receptor with reported Ki and IC50 values in the low nanomolar range. It displays significant selectivity over the sigma-2 receptor and a wide range of other CNS receptors.

ParameterValueSpecies/Assay ConditionReference
Ki (σ1R) 0.86 nMGuinea pig brain membranes[1]
IC50 (σ1R) 4.16 nMNot specified[2][4][5][6]
Kd 1.2 nMReversible binding[1]
Selectivity > 55-fold over σ2RNot specified[1]
Selectivity > 6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptorsNot specified[1]

Signaling Pathways

This compound, as a σ1R antagonist, modulates several key signaling pathways. The following diagrams illustrate some of the implicated pathways.

sigma1_calcium_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER ER IP3R IP3 Receptor Ca_release Ca²⁺ Release IP3R->Ca_release Sigma1R Sigma-1 Receptor Sigma1R->IP3R modulates NE100 NE-100 HCl NE100->Sigma1R inhibits Mito Mitochondrion Ca_uptake Ca²⁺ Uptake PLC Phospholipase C IP3 IP3 PLC->IP3 generates IP3->IP3R activates Ca_release->Ca_uptake Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response neuroinflammation_pathway cluster_microglia Microglia Microglia Sigma1R Sigma-1 Receptor NFkB NF-κB Activation Sigma1R->NFkB promotes NE100 NE-100 HCl NE100->Sigma1R inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation binding_assay_workflow A Prepare Brain Membrane Homogenate B Incubate Membranes with [³H]-ligand and NE-100 HCl A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50/Ki determination) D->E

References

NE-100 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride, chemically known as 4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine, is a potent and highly selective sigma-1 (σ1) receptor antagonist. It has been instrumental as a pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, its influence on intracellular signaling pathways, and its effects in preclinical models of neuropsychiatric and neurodegenerative disorders. The information presented herein is intended to support further research and development of σ1 receptor-targeted therapeutics.

Core Mechanism of Action: Selective Sigma-1 Receptor Antagonism

This compound exerts its pharmacological effects primarily through its high-affinity, selective, and competitive antagonism of the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein, predominantly located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.

Binding Affinity and Selectivity

This compound demonstrates nanomolar affinity for the σ1 receptor, with significantly lower affinity for the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors, ion channels, and transporters. This high selectivity makes it an invaluable tool for isolating the effects of σ1 receptor modulation.

Parameter Value Receptor/Site Reference
Ki 1.03 ± 0.01 nMSigma-1[1]
Ki 0.86 nMSigma-1[2]
IC50 4.16 nMSigma-1[3][4]
Selectivity > 205-foldover Sigma-2[1]
Selectivity > 55-foldover Sigma-2[2]
Selectivity > 6000-foldover D1, D2, 5-HT1A, 5-HT2, PCP receptors[2]
Kd 1.2 nMSigma-1 (reversible binding)[2]
Functional Antagonism

As an antagonist, this compound binds to the σ1 receptor and inhibits its activity. This prevents the conformational changes induced by σ1 receptor agonists, thereby blocking the downstream signaling cascades initiated by receptor activation. This antagonistic action has been demonstrated in various preclinical models where NE-100 effectively reverses the behavioral and cellular effects of σ1 receptor agonists.

Modulation of Intracellular Signaling Pathways

The antagonistic action of this compound on the σ1 receptor leads to the modulation of several key intracellular signaling pathways.

Regulation of Calcium Homeostasis

The σ1 receptor plays a crucial role in regulating intracellular calcium (Ca2+) signaling, particularly the release of Ca2+ from the endoplasmic reticulum via the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. By antagonizing the σ1 receptor, this compound can modulate these Ca2+ dynamics, which is a critical aspect of its neuroprotective effects.

cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca2+ Store IP3R->Ca_ER Regulates Release Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto Release NE100 This compound NE100->Sigma1 Antagonizes

Caption: this compound antagonizes the sigma-1 receptor, modulating IP3 receptor-mediated calcium release from the endoplasmic reticulum.

Attenuation of Endoplasmic Reticulum (ER) Stress

This compound has been shown to protect against ER stress-induced cell death. It achieves this by upregulating the expression of the 78-kDa glucose-regulated protein (GRP78), a key chaperone protein, through the activating transcription factor 6 (ATF6) pathway. This action is independent of its σ1 receptor antagonism.[1] This suggests a potential off-target or parallel mechanism contributing to its neuroprotective profile.

cluster_ER_Stress ER Stress Response ER_Stress ER Stress (e.g., Tunicamycin) ATF6 ATF6 Pathway ER_Stress->ATF6 Activates CHOP CHOP (Pro-apoptotic) ER_Stress->CHOP Induces GRP78 GRP78 (BiP) ATF6->GRP78 Upregulates GRP78->CHOP Inhibits CellDeath Cell Death CHOP->CellDeath Promotes NE100 This compound NE100->ATF6 Activates Start Start TissuePrep Tissue Preparation (Guinea Pig Brain Membranes) Start->TissuePrep Incubation Incubation ([3H](+)-pentazocine + NE-100) TissuePrep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing (Removal of Non-specific Binding) Filtration->Washing Counting Liquid Scintillation Counting (Measurement of Radioactivity) Washing->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis End End Analysis->End

References

NE-100 Hydrochloride: A Technical Guide to its Sigma-1 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of NE-100 hydrochloride as a potent and selective sigma-1 (σ1) receptor antagonist. This document details its binding characteristics, selectivity, and functional effects, supported by experimental data and methodologies. It is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction to this compound and the Sigma-1 Receptor

This compound, with the chemical name 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a well-characterized and widely used pharmacological tool for studying the physiological and pathological roles of the σ1 receptor. The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in a multitude of cellular processes, including the modulation of intracellular calcium signaling, regulation of ion channels, and response to cellular stress. Its unique mode of action and diverse physiological roles have made it an attractive target for therapeutic intervention in a range of disorders, including neurological and psychiatric conditions. NE-100 acts as a competitive antagonist at the σ1 receptor, blocking the binding of endogenous and exogenous ligands and thereby inhibiting its downstream signaling functions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound for the Sigma-1 Receptor

ParameterValueSpecies/TissueRadioligandReference
Ki 0.86 nMGuinea Pig Brain--INVALID-LINK---Pentazocine[1][2]
IC50 4.16 nMNot SpecifiedNot Specified[3][4]
Kd 1.2 nMGuinea Pig Brain Membranes[3H]NE-100[1][2]

Table 2: Receptor Selectivity Profile of this compound

Receptor/SiteSelectivity (Fold)Comparison ReceptorReference
Sigma-2 (σ2) > 55Sigma-1 (σ1)[1][2]
Dopamine D1 > 6000Sigma-1 (σ1)[1][2]
Dopamine D2 > 6000Sigma-1 (σ1)[1][2]
Serotonin 5-HT1A > 6000Sigma-1 (σ1)[1][2]
Serotonin 5-HT2 > 6000Sigma-1 (σ1)[1][2]
PCP Site (NMDA Receptor) > 6000Sigma-1 (σ1)[1][2]

Table 3: In Vivo Efficacy of this compound

Behavioral ModelEffectSpeciesED50Reference
(+)SKF-10047-induced Head-weaving AntagonismRat0.27 mg/kg (oral)[4]
Phencyclidine (PCP)-induced Head-weaving AntagonismRat0.12 mg/kg (oral)[4]
PCP-induced Cognitive Dysfunction (Water Maze) ImprovementRat0.03-1 mg/kg (oral)[3]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is a representative method for determining the binding affinity of this compound for the σ1 receptor using radioligand displacement.

Objective: To determine the inhibition constant (Ki) of this compound for the σ1 receptor.

Materials:

  • Tissue Preparation: Guinea pig brain membranes, prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

  • Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor agonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity σ1 ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., GF/B).

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membrane fraction from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, --INVALID-LINK---Pentazocine (at a concentration near its Kd, e.g., 5 nM), and assay buffer.

    • Non-specific Binding: Membrane preparation, --INVALID-LINK---Pentazocine, and a high concentration of a non-labeled σ1 ligand (e.g., 10 µM Haloperidol).

    • Displacement: Membrane preparation, --INVALID-LINK---Pentazocine, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in a solution like polyethylenimine. This separates bound from unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of NE-100 that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Antipsychotic Activity: PCP-Induced Head-Weaving in Rats

This protocol describes a common behavioral assay used to assess the potential antipsychotic activity of compounds like this compound.

Objective: To evaluate the ability of this compound to antagonize phencyclidine (PCP)-induced head-weaving behavior in rats.

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Test Compound: this compound, prepared for oral administration.

  • Inducing Agent: Phencyclidine (PCP), prepared for subcutaneous or intraperitoneal injection.

  • Observation Cages: Clear cages allowing for unobstructed observation of the animals.

Procedure:

  • Acclimation: Acclimate the rats to the testing environment for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer this compound orally at various doses (e.g., 0.03, 0.1, 0.3, 1 mg/kg) or vehicle to different groups of rats.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer PCP (e.g., 5-7.5 mg/kg, s.c. or i.p.) to induce head-weaving behavior.

  • Behavioral Observation: Immediately after PCP administration, place the rats individually in observation cages. Record the presence and frequency of head-weaving behavior for a specified period (e.g., 30-60 minutes). Head-weaving is characterized by side-to-side movements of the head.

  • Scoring: The behavior can be scored by counting the number of head weaves within a specific time interval or by using a rating scale.

  • Data Analysis: Compare the scores of the NE-100-treated groups with the vehicle-treated control group. Calculate the ED50 value, which is the dose of NE-100 that produces a 50% reduction in the PCP-induced head-weaving behavior.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the sigma-1 receptor and a typical experimental workflow.

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion s1r_bip σ1R-BiP Complex ip3r IP3 Receptor s1r_bip->ip3r σ1R translocates and stabilizes IP3R ire1 IRE1 s1r_bip->ire1 σ1R modulates perk PERK s1r_bip->perk σ1R modulates atf6_inactive ATF6 (inactive) s1r_bip->atf6_inactive σ1R modulates ca_release Ca²⁺ Release ip3r->ca_release upr Unfolded Protein Response (UPR) ire1->upr perk->upr atf6_active ATF6 (active) atf6_inactive->atf6_active cleavage ca_mito Ca²⁺ Uptake agonist σ1R Agonist agonist->s1r_bip dissociates ne100 NE-100 ne100->s1r_bip prevents dissociation ne100->ire1 blocks modulation ne100->perk blocks modulation ne100->atf6_inactive blocks modulation er_stress ER Stress er_stress->s1r_bip dissociates BiP ca_release->ca_mito apoptosis Apoptosis upr->apoptosis prolonged stress atf6_active->upr

Caption: Sigma-1 Receptor Signaling Pathways and the Antagonistic Effect of NE-100.

experimental_workflow start Start: Hypothesis NE-100 is a σ1R antagonist in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki, IC50) in_vitro->binding_assay selectivity_assay Selectivity Profiling (vs. other receptors) in_vitro->selectivity_assay functional_assay Functional Assays (e.g., Ca²⁺ mobilization) in_vitro->functional_assay in_vivo In Vivo Validation in_vitro->in_vivo data_analysis Data Analysis & Interpretation binding_assay->data_analysis selectivity_assay->data_analysis functional_assay->data_analysis behavioral_model Behavioral Models (e.g., PCP-induced psychosis) in_vivo->behavioral_model cognitive_test Cognitive Tests (e.g., Morris Water Maze) in_vivo->cognitive_test behavioral_model->data_analysis cognitive_test->data_analysis conclusion Conclusion: NE-100 is a potent and selective σ1R antagonist with in vivo efficacy data_analysis->conclusion

Caption: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a highly potent and selective antagonist of the sigma-1 receptor. Its well-defined pharmacological profile, including its high binding affinity and excellent selectivity over other CNS receptors, makes it an indispensable tool for elucidating the complex roles of the sigma-1 receptor in health and disease. The in vivo efficacy of NE-100 in preclinical models of psychosis and cognitive dysfunction underscores the therapeutic potential of targeting the sigma-1 receptor. This technical guide provides a foundational understanding of NE-100's properties and the experimental approaches used to characterize them, serving as a valuable resource for the scientific community.

References

NE-100 Hydrochloride: A Comprehensive Technical Guide to a Seminal Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride, chemically known as N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine monohydrochloride, is a potent and highly selective antagonist of the sigma-1 (σ1) receptor. Since its development in the early 1990s, NE-100 has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the fields of neuroscience, pharmacology, and drug development.

Discovery and History

This compound was first synthesized and characterized by researchers at Taisho Pharmaceutical Co., Ltd. in Japan. The initial in vivo tests were reported in a 1993 publication in Life Sciences, with further characterization of its binding properties published in 1994 in the European Journal of Pharmacology. The development of NE-100 was driven by the hypothesis that sigma receptor antagonists could serve as effective antipsychotic agents without the motor side effects associated with typical neuroleptics.[1] The full details of its design, synthesis, and structure-activity relationships were later published in the Journal of Medicinal Chemistry in 1999 by Atsuro Nakazato and colleagues.[2]

NE-100 was one of the earliest selective sigma-1 receptor ligands to be reported and has since been widely used in preclinical research to investigate the function of the sigma-1 receptor in a variety of contexts, including neuropsychiatric disorders, neurodegenerative diseases, and pain.

It is critical to distinguish this compound, the sigma-1 antagonist, from "NEO100," a highly purified form of perillyl alcohol being investigated in clinical trials for the treatment of brain tumors by NeOnc Technologies Holdings, Inc. These are distinct chemical entities with different mechanisms of action and therapeutic indications. This guide focuses exclusively on the sigma-1 receptor antagonist, this compound.

Pharmacological Profile

Mechanism of Action

This compound is a potent and selective antagonist of the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[3][4] The sigma-1 receptor is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses.[4][5][6]

As an antagonist, NE-100 binds to the sigma-1 receptor and inhibits its activity. This antagonism prevents the dissociation of the sigma-1 receptor from its binding partner, the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[6] Under normal conditions, the dissociation of this complex allows the sigma-1 receptor to interact with and modulate the activity of various client proteins, including the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, a key regulator of intracellular calcium release.[4][6][7] By preventing this dissociation, NE-100 effectively blocks the downstream signaling cascades initiated by sigma-1 receptor activation.

Binding Affinity and Selectivity

NE-100 exhibits high affinity for the sigma-1 receptor with reported IC50 and Ki values in the low nanomolar range. It displays significant selectivity for the sigma-1 receptor over the sigma-2 receptor and a wide range of other neurotransmitter receptors, including dopamine, serotonin, and PCP receptors.[1][8][9] This high selectivity makes it a valuable tool for isolating the effects of sigma-1 receptor modulation in experimental systems.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Parameter Value Assay Conditions Reference
IC504.16 nMGuinea pig brain membranes, Radioligand: --INVALID-LINK---pentazocine[1][8]
Ki0.86 nMNot specified[9]
Selectivity> 55-fold over σ2 receptorsNot specified[9]
Selectivity> 6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptorsNot specified[9]
Compound Receptor IC50 (nM) Reference
NE-100Sigma-14.16[1]
NE-100Dopamine D1> 10,000[1]
NE-100Dopamine D2> 10,000[1]
NE-100Serotonin 5-HT1A> 10,000[1]
NE-100Serotonin 5-HT2> 10,000[1]
NE-100PCP> 10,000[1]
In Vivo Activity Parameter Value Animal Model Reference
Antagonism of (+)-SKF10047-induced head-weavingED500.27 mg/kg (oral)Rat[1]
Antagonism of PCP-induced head-weavingED500.12 mg/kg (oral)Rat[1]

Experimental Protocols

Synthesis of this compound

The original, eight-step synthesis of NE-100 was reported by Nakazato and colleagues in the Journal of Medicinal Chemistry in 1999. Researchers should refer to this publication for the detailed synthetic procedures and characterization data. A more recent, expedited four-step synthesis has also been reported.

Sigma-1 Receptor Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor, based on methods used in the characterization of NE-100.

Materials:

  • Membrane Preparation: Guinea pig brain membranes (or other tissue/cell preparation expressing sigma-1 receptors).

  • Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: Haloperidol (B65202) (10 µM).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

    • 50 µL of various concentrations of the test compound (e.g., NE-100).

    • 50 µL of --INVALID-LINK---pentazocine (at a concentration near its Kd, typically 2-5 nM).

    • 50 µL of the membrane preparation (containing 100-200 µg of protein).

  • Incubate the plates at 37°C for 90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate overnight.

  • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Antipsychotic-like Activity

The following protocol is based on the in vivo studies first describing the effects of NE-100.

Animal Model: Male Wistar rats.

Procedure:

  • Acclimation: Acclimate the rats to the testing environment.

  • Drug Administration:

    • Administer this compound orally at various doses (e.g., 0.03-1 mg/kg).

    • After a set pre-treatment time (e.g., 60 minutes), administer a psychostimulant such as (+)-SKF10047 (a sigma receptor agonist) or phencyclidine (PCP) to induce stereotyped behaviors (e.g., head-weaving).

  • Behavioral Observation:

    • Immediately after psychostimulant administration, place the animals in individual observation cages.

    • Record the incidence and duration of head-weaving behavior for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Quantify the behavioral scores for each treatment group.

    • Calculate the ED50 value (the dose of NE-100 that produces a 50% reduction in the psychostimulant-induced behavior) using a dose-response analysis.

Visualizations

Signaling Pathways

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Sigma1_BiP σ1-R / BiP Complex Sigma1 σ1 Receptor Sigma1_BiP->Sigma1 Dissociation (Agonist/Stress) BiP BiP (GRP78) Sigma1_BiP->BiP Dissociation (Agonist/Stress) IP3R IP3 Receptor Sigma1->IP3R Stabilization Ca_ER Ca²⁺ Store IP3R->Ca_ER Ca²⁺ Release Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Efflux NE100 NE-100 NE100->Sigma1_BiP Antagonism (Stabilizes Complex) Agonist Agonist Agonist->Sigma1_BiP Activation

Caption: Sigma-1 receptor signaling at the ER and the antagonistic action of NE-100.

Experimental Workflows

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Membrane homogenate - Radioligand (³H-pentazocine) - Test compound (NE-100) - Buffers start->prepare_reagents incubation Incubate Reagents (37°C for 90 min) prepare_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters (Remove non-specifically bound ligand) filtration->washing scintillation_counting Scintillation Counting (Quantify radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate IC₅₀ and Kᵢ values) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a sigma-1 receptor radioligand binding assay.

Conclusion

This compound has been a cornerstone in the study of sigma-1 receptor pharmacology for over three decades. Its high potency and selectivity have enabled researchers to dissect the complex roles of this receptor in cellular function and disease. While its therapeutic development has not progressed to clinical trials, its value as a research tool remains undiminished. This technical guide provides a comprehensive resource for scientists and researchers utilizing or planning to utilize this compound in their studies, offering a solid foundation of its history, mechanism, and the experimental methodologies for its characterization.

References

The Sigma-1 Receptor: A Pluripotent Regulator in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), has emerged as a critical player in cellular homeostasis and a promising therapeutic target for a spectrum of neurological disorders. Its multifaceted role in modulating key cellular processes—including calcium signaling, oxidative stress, neuroinflammation, and protein quality control—positions it at the nexus of several pathological pathways underlying neurodegeneration and psychiatric conditions. This technical guide provides a comprehensive overview of the S1R's function, its implication in various neurological diseases, quantitative data on ligand interactions, and detailed experimental protocols for its investigation, aimed at facilitating further research and therapeutic development in this field.

Introduction: The Enigmatic Sigma-1 Receptor

Initially misidentified as an opioid receptor, the S1R is now recognized as a distinct protein with no homology to other mammalian receptors[1][2]. It is a 223-amino acid transmembrane protein that functions as a molecular chaperone, interacting with a wide array of client proteins to maintain cellular health, particularly under conditions of stress[3][4]. The S1R is highly expressed in the central nervous system (CNS), including in neurons, astrocytes, microglia, and oligodendrocytes, underscoring its importance in brain function[5][6].

Under basal conditions, the S1R is predominantly localized at the MAM, a critical interface for communication between the ER and mitochondria. Here, it forms a complex with another chaperone, the binding immunoglobulin protein (BiP)[3]. Upon stimulation by agonist ligands or cellular stress, the S1R dissociates from BiP and can translocate to other subcellular compartments, including the plasma membrane and nuclear envelope, to interact with its client proteins[3][7]. This dynamic localization allows the S1R to exert its pleiotropic effects throughout the cell.

Core Functions and Signaling Pathways

The S1R's neuroprotective effects are mediated through its influence on several fundamental cellular pathways.

Calcium Homeostasis

The S1R is a key regulator of intracellular calcium (Ca2+) signaling, a process vital for neuronal function and survival. At the MAM, the S1R directly interacts with and chaperones the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a channel responsible for releasing Ca2+ from the ER[8]. By stabilizing the IP3R, the S1R ensures proper Ca2+ flux from the ER to the mitochondria, which is essential for mitochondrial bioenergetics[3]. Dysregulation of Ca2+ homeostasis is a common feature of many neurodegenerative diseases, and the S1R's ability to modulate this process is a key aspect of its neuroprotective role.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The ER is the primary site of protein folding and modification. Accumulation of misfolded proteins in the ER leads to ER stress and activation of the unfolded protein response (UPR). While initially a pro-survival response, chronic ER stress can trigger apoptosis. The S1R plays a crucial role in mitigating ER stress. It interacts with and modulates the activity of key UPR sensors, such as the inositol-requiring enzyme 1 (IRE1), thereby promoting cell survival[9].

Oxidative Stress and Mitochondrial Function

Mitochondria are the primary source of cellular energy and also a major site of reactive oxygen species (ROS) production. Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is a major contributor to neuronal damage in neurological disorders. The S1R supports mitochondrial function and reduces oxidative stress by enhancing the activity of antioxidant defense mechanisms and preserving mitochondrial integrity[10].

Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurological diseases. The S1R is expressed in glial cells and has been shown to modulate neuroinflammatory responses[5]. Activation of the S1R can suppress the pro-inflammatory M1 microglial phenotype and promote the anti-inflammatory and neuroprotective M2 phenotype, thereby dampening detrimental inflammatory processes in the brain[5].

A diagram illustrating the core signaling pathways of the Sigma-1 receptor is presented below.

Core Sigma-1 Receptor Signaling Pathways cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol / Plasma Membrane cluster_Nucleus Nucleus S1R_MAM Sigma-1 Receptor (at MAM) BiP BiP S1R_MAM->BiP bound in resting state IP3R IP3 Receptor S1R_MAM->IP3R chaperones IRE1 IRE1 S1R_MAM->IRE1 modulates Ion_Channels Ion Channels (K+, Na+, Ca2+) S1R_MAM->Ion_Channels translocates to modulate NMDAR NMDA Receptor S1R_MAM->NMDAR modulates BDNF BDNF Signaling S1R_MAM->BDNF promotes Stress Cellular Stress / Agonist Binding Stress->S1R_MAM dissociation Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ release Gene_Exp Gene Expression (e.g., anti-apoptotic) IRE1->Gene_Exp UPR signaling Mito_Func Mitochondrial Function Mito_Ca->Mito_Func ROS ROS Production Mito_Func->ROS reduces Mito_Func->Gene_Exp influences BDNF->Gene_Exp

Caption: Core Sigma-1 Receptor Signaling Pathways.

Role in Neurological Disorders

The S1R's involvement in fundamental cellular processes makes it a key player in the pathophysiology of a wide range of neurological disorders.

Alzheimer's Disease (AD)

In AD, the S1R has been shown to be neuroprotective against amyloid-beta (Aβ) toxicity[11][12]. S1R agonists can reduce Aβ-induced neuronal death and improve cognitive deficits in animal models of AD[13]. Post-mortem studies have revealed a decrease in S1R density in the brains of AD patients[14]. The protective mechanisms of S1R in AD include the regulation of calcium homeostasis, mitigation of oxidative stress, and modulation of neuroinflammation[11][14].

Parkinson's Disease (PD)

The S1R is implicated in the survival of dopaminergic neurons, the primary cell type lost in PD. S1R agonists have demonstrated neuroprotective effects in preclinical models of PD by preserving mitochondrial function and reducing oxidative stress[15]. The S1R also interacts with proteins involved in dopamine (B1211576) signaling, suggesting a role in modulating dopaminergic neurotransmission.

Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS)

In HD, a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein, S1R activation has been shown to be protective[10]. Similarly, mutations in the S1R gene have been linked to a juvenile form of ALS, and S1R agonists have shown therapeutic potential in preclinical ALS models by reducing ER stress and supporting motor neuron survival[15].

Psychiatric Disorders

The S1R is also involved in the pathophysiology of psychiatric disorders such as depression and anxiety. Several antidepressant drugs, including the selective serotonin (B10506) reuptake inhibitor (SSRI) fluvoxamine, have a high affinity for the S1R, and this interaction is thought to contribute to their therapeutic effects[16]. S1R modulation can influence neurotransmitter systems, including the serotonergic and dopaminergic systems, which are dysregulated in these disorders.

Quantitative Data on Sigma-1 Receptor Interactions

The following tables summarize key quantitative data regarding the binding of various ligands to the S1R and the in vivo receptor occupancy of selected drugs.

Table 1: Binding Affinities (Ki) of Selected Ligands for the Sigma-1 Receptor

LigandLigand TypeKi (nM)Tissue/Cell LineReference
(+)-PentazocineAgonist2.9Guinea Pig Brain[14]
PRE-084Agonist---
SA4503Agonist4.6Guinea Pig Brain[17]
FluvoxamineAgonist (SSRI)36Human Brain[16]
DonepezilAgonist (AChEI)14 (IC50)Human Brain
HaloperidolAntagonist---
NE-100Antagonist---
DTGNon-selective-Rat Liver[18]

Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.

Table 2: In Vivo Sigma-1 Receptor Occupancy by PET Imaging with [11C]SA4503 in Humans

DrugDoseReceptor Occupancy (%)Brain RegionReference
Fluvoxamine50 mg~40-50Various[16]
Fluvoxamine100 mg~60-70Various[16]
Fluvoxamine150 mg~70-80Various[16]
Fluvoxamine200 mg~80-90Various[16]
Donepezil5 mg~60Various[19]
Donepezil10 mg~75Various[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the S1R.

Co-Immunoprecipitation (Co-IP) for S1R Interaction Partners

This protocol is designed to identify proteins that interact with the S1R in a cellular context.

Materials:

  • Cell culture expressing the protein of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-S1R antibody

  • Control IgG antibody (from the same species as the anti-S1R antibody)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-S1R antibody or control IgG overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the S1R and the putative interacting protein.

A diagram illustrating the Co-IP workflow is provided below.

Co-Immunoprecipitation (Co-IP) Workflow for S1R Start Start: Cell Lysate containing S1R and its binding partners Preclear Pre-clear with Beads (remove non-specific binding) Start->Preclear IP Immunoprecipitation: Add anti-S1R antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads (remove unbound proteins) Capture->Wash Elute Elute Protein Complex Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze End End: Identify S1R interaction partners Analyze->End

Caption: Co-Immunoprecipitation (Co-IP) Workflow for S1R.

Intracellular Calcium Imaging using Fura-2 AM

This protocol allows for the real-time measurement of intracellular Ca2+ concentrations in response to S1R modulation.

Materials:

  • Live cells cultured on glass coverslips

  • Fura-2 AM (cell-permeable calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm

  • Imaging software for ratiometric analysis

Procedure:

  • Dye Loading: Incubate cells with Fura-2 AM and Pluronic F-127 in HBS in the dark at room temperature or 37°C.

  • Washing: Wash the cells with HBS to remove extracellular dye.

  • Imaging: Mount the coverslip on the microscope stage and perfuse with HBS. Acquire fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Stimulation: Apply S1R ligands or other stimuli and continue to acquire images.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). Changes in this ratio reflect changes in intracellular Ca2+ concentration.

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial function, in response to S1R ligands.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • S1R ligands of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

  • Assay Preparation: Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator.

  • Mito Stress Test: Load the mitochondrial inhibitors and S1R ligands into the injection ports of the sensor cartridge.

  • Seahorse XF Analysis: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the assay. The instrument will measure OCR at baseline and after the sequential injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Clinical Development of Sigma-1 Receptor Modulators

The therapeutic potential of targeting the S1R is being actively explored in clinical trials for various neurological disorders. One of the most advanced candidates is blarcamesine (B1667132) (ANAVEX2-73), an S1R agonist, which has shown promising results in a Phase 2b/3 clinical trial for early Alzheimer's disease[11][13]. The trial met its primary and key secondary endpoints, demonstrating a statistically significant reduction in clinical decline in patients treated with blarcamesine compared to placebo[11]. Other S1R ligands are also in various stages of clinical development for conditions including PD, depression, and stroke[20].

Future Directions and Conclusion

The S1R represents a highly promising and versatile therapeutic target for a wide range of neurological disorders. Its central role in maintaining cellular homeostasis and its ability to modulate multiple pathological pathways make it an attractive candidate for the development of disease-modifying therapies. Future research should focus on further elucidating the complex signaling networks regulated by the S1R, identifying novel and more selective S1R ligands, and conducting well-designed clinical trials to validate the therapeutic efficacy of S1R modulation in patients. The continued investigation of this pluripotent receptor holds great promise for the development of novel and effective treatments for devastating neurological conditions.

References

NE-100 Hydrochloride: A Comprehensive Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist that has emerged as a critical pharmacological tool in neuroscience research. Its high affinity and selectivity for the σ1 receptor over the σ2 receptor and a wide range of other neurotransmitter receptors make it an invaluable agent for elucidating the physiological and pathophysiological roles of the σ1 receptor. This document provides an in-depth technical guide on this compound, encompassing its mechanism of action, key experimental data, detailed protocols for its use in vitro and in vivo, and a visual representation of the signaling pathways it modulates. This guide is intended to equip researchers, scientists, and drug development professionals with the essential information to effectively utilize this compound in their investigations into neuropsychiatric and neurodegenerative disorders.

Introduction

This compound, chemically known as 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a well-characterized and commercially available selective σ1 receptor antagonist.[1][2] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, and is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling.[2] Given its role in cellular stress responses and neuronal plasticity, the σ1 receptor is a promising therapeutic target for a range of neurological and psychiatric conditions, including schizophrenia, depression, anxiety, and neurodegenerative diseases. This compound's ability to selectively block this receptor allows for the precise investigation of its functions and the potential therapeutic benefits of its antagonism.

Physicochemical Properties and Binding Profile

This compound is a white to off-white solid with good solubility in dimethyl sulfoxide (B87167) (DMSO) and water.[3] Its high affinity and selectivity for the σ1 receptor are its most critical attributes for research applications.

Table 1: Binding Affinity and Selectivity of this compound

ParameterValueReceptor/ConditionReference
Ki 0.86 nMσ1 Receptor[1][4]
IC50 4.16 nMσ1 Receptor[5][6][7]
Kd 1.2 nMReversible Binding[1][4]
Selectivity > 55-foldover σ2 Receptors[1][4]
Selectivity > 6000-foldover D1, D2, 5-HT1A, 5-HT2, and PCP Receptors[1][4]

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at the σ1 receptor. In its resting state, the σ1 receptor is associated with the binding immunoglobulin protein (BiP), an ER chaperone. Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments to interact with various client proteins. This compound binds to the σ1 receptor, preventing this dissociation and subsequent downstream signaling.

One of the key pathways modulated by the σ1 receptor is the cellular response to endoplasmic reticulum (ER) stress. By antagonizing the σ1 receptor, NE-100 can influence the unfolded protein response (UPR), a collection of signaling pathways initiated by the accumulation of unfolded or misfolded proteins in the ER. Specifically, NE-100 has been shown to inhibit cell death and regulate the expression of ER stress-related proteins.[5]

Furthermore, the σ1 receptor is known to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function. Antagonism of the σ1 receptor by NE-100 can therefore impact NMDA receptor-mediated neurotransmission, which is relevant to its observed antipsychotic and cognitive-enhancing effects.

Signaling Pathways

The signaling pathways influenced by this compound are centered around its antagonism of the σ1 receptor.

sigma1_receptor_signaling cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects s1r_bip σ1 Receptor-BiP Complex s1r_active Active σ1 Receptor s1r_bip->s1r_active Agonist / Stress ion_channels Ion Channel Modulation s1r_active->ion_channels nmda_receptor NMDA Receptor Modulation s1r_active->nmda_receptor er_stress ER Stress Response s1r_active->er_stress ne100 NE-100 HCl ne100->s1r_bip Antagonism

Caption: this compound antagonism of the sigma-1 receptor signaling pathway.

Under conditions of cellular stress, the unfolded protein response (UPR) is activated. NE-100 can modulate this pathway through its interaction with the σ1 receptor.

er_stress_pathway cluster_upr Unfolded Protein Response (UPR) cluster_response Cellular Response er_stress_inducer ER Stress (e.g., Tunicamycin) perk PERK er_stress_inducer->perk ire1 IRE1 er_stress_inducer->ire1 atf6 ATF6 er_stress_inducer->atf6 translation_attenuation Translation Attenuation perk->translation_attenuation apoptosis Apoptosis (CHOP) perk->apoptosis er_chaperone_induction ER Chaperone Induction ire1->er_chaperone_induction ire1->apoptosis atf6->er_chaperone_induction ne100 NE-100 HCl ne100->apoptosis Inhibition

Caption: Modulation of the ER stress response by this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for the σ1 receptor in rat brain membranes.

radioligand_binding_workflow prep 1. Prepare Rat Brain Membranes incubation 2. Incubate Membranes with 3H-Pentazocine & NE-100 prep->incubation separation 3. Separate Bound and Free Ligand (Filtration) incubation->separation quantification 4. Quantify Radioactivity (Scintillation Counting) separation->quantification analysis 5. Data Analysis (IC50 and Ki Determination) quantification->analysis

Caption: Workflow for a radioligand binding assay with this compound.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • --INVALID-LINK---Pentazocine (radioligand for σ1 receptor)

  • This compound

  • Non-specific binding control (e.g., Haloperidol)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---Pentazocine, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of an unlabeled ligand like haloperidol (B65202) instead of NE-100.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro ER Stress and Cell Viability Assay

This protocol describes how to assess the effect of this compound on ER stress-induced cell death in a neuronal cell line (e.g., HT22 hippocampal cells).

Materials:

  • HT22 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tunicamycin (B1663573) (ER stress inducer)

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Western blot reagents (antibodies for ER stress markers like GRP78 and CHOP)

  • qRT-PCR reagents

Procedure:

  • Cell Culture: Culture HT22 cells in standard conditions until they reach the desired confluency.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour). Then, add tunicamycin to induce ER stress and co-incubate for a further period (e.g., 24 hours). Include control groups with no treatment, NE-100 alone, and tunicamycin alone.

  • Cell Viability Assessment: At the end of the treatment period, measure cell viability using a standard assay like the MTT assay.

  • Western Blot Analysis: Lyse a separate set of treated cells and perform Western blotting to analyze the expression levels of key ER stress markers such as GRP78 (an indicator of UPR activation) and CHOP (a pro-apoptotic transcription factor).

  • qRT-PCR Analysis: Extract RNA from another set of treated cells and perform quantitative real-time PCR to measure the mRNA levels of ER stress-related genes.

  • Data Analysis: Compare the cell viability and protein/gene expression levels between the different treatment groups to determine the effect of this compound on ER stress-induced cell death.

In Vivo Assessment of Antipsychotic-like Activity

This protocol outlines a method to evaluate the antipsychotic-like effects of this compound in rats using the phencyclidine (PCP)-induced head-weaving model.

Materials:

  • Male Wistar rats

  • Phencyclidine (PCP)

  • This compound

  • Vehicle (e.g., saline)

  • Observation cages

Procedure:

  • Animal Acclimation: Acclimate the rats to the testing environment for at least one week before the experiment.

  • Drug Administration: Administer this compound (orally or intraperitoneally) at various doses. After a pre-determined time (e.g., 30-60 minutes), administer PCP to induce head-weaving behavior. A control group should receive the vehicle instead of NE-100.

  • Behavioral Observation: Immediately after PCP administration, place the rats individually in observation cages and record the incidence and duration of head-weaving behavior for a specific period (e.g., 30-60 minutes).

  • Data Analysis: Compare the frequency and duration of head-weaving behavior between the NE-100-treated groups and the control group. A significant reduction in head-weaving indicates potential antipsychotic-like activity. The ED50 value, the dose that produces 50% of the maximal effect, can be calculated.

Table 2: In Vivo Efficacy of this compound

Animal ModelBehavioral TestEffect of NE-100 HClED50Reference
Rat(+)SKF10047-induced head-weavingAntagonism0.27 mg/kg (oral)[7]
RatPCP-induced head-weavingAntagonism0.12 mg/kg (oral)[7]
RatPCP-induced cognitive dysfunctionImprovement0.03-1 mg/kg (oral)[5]
In Vivo Assessment of Cognitive Enhancement

The Morris water maze is a widely used task to assess spatial learning and memory in rodents. This protocol can be used to investigate the potential of this compound to ameliorate cognitive deficits.

Materials:

  • Rats or mice

  • Morris water maze apparatus (a circular pool filled with opaque water and a hidden platform)

  • A model of cognitive impairment (e.g., administration of PCP or a neurotoxin, or use of a transgenic model of neurodegeneration)

  • This compound

  • Vehicle

  • Video tracking software

Procedure:

  • Induction of Cognitive Deficit: Induce cognitive impairment in the animals according to the chosen model.

  • Drug Administration: Administer this compound or vehicle to the animals daily throughout the training period.

  • Acquisition Training: For several consecutive days, train the animals to find the hidden platform in the water maze. Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies, path lengths, and time spent in the target quadrant between the NE-100-treated and vehicle-treated groups. An improvement in these parameters in the NE-100 group suggests cognitive-enhancing effects.

Conclusion

This compound is a potent and selective σ1 receptor antagonist that serves as an indispensable tool for neuroscience research. Its well-defined binding profile and mechanism of action allow for the specific interrogation of the σ1 receptor's role in various physiological and pathological processes. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound in both in vitro and in vivo models. The continued use of this compound will undoubtedly contribute to a deeper understanding of the σ1 receptor and the development of novel therapeutics for a range of devastating neurological and psychiatric disorders.

References

NE-100 Hydrochloride: A Technical Guide for Psychosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride, a potent and selective sigma-1 (σ1) receptor antagonist, has emerged as a critical research tool in the exploration of the pathophysiology and treatment of psychosis. Its high affinity for the σ1 receptor and selectivity over the sigma-2 (σ2) receptor and other neurotransmitter receptors make it an invaluable asset for dissecting the role of the σ1 receptor in psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, its application in preclinical models of psychosis, and the underlying mechanisms of action. Detailed experimental methodologies, quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate its effective use in a research setting.

Introduction

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has been implicated in a range of neuropsychiatric conditions, including psychosis.[1] It modulates various neurotransmitter systems, including the dopaminergic and glutamatergic pathways, which are known to be dysregulated in schizophrenia.[2] this compound (N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride) is a well-characterized σ1 receptor antagonist that has been instrumental in elucidating the therapeutic potential of targeting this receptor for psychotic disorders.[3]

Pharmacological Profile of this compound

NE-100 exhibits high-affinity binding to the σ1 receptor with excellent selectivity over the σ2 receptor and a panel of other receptors implicated in psychosis. This selectivity is crucial for attributing its pharmacological effects specifically to σ1 receptor antagonism.

Receptor Binding Affinity

The following table summarizes the binding affinity of NE-100 for various receptors.

ReceptorBinding Affinity (Ki)Reference
Sigma-1 (σ1)0.86 nM[4]
Sigma-2 (σ2)>55-fold lower than σ1[4]
Selectivity Profile

NE-100 demonstrates a high degree of selectivity, with low affinity for a range of other neurotransmitter receptors.

ReceptorIC50Reference
Dopamine D1> 10,000 nM[3]
Dopamine D2> 10,000 nM[3]
Serotonin 5-HT1A> 10,000 nM[3]
Serotonin 5-HT2> 10,000 nM[3]
Phencyclidine (PCP)> 10,000 nM[3]

Preclinical Efficacy in Psychosis Models

NE-100 has been extensively evaluated in preclinical models of psychosis, primarily those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP). These models are well-established for their ability to replicate certain symptoms of schizophrenia in laboratory animals.

Phencyclidine (PCP)-Induced Behavioral Deficits

PCP administration in animals induces a range of behaviors that are considered analogous to the positive, negative, and cognitive symptoms of schizophrenia. NE-100 has shown efficacy in attenuating these behavioral abnormalities.

Animal ModelBehavioral EndpointNE-100 EffectEffective Dose (ED50)Reference
RatsPCP-induced impairment of avoidance inhibitionAttenuatedNot specified[3]
Rhesus MonkeysPCP-induced ataxia and decreased attentionPartially overcomeNot specified[3]
DogsPCP-induced head-weaving behavior and ataxiaBlockedNot specified[3]
RatsPCP-induced delayed cognitive dysfunction (water maze)Dose-dependently attenuatedNot specified[4]
Electrophysiological Effects

In addition to behavioral effects, NE-100 has been shown to reverse PCP-induced changes in brain electrical activity.

Animal ModelElectrophysiological MeasurePCP EffectNE-100 EffectReference
DogsCortical Electroencephalographics (ECoG)Increase in beta-2 power, decrease in delta powerBlocked PCP-induced changes[3]

Mechanism of Action: Signaling Pathways

The therapeutic potential of NE-100 in psychosis is attributed to its antagonism of the σ1 receptor. The σ1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM) that regulates intracellular Ca2+ signaling and modulates the function of various ion channels and neurotransmitter receptors.

Proposed Signaling Pathway of NE-100 in Psychosis

The following diagram illustrates the proposed signaling pathway through which NE-100 may exert its antipsychotic effects. By blocking the σ1 receptor, NE-100 is hypothesized to prevent the downstream modulation of key neurotransmitter systems, such as the glutamatergic (NMDA receptor) and dopaminergic systems, which are implicated in the pathophysiology of psychosis.

G Proposed Signaling Pathway of NE-100 in Psychosis cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PCP PCP NMDA_R NMDA Receptor PCP->NMDA_R Antagonizes Glutamate_release Glutamate Release NMDA_R->Glutamate_release Regulates Sigma1_R Sigma-1 Receptor Sigma1_R->NMDA_R Modulates Dopamine_release Dopamine Release Sigma1_R->Dopamine_release Modulates NE100 NE-100 NE100->Sigma1_R Antagonizes Dopamine_R Dopamine Receptors Dopamine_release->Dopamine_R Glutamate_R Glutamate Receptors Glutamate_release->Glutamate_R Psychosis Psychotic Symptoms Signal_transduction Altered Signal Transduction Dopamine_R->Signal_transduction Glutamate_R->Signal_transduction Signal_transduction->Psychosis G Workflow for Preclinical Behavioral Assessment of NE-100 start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomize into Treatment Groups (Vehicle, NE-100 doses) acclimatization->grouping drug_admin Administer NE-100 or Vehicle grouping->drug_admin pcp_admin Administer PCP or Saline drug_admin->pcp_admin behavioral_test Behavioral Testing (e.g., Open Field, Water Maze) pcp_admin->behavioral_test data_collection Data Collection & Scoring behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

References

The Neuroprotective Effects of NE-100: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the neuroprotective properties of NE-100, a potent and selective sigma-1 receptor (S1R) antagonist. It details the compound's mechanisms of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for reproducing and building upon this research.

Core Mechanism of Action

NE-100, or N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)-phenyl]-ethylamine monohydrochloride, exerts its primary effects through high-affinity antagonism of the sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2] However, compelling evidence demonstrates that its neuroprotective capabilities in specific stress paradigms, particularly ER stress, may be independent of this S1R antagonism.[2]

Sigma-1 Receptor Antagonism

As a potent S1R antagonist, NE-100 blocks the neuro-modulatory effects of S1R agonists. S1R is known to influence a variety of downstream targets, including ion channels and neurotrophic factor signaling. By binding to S1R, NE-100 can prevent agonist-induced potentiation of N-methyl-D-aspartate (NMDA) receptor function, modulate intracellular calcium signaling, and block the enhancement of nerve growth factor (NGF)-induced neurite outgrowth.[1] This inhibitory action is central to its effects in models of psychosis and certain cognitive dysfunctions.

G cluster_0 Sigma-1 Receptor (S1R) Agonist Action S1R_Agonist S1R Agonist (e.g., PRE-084) S1R Sigma-1 Receptor S1R_Agonist->S1R Ion_Channels Ion Channels (NMDA-R, Ca2+) S1R->Ion_Channels NGF_path NGF Signaling S1R->NGF_path Neuro_Mod Neuro-Modulation & Neuroplasticity Ion_Channels->Neuro_Mod NGF_path->Neuro_Mod NE100 NE-100 NE100->S1R

Fig. 1: Mechanism of NE-100 as an S1R Antagonist.
ER Stress Modulation (S1R-Independent)

A significant aspect of NE-100's neuroprotective profile is its ability to mitigate cell death induced by endoplasmic reticulum (ER) stress. In response to ER stressors like tunicamycin (B1663573), NE-100 selectively activates the Activating Transcription Factor 6 (ATF6) pathway of the Unfolded Protein Response (UPR).[2] This leads to the upregulation of the master ER chaperone, 78-kDa glucose-regulated protein (GRP78/BiP). Increased GRP78 levels enhance the protein-folding capacity of the ER and, crucially, attenuate the stress-induced expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2] This protective mechanism is notably not replicated by other S1R antagonists, such as BD1047, indicating an action independent of S1R binding.[2]

G ER_Stress ER Stress (e.g., Tunicamycin) ATF6 ATF6 Pathway ER_Stress->ATF6 CHOP CHOP Expression ER_Stress->CHOP GRP78 GRP78 (BiP) Upregulation ATF6->GRP78 GRP78->CHOP Attenuates Apoptosis Apoptosis CHOP->Apoptosis NE100 NE-100 NE100->ATF6 Activates

Fig. 2: S1R-Independent Neuroprotection via the ATF6 Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and efficacy of NE-100 in preclinical models.

Table 1: Receptor Binding and Potency

Parameter Value Species Notes Reference(s)
Ki (S1R) 0.86 nM Guinea Pig Dissociation constant for S1R. [3]
Kd (S1R) 1.2 nM Guinea Pig Equilibrium dissociation constant. [3]
Selectivity > 55-fold Guinea Pig Over sigma-2 (S2R) receptors. [3]

| IC₅₀ (S1R) | 4.16 nM | - | Half-maximal inhibitory concentration. |[4] |

Table 2: In Vitro Neuroprotective Efficacy (ER Stress Model)

Assay Model Treatment Key Result Reference(s)
Cell Viability Tunicamycin-stressed HT22 cells 0.1 - 3 µM NE-100 Dose-dependent inhibition of cell death. [2]
Protein Expression Tunicamycin-stressed HT22 cells 1 µM NE-100 Significant upregulation of GRP78. [2]
Protein Expression Tunicamycin-stressed HT22 cells 1 µM NE-100 Significant upregulation of p50ATF6 (cleaved). [2]

| Protein Expression | Tunicamycin-stressed HT22 cells | 1 µM NE-100 | Significant attenuation of CHOP upregulation. |[2] |

Table 3: In Vivo Efficacy (Cognitive Deficit Model)

Model Treatment Assessment Key Result Reference(s)
PCP-induced Cognitive Deficit 0.03 - 1 mg/kg NE-100 (p.o.) Morris Water Maze Significant, dose-dependent reduction in escape latency. [1]

| PCP-induced Head Weaving | ED₅₀ = 0.12 mg/kg (p.o.) | Behavioral Observation | Dose-dependent antagonism of PCP-induced behavior. | |

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate study replication and extension.

In Vitro ER Stress Neuroprotection Assay

This protocol details a method to assess the protective effects of NE-100 against tunicamycin-induced ER stress and cell death in the murine hippocampal cell line, HT22.

G cluster_0 Day 1-2: Cell Culture cluster_1 Day 3: Treatment cluster_2 Day 4: Assessment A 1. Seed HT22 cells in 96-well plates (1 x 10^4 cells/well) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Pre-treat with NE-100 (e.g., 0.1, 1, 3 µM) for 1h D 4. Add Tunicamycin (e.g., 2 µg/mL) to induce ER Stress C->D E 5. Co-incubate for 24h D->E F MTT Assay (Cell Viability) E->F G Western Blot (GRP78, CHOP, ATF6) E->G

Fig. 3: Experimental Workflow for In Vitro Neuroprotection Assay.

3.1.1 Materials

  • HT22 murine hippocampal cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well and 6-well tissue culture plates

  • NE-100 hydrochloride

  • Tunicamycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • RIPA Lysis Buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-GRP78, anti-CHOP, anti-ATF6, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Substrate

3.1.2 Cell Viability (MTT Assay) Protocol

  • Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Prepare serial dilutions of NE-100 (e.g., 0.1, 1, 3 µM) in culture medium. Remove the old medium from cells and add 100 µL of the NE-100 containing medium. Incubate for 1 hour.

  • Stress Induction: Add tunicamycin to the wells to a final concentration of 2 µg/mL. Include control wells (vehicle only) and tunicamycin-only wells. Incubate for an additional 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Express viability as a percentage relative to the untreated control wells.

3.1.3 Western Blot Protocol

  • Cell Lysis: Following the 24-hour treatment period in 6-well plates, wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well.

  • Protein Quantification: Determine protein concentration using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-GRP78 at 1:1000, anti-CHOP at 1:500, anti-ATF6 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing target protein levels to the β-actin loading control.

In Vivo Cognitive Function Assay

This protocol describes the use of the Morris Water Maze (MWM) to evaluate the ability of NE-100 to reverse cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP) in rats.[1]

3.2.1 Materials

  • Male Wistar rats (250-300g)

  • Morris Water Maze apparatus (circular pool, ~1.8m diameter, filled with opaque water at 22-24°C)

  • Submerged escape platform (10 cm diameter)

  • Video tracking system

  • Phencyclidine (PCP)

  • This compound

  • Vehicle (0.9% saline)

3.2.2 Dosing and Behavioral Testing Protocol

  • Acclimation: Allow rats to acclimate to the housing facility for at least one week prior to the experiment. Handle rats daily for 3-5 days to reduce stress.

  • PCP Administration: Administer PCP (15 mg/kg, i.p.) to induce cognitive deficits. Control groups receive a vehicle injection.

  • NE-100 Treatment: Administer NE-100 orally (p.o.) at various doses (e.g., 0.1, 0.3, 1 mg/kg) 10 minutes after the PCP injection.

  • Acquisition Phase (24h post-PCP):

    • Begin MWM testing 24 hours after PCP administration.

    • Conduct 4 trials per day for 4-5 consecutive days.

    • For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start positions.

    • Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.

    • If the rat fails to find the platform, guide it to the location and allow it to remain there for 15-20 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial:

    • 24 hours after the final acquisition trial, perform a single probe trial.

    • Remove the escape platform from the pool.

    • Place the rat in the pool at a novel start position and allow it to swim freely for 60 seconds.

    • Record and analyze the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory retention.

Conclusion

NE-100 demonstrates significant neuroprotective potential through at least two distinct mechanisms. As a sigma-1 receptor antagonist, it can modulate neurotransmitter systems implicated in psychiatric and cognitive disorders. Separately, it provides robust protection against ER stress-induced apoptosis by activating the ATF6/GRP78 signaling axis. This dual functionality makes NE-100 a compelling candidate for further investigation in a range of neurodegenerative and neurological conditions where these pathways are implicated. The data and protocols provided herein serve as a technical foundation for scientists aiming to explore and leverage the therapeutic potential of NE-100.

References

An In-depth Technical Guide to NE-100 Hydrochloride (CAS: 149409-57-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride is a potent, selective, and orally active antagonist of the sigma-1 (σ₁) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER). With a high affinity for the σ₁ receptor and significant selectivity over the sigma-2 (σ₂) subtype and other neurotransmitter receptors, NE-100 has emerged as a critical pharmacological tool for elucidating the physiological roles of the σ₁ receptor. Preclinical studies have demonstrated its potential antipsychotic and neuroprotective activities, particularly in models of psychosis and ER stress-related neuronal cell death. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, relevant experimental protocols, and key signaling pathways.

Chemical and Physical Properties

This compound, with the chemical name 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a white to beige powder. Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 149409-57-4[1][2][3]
Molecular Formula C₂₃H₃₃NO₂・HCl[1][2][4]
Molecular Weight 391.97 g/mol [1][2][5]
Synonyms NE-100 HCl, NE100 Hydrochloride[4][6]
Purity ≥98% (HPLC)[2][5]
Solubility Soluble in water (to 5 mM) and DMSO (to 100 mM)[7]

Pharmacology and Mechanism of Action

NE-100 functions as a high-affinity antagonist at the σ₁ receptor. The σ₁ receptor is an intracellular chaperone protein primarily residing at the mitochondria-associated ER membrane (MAM), where it plays a crucial role in regulating cellular stress responses and signal transduction.[8][9][10]

Binding Affinity and Selectivity

NE-100 exhibits high potency and remarkable selectivity for the σ₁ receptor. It has been consistently shown to have nanomolar affinity for σ₁ sites, with significantly lower affinity for σ₂ receptors and a wide panel of other CNS targets, minimizing off-target effects.

ParameterReceptor/TargetValueReference(s)
Kᵢ σ₁ Receptor0.86 nM[5][7]
IC₅₀ σ₁ Receptor1.54 ± 0.26 nM[2]
IC₅₀ σ₁ Receptor4.16 nM[11][12][13]
Kₑ σ₁ Receptor (reversible)1.2 nM[5][7]
Selectivity σ₂ Receptor> 55-fold over σ₂[2][5][7]
Selectivity Other Receptors> 6000-fold over D₁, D₂, 5-HT₁ₐ, 5-HT₂, and PCP receptors[2][5][7]
Preclinical In Vivo Activity

In vivo studies in animal models have highlighted the potential therapeutic applications of NE-100. It has demonstrated efficacy in models of psychosis and cognitive dysfunction.

ModelEffect of NE-100ED₅₀ (Oral)Reference(s)
(+)SKF10047-induced head-weaving (rats)Dose-dependent antagonism0.27 mg/kg[12][13]
PCP-induced head-weaving (rats)Dose-dependent antagonism0.12 mg/kg[12][13]
PCP-induced cognitive dysfunction (rats)Attenuated delayed cognitive deficits0.03 - 1 mg/kg[13][14]
PCP-induced behaviors (dogs, monkeys)Attenuated ataxia and head-weavingNot specified[15]

Notably, NE-100 does not induce catalepsy or affect dopamine (B1211576) agonist-induced stereotyped behaviors, suggesting it may lack the motor side effects typical of classical neuroleptics.[12]

Signaling Pathways and Molecular Mechanisms

The σ₁ receptor modulates a variety of signaling pathways, and NE-100, as an antagonist, inhibits these functions. Key mechanisms include the regulation of ion channels, ER stress response, and neuronal plasticity.[16][17]

Modulation of ER Stress

One of the well-documented effects of NE-100 is its ability to protect against ER stress-induced cell death.[11][18] In hippocampal cells, NE-100 prevents cell death induced by tunicamycin, an ER stressor. This neuroprotective effect is independent of its σ₁ receptor antagonism in some reported cases and is associated with the activation of the Activating Transcription Factor 6 (ATF6) pathway.[18] NE-100 upregulates the expression of GRP78 (glucose-regulated protein 78), a key ER chaperone, and attenuates the expression of the pro-apoptotic factor CHOP.[18]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol / Cell Fate ER_Stress ER Stress (e.g., Tunicamycin) ATF6_inactive Inactive ATF6 ER_Stress->ATF6_inactive induces CHOP CHOP (Pro-apoptotic) ER_Stress->CHOP induces ATF6_active Active p50ATF6 ATF6_inactive->ATF6_active translocates to Golgi & cleaved GRP78 GRP78 / BiP Cell_Survival Cell Survival GRP78->Cell_Survival Promotes ATF6_active->GRP78 Upregulates (Transcription) ATF6_active->GRP78 Cell_Death Apoptosis CHOP->Cell_Death Promotes NE100 NE-100 NE100->ATF6_active Promotes NE100->CHOP Inhibits Upregulation

NE-100 mechanism in ER stress response.
Modulation of NMDA Receptor Function

The σ₁ receptor is known to modulate the function of N-methyl-D-aspartate (NMDA) receptors. As an antagonist, NE-100 is thought to indirectly modulate the NMDA receptor ion channel complex.[] This interaction is believed to underlie its efficacy in attenuating the behavioral and cognitive deficits induced by PCP, a non-competitive NMDA receptor antagonist.[][20]

NMDA_Modulation cluster_membrane Plasma Membrane cluster_er_membrane ER Membrane NMDA_R NMDA Receptor Ca²⁺ Channel Psychosis Psychosis-like Behaviors NMDA_R->Psychosis Dysfunction contributes to Sigma1 σ₁ Receptor Sigma1->NMDA_R Modulates (Potentiates) NE100 NE-100 NE100->Sigma1 Antagonizes NE100->Psychosis Attenuates PCP PCP PCP->NMDA_R:f0 Blocks

NE-100's putative role in NMDA receptor modulation.

Experimental Protocols

Detailed protocols are essential for reproducible research. Below are representative methodologies for key experiments involving NE-100.

Radioligand Binding Assay for σ₁ Receptor Affinity

This protocol is a generalized procedure based on standard binding assay descriptions.[7][21]

Binding_Assay_Workflow P1 Prepare guinea pig brain membranes P2 Incubate membranes with ³H-pentazocine (radioligand) and varying concentrations of NE-100 P1->P2 P4 Incubate at 37°C for 150 min P2->P4 P3 Define non-specific binding using excess unlabeled ligand (e.g., haloperidol) P3->P2 P5 Terminate reaction by rapid filtration over glass fiber filters P4->P5 P6 Wash filters to remove unbound radioligand P5->P6 P7 Measure filter-bound radioactivity using liquid scintillation counting P6->P7 P8 Analyze data using non-linear regression to calculate IC₅₀ and Kᵢ values P7->P8

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue in a cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet to a specific protein concentration.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a σ₁-selective radioligand (e.g., --INVALID-LINK---pentazocine), and a range of concentrations of this compound.

  • Non-Specific Binding: A parallel set of tubes should contain an excess of an unlabeled sigma ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Reaction: Incubate the mixture, typically for 150 minutes at 37°C.[21]

  • Termination: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the specific binding against the logarithm of the NE-100 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo Model: PCP-Induced Head-Weaving in Rats

This protocol describes a common behavioral assay used to assess the antipsychotic potential of compounds like NE-100.[12]

Methodology:

  • Animals: Use male Wistar rats, housed under standard laboratory conditions.

  • Acclimation: Allow animals to acclimate to the testing environment (e.g., an open-field box) for a designated period before drug administration.

  • Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 0.03-1 mg/kg) or vehicle control.

  • PCP Challenge: After a set pretreatment time (e.g., 60 minutes), administer phencyclidine (PCP) at a dose known to induce head-weaving behavior.

  • Behavioral Observation: Immediately after the PCP injection, place the rat in the observation box and record the incidence and duration of side-to-side head-weaving movements for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Compare the behavioral scores of the NE-100-treated groups to the vehicle-treated control group. Calculate the dose at which NE-100 reduces the PCP-induced behavior by 50% (ED₅₀).

Summary and Future Directions

This compound is an indispensable research tool for investigating the complex biology of the sigma-1 receptor. Its high potency and selectivity have allowed for precise pharmacological interrogation of σ₁-mediated pathways. Preclinical data strongly suggest a potential role for σ₁ receptor antagonists in treating psychosis and neurodegenerative conditions associated with ER stress.[18][22]

Future research should focus on elucidating the complete pharmacokinetic profile of NE-100 and further exploring its therapeutic efficacy in a broader range of disease models. While clinical trials for a compound named "NEO100" are underway for brain tumors, it is critical to note that NEO100 is a formulation of perillyl alcohol and is a distinct chemical entity from this compound.[23][24][25] To date, there is no clear public record of this compound itself entering human clinical trials. Further investigation into the translational potential of this potent σ₁ antagonist is warranted.

References

NE-100 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Selective Sigma-1 Receptor Antagonist, NE-100 Hydrochloride.

This compound is a potent and selective antagonist of the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its ability to modulate calcium signaling, coupled with its neuroprotective and antipsychotic properties, has made it a valuable tool in neuroscience research. This guide provides a comprehensive overview of this compound, including its molecular characteristics, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Molecular and Pharmacological Data

Quantitative data for this compound has been compiled from various sources to provide a quick reference for researchers.

PropertyValueCitations
Molecular Formula C₂₃H₃₃NO₂・HCl[1][2]
Molecular Weight 391.98 g/mol [1][2]
CAS Number 149409-57-4[1][2]
IC₅₀ (Sigma-1 Receptor) 4.16 nM[3]
Kᵢ (Sigma-1 Receptor) 0.86 nM[4][5]
K𝘥 (Sigma-1 Receptor) 1.2 nM[4][5]
Selectivity > 55-fold over sigma-2 receptors; > 6000-fold over D₁, D₂, 5-HT₁ₐ, 5-HT₂, and PCP receptors[4][5]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the selective antagonism of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Under resting conditions, it is associated with another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by agonist ligands or cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other parts of the cell, where it modulates the function of various proteins, including ion channels and kinases.

By acting as an antagonist, NE-100 prevents the dissociation of the sigma-1 receptor from BiP and inhibits its downstream signaling. This action has been shown to have significant implications in cellular processes such as calcium homeostasis, ER stress response, and neuronal survival.

Below is a diagram illustrating the signaling pathway associated with the sigma-1 receptor and the antagonistic action of NE-100.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol bip BiP sigma1 Sigma-1 Receptor sigma1->bip Dissociation ip3r IP3 Receptor sigma1->ip3r Modulates ca_cyto Ca²⁺ ip3r->ca_cyto Release ca_er Ca²⁺ downstream Downstream Signaling (e.g., Nrf2, MAPK) ca_cyto->downstream Activates ne100 NE-100 HCl ne100->sigma1 Inhibits stress Cellular Stress / Agonist stress->sigma1 Activates

Sigma-1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with this compound.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity of this compound for the sigma-1 receptor.

Materials:

  • Guinea pig brain membranes (or other tissue/cell preparation rich in sigma-1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Prepare guinea pig brain membrane homogenates.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., haloperidol) at a high concentration (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

    • 50 µL of [³H]-(+)-pentazocine at a concentration near its K𝘥.

    • 100 µL of the membrane preparation (typically 100-200 µg of protein).

  • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ and subsequently the Kᵢ value for this compound.

Cell Viability Assay (MTT) for Neuroprotection

This assay assesses the neuroprotective effects of this compound against ER stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium

  • ER stress inducer (e.g., Tunicamycin, Thapsigargin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce ER stress by adding the ER stress inducer to the wells. Include control wells with no treatment, NE-100 alone, and ER stress inducer alone.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Behavioral Testing: Phencyclidine (PCP)-Induced Hyperlocomotion

This protocol evaluates the antipsychotic-like effects of this compound in a rodent model.

Materials:

  • Male Wistar rats or Swiss Webster mice

  • This compound

  • Phencyclidine (PCP)

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Open-field apparatus equipped with an automated activity monitoring system

Procedure:

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound (e.g., 0.1-1 mg/kg, oral or intraperitoneal) or vehicle to the animals.

  • After a pre-treatment period (e.g., 30-60 minutes), administer PCP (e.g., 2.5-5 mg/kg, intraperitoneal) or vehicle.

  • Immediately place the animal in the open-field apparatus and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Analyze the data to determine if this compound attenuates PCP-induced hyperlocomotion.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a cell-based assay.

experimental_workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture treatment Treatment with NE-100 HCl and ER Stress Inducer cell_culture->treatment incubation Incubation (24-48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acq Data Acquisition (Absorbance at 570 nm) mtt_assay->data_acq analysis Data Analysis (Cell Viability %) data_acq->analysis end End analysis->end

Cell-based Neuroprotection Assay Workflow.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist, exhibiting a high affinity for this receptor with an IC50 of 4.16 nM and a Ki of 0.86 nM.[1][2] It displays significant selectivity over the sigma-2 (σ2) receptor (>55-fold) and a wide range of other receptors, including dopamine (B1211576) (D1, D2), serotonin (B10506) (5-HT1A, 5-HT2), and phencyclidine (PCP) receptors (>6000-fold).[2] As a ligand-operated molecular chaperone, the σ1 receptor is implicated in a variety of cellular functions, particularly in response to cellular stress. This compound has been utilized in numerous in vivo studies to investigate its potential therapeutic applications, notably in the fields of neuropsychiatry and neuroprotection. These application notes provide detailed protocols for in vivo experiments based on published literature, a summary of quantitative data, and a depiction of the proposed signaling pathway.

Data Presentation

Summary of In Vivo Quantitative Data for this compound
ParameterSpeciesModelThis compound Dose/ConcentrationEffectReference
Efficacy
Oral ED50Rat(+)SKF10047-induced head-weaving0.27 mg/kgAntagonism of head-weaving behavior[1]
Oral ED50RatPhencyclidine (PCP)-induced head-weaving0.12 mg/kgAntagonism of head-weaving behavior[1]
Oral DoseRatPCP-induced cognitive dysfunction (Water Maze)0.3 - 3 mg/kgAttenuation of prolonged swimming latency[3]
Receptor Binding
IC50In vitroSigma-1 receptor binding4.16 nMInhibition of radioligand binding[1]
KiIn vitroSigma-1 receptor binding0.86 nMInhibitory constant for sigma-1 receptor[2]
KdIn vitroSigma-1 receptor binding1.2 nMDissociation constant for sigma-1 receptor[2]
Pharmacokinetics & Toxicology
Data not available in the reviewed literature. Further studies are required to establish the pharmacokinetic and toxicological profile of this compound in vivo.

Experimental Protocols

Protocol 1: Evaluation of Antipsychotic-like Activity - Phencyclidine (PCP)-Induced Head-Weaving in Rats

This protocol is designed to assess the potential antipsychotic-like effects of this compound by examining its ability to antagonize stereotyped head-weaving behavior induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, phencyclidine (PCP).

Materials:

  • This compound

  • Phencyclidine (PCP)

  • Vehicle for oral administration (e.g., distilled water or 0.5% carboxymethyl cellulose)

  • Male Wistar rats (200-250 g)

  • Oral gavage needles

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • This compound Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations.

  • Drug Administration:

    • Administer this compound or vehicle orally to the rats.

    • Thirty minutes after this compound administration, administer PCP (e.g., 5-7.5 mg/kg, intraperitoneally) to induce head-weaving behavior.

  • Behavioral Observation:

    • Immediately after PCP administration, place each rat in an individual observation chamber.

    • Observe and record the presence and frequency of head-weaving behavior for a predefined period (e.g., 30-60 minutes). Head-weaving is characterized by side-to-side movements of the head.

  • Data Analysis:

    • Quantify the head-weaving behavior (e.g., number of head-weaves per unit time).

    • Compare the results between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

    • Calculate the ED50 value for this compound's inhibition of PCP-induced head-weaving.

Protocol 2: Assessment of Cognitive Enhancement - PCP-Induced Deficits in the Morris Water Maze

This protocol evaluates the potential of this compound to ameliorate cognitive deficits induced by PCP, using the Morris water maze, a test of spatial learning and memory.

Materials:

  • This compound

  • Phencyclidine (PCP)

  • Vehicle for oral administration

  • Male Wistar rats (250-300 g)

  • Morris water maze apparatus (a circular pool, approximately 1.5-2.0 m in diameter, filled with opaque water, and a hidden escape platform).[4][5]

  • Video tracking system and software

  • Stopwatch

Procedure:

  • PCP-Induced Cognitive Deficit Model:

    • Administer PCP (e.g., 15 mg/kg, intraperitoneally) to the rats.[3]

    • Allow a 24-hour period for the acute motor effects of PCP to subside, leaving a state of cognitive dysfunction.[3]

  • This compound Administration:

    • Prophylactic Treatment: Administer this compound or vehicle orally 10 minutes after PCP administration on day 1.[3]

    • Therapeutic Treatment: Administer this compound or vehicle orally 15 minutes before the first trial of the water maze test on day 2 (24 hours after PCP administration).[3]

  • Morris Water Maze Test:

    • Acquisition Phase (e.g., 4 days):

      • Conduct 4 trials per day for each rat.

      • For each trial, gently place the rat into the water at one of four quasi-random starting positions, facing the pool wall.

      • Allow the rat to swim freely for a maximum of 60-120 seconds to find the hidden platform.[4]

      • Record the escape latency (time to find the platform) and the swim path using the video tracking system.

      • If the rat fails to find the platform within the maximum time, guide it to the platform and allow it to remain there for 15-30 seconds.[4]

    • Probe Trial (e.g., on day 5):

      • Remove the escape platform from the pool.

      • Allow the rat to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze the escape latencies during the acquisition phase to assess learning.

    • Analyze the time spent in the target quadrant during the probe trial to assess memory retention.

    • Compare the performance of this compound-treated groups with the PCP-treated control group using appropriate statistical analyses.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

NE100_Signaling_Pathway cluster_ER Endoplasmic Reticulum Sigma-1 Receptor Sigma-1 Receptor GRP78 GRP78 Sigma-1 Receptor->GRP78 Stabilizes IRE1 IRE1 GRP78->IRE1 PERK PERK GRP78->PERK ATF6 ATF6 GRP78->ATF6 UPR Activation UPR Activation IRE1->UPR Activation PERK->UPR Activation ATF6->UPR Activation NE-100 NE-100 NE-100->Sigma-1 Receptor Antagonizes Cellular Stress Cellular Stress Cellular Stress->GRP78 Dissociates from IRE1/PERK/ATF6 Neuroprotection Neuroprotection UPR Activation->Neuroprotection Modulates

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_PCP_HeadWeaving Acclimation Acclimation NE-100 Admin (p.o.) NE-100 Admin (p.o.) Acclimation->NE-100 Admin (p.o.) 30 min wait 30 min wait NE-100 Admin (p.o.)->30 min wait PCP Admin (i.p.) PCP Admin (i.p.) 30 min wait->PCP Admin (i.p.) Behavioral Observation Behavioral Observation PCP Admin (i.p.)->Behavioral Observation Data Analysis Data Analysis Behavioral Observation->Data Analysis

Caption: Workflow for PCP-induced head-weaving experiment.

Experimental_Workflow_Water_Maze PCP Admin (Day 1) PCP Admin (Day 1) NE-100 Admin (Prophylactic) NE-100 Admin (Prophylactic) PCP Admin (Day 1)->NE-100 Admin (Prophylactic) 24h Wait 24h Wait PCP Admin (Day 1)->24h Wait NE-100 Admin (Prophylactic)->24h Wait NE-100 Admin (Therapeutic) NE-100 Admin (Therapeutic) 24h Wait->NE-100 Admin (Therapeutic) Water Maze Test (Day 2-5) Water Maze Test (Day 2-5) NE-100 Admin (Therapeutic)->Water Maze Test (Day 2-5) Data Analysis Data Analysis Water Maze Test (Day 2-5)->Data Analysis

Caption: Workflow for Morris water maze experiment.

References

NE-100 Hydrochloride in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NE-100 hydrochloride, a potent and selective sigma-1 (σ1) receptor antagonist, in rodent models. This document includes detailed dosage information, experimental protocols for key applications, and visualizations of relevant biological pathways and workflows.

Compound Information and Preparation

This compound (N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine monohydrochloride) is a well-characterized tool compound for studying the role of the σ1 receptor in various physiological and pathological processes.

Vehicle Selection and Preparation:

The choice of vehicle for this compound administration is critical for ensuring accurate and reproducible results. The following are recommended vehicles for common administration routes in rodents:

  • Oral (p.o.) Administration:

    • Vehicle: Distilled water, 0.9% sterile saline, or 0.5% methyl cellulose.

    • Preparation: this compound is soluble in water. For a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of the chosen vehicle. Sonication may be used to aid dissolution. Prepare fresh solutions daily.

  • Intraperitoneal (i.p.) Injection:

    • Vehicle: 0.9% sterile saline.

    • Preparation: Dissolve this compound directly in sterile saline to the desired final concentration. Ensure the solution is sterile-filtered (0.22 µm filter) before injection.[1]

Dosage and Administration in Rodent Models

The appropriate dosage of this compound can vary significantly depending on the rodent species, the specific research application, and the route of administration. The following tables summarize reported dosages from various studies.

Table 1: this compound Dosages in Rat Models

Application/ModelStrainRoute of AdministrationDosage RangeObserved Effect
Antagonism of PCP-induced cognitive dysfunctionWistarp.o.1-10 mg/kgDose-dependently attenuated delayed cognitive dysfunction in a water maze task.[2]
Attenuation of ketamine's discriminative stimulus effectsNot Specifiedi.p.1 mg/kgShifted the dose-response curve for ketamine's effects.[3]
Antagonism of PCP-induced behaviorsNot SpecifiedNot SpecifiedNot SpecifiedAttenuated PCP-induced impairment of avoidance inhibition.[4]
Antagonism of PCP-induced diving behaviorWistarNot SpecifiedNot SpecifiedAttenuated the effects of PCP in a diving behavior model.

Table 2: this compound Dosages in Mouse Models

Application/ModelStrainRoute of AdministrationDosage RangeObserved Effect
Antagonism of (+)SKF10047-induced head-weavingNot Specifiedp.o.ED50: 0.27 mg/kgDose-dependently antagonized head-weaving behavior.[3]
Antagonism of PCP-induced head-weavingNot Specifiedp.o.ED50: 0.12 mg/kgDose-dependently antagonized head-weaving behavior.[3]
Neuroprotection in ALS modelTDP43A315Ti.p.Not SpecifiedUsed as a σ1 receptor antagonist to study the effects of σ1R activation.[1]

Experimental Protocols

Protocol for Investigating Antipsychotic-like Activity: PCP-Induced Hyperlocomotion and Stereotypy in Rats

This protocol is designed to assess the potential of this compound to ameliorate the positive symptoms of psychosis using a phencyclidine (PCP)-induced behavioral model in rats.

Materials:

  • This compound

  • Phencyclidine (PCP)

  • 0.9% sterile saline

  • Open field apparatus equipped with an automated activity monitoring system

  • Standard rat cages

  • Syringes and needles for i.p. injection

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats (200-250 g) to the housing facility for at least one week before the experiment. Handle the rats daily for 3-5 days to reduce stress.

  • Drug Preparation:

    • Dissolve PCP in 0.9% sterile saline to a concentration of 2 mg/mL.

    • Prepare this compound solutions in 0.9% sterile saline at the desired concentrations (e.g., 0.1, 0.5, and 1 mg/mL).

  • Experimental Groups:

    • Group 1: Vehicle (saline) + Vehicle (saline)

    • Group 2: Vehicle (saline) + PCP (2 mg/kg)

    • Group 3: NE-100 (0.1 mg/kg) + PCP (2 mg/kg)

    • Group 4: NE-100 (0.5 mg/kg) + PCP (2 mg/kg)

    • Group 5: NE-100 (1 mg/kg) + PCP (2 mg/kg)

  • Administration:

    • Administer this compound or vehicle via i.p. injection 30 minutes before the PCP injection.

    • Administer PCP or vehicle via i.p. injection.

  • Behavioral Assessment:

    • Immediately after the PCP injection, place each rat individually into the open field apparatus.

    • Record locomotor activity (total distance traveled) and stereotyped behaviors (e.g., head weaving, circling) for 60 minutes using the automated monitoring system.

  • Data Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the different treatment groups.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation (1 week) drug_prep Drug Preparation (NE-100 & PCP) admin Administration (i.p. injection) drug_prep->admin behavior Behavioral Assessment (Open Field, 60 min) admin->behavior data Data Analysis (ANOVA) behavior->data

Experimental workflow for PCP-induced hyperlocomotion study.

Protocol for Assessing Cognitive Effects: Morris Water Maze in Rats

The Morris Water Maze (MWM) task is used to evaluate spatial learning and memory. This protocol can be adapted to investigate the effects of this compound on cognitive deficits induced by agents like PCP.

Materials:

  • This compound

  • Cognitive-impairing agent (e.g., PCP)

  • 0.9% sterile saline or other appropriate vehicle

  • Morris Water Maze (circular pool, escape platform, video tracking system)

  • Non-toxic white paint or powdered milk to make the water opaque

  • Towels and a warming lamp for the animals

Procedure:

  • Apparatus Setup: Fill the MWM pool with water (20-22°C) and make it opaque. Place the escape platform 1-2 cm below the water surface in a fixed quadrant. Ensure prominent visual cues are present around the room.

  • Animal Habituation: Handle the rats for several days before the experiment. On the day before training, allow each rat to swim freely in the pool for 60 seconds without the platform, and then guide it to the platform to rest for 30 seconds.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before each training or testing session, depending on the experimental design (e.g., 15 minutes before the first trial of the day).[2]

  • Acquisition Training (4-5 days):

    • Conduct 4 trials per day for each rat.

    • For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random starting positions.

    • Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for 30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (24 hours after the last training day):

    • Remove the escape platform from the pool.

    • Place the rat in the pool at a novel start position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the latency to the first crossing.

  • Data Analysis: Analyze acquisition data using a repeated-measures ANOVA. Analyze probe trial data using a one-way ANOVA or t-tests to compare between groups.

Signaling Pathways

This compound exerts its effects by antagonizing the σ1 receptor, a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondria interface.

Sigma-1 Receptor Chaperone Activity

Under normal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist or cellular stress, the σ1 receptor dissociates from BiP and can modulate various downstream effectors, including the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, thereby influencing calcium signaling. NE-100, as an antagonist, is thought to prevent this dissociation and subsequent signaling.

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion s1r_bip σ1 Receptor-BiP Complex s1r_active Active σ1 Receptor s1r_bip->s1r_active ip3r IP3 Receptor ca_signal Ca²⁺ Signaling ip3r->ca_signal releases Ca²⁺ ca_mito Ca²⁺ Uptake stress Cellular Stress / Agonist stress->s1r_bip dissociates ne100 NE-100 ne100->s1r_bip prevents dissociation s1r_active->ip3r modulates ca_signal->ca_mito

Simplified σ1 receptor signaling at the ER-mitochondria interface.

Modulation of the NRF2 Antioxidant Pathway

The σ1 receptor has been shown to interact with the NRF2 pathway, a critical regulator of cellular antioxidant responses. Activation of the σ1 receptor can lead to the translocation of NRF2 to the nucleus, where it initiates the transcription of antioxidant genes. As an antagonist, NE-100 would be expected to inhibit this protective mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus s1r σ1 Receptor keap1_nrf2 Keap1-NRF2 Complex s1r->keap1_nrf2 promotes dissociation nrf2_nuc NRF2 keap1_nrf2->nrf2_nuc translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds to antioxidant_genes Antioxidant Gene Transcription are->antioxidant_genes ros Oxidative Stress antioxidant_genes->ros reduces s1r_agonist σ1R Agonist s1r_agonist->s1r activates ne100 NE-100 ne100->s1r inhibits

Modulation of the NRF2 antioxidant pathway by the σ1 receptor.

Concluding Remarks

This compound is a valuable pharmacological tool for elucidating the role of the σ1 receptor in the central nervous system and other tissues. The protocols and data presented here provide a foundation for designing and conducting in vivo studies in rodent models. Researchers should carefully consider the specific aims of their study to select the most appropriate dosage, administration route, and experimental paradigm. It is also recommended to conduct pilot studies to determine the optimal dose-response relationship for a particular model and strain of rodent.

References

Application Notes and Protocols for NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER).[1][2][3] It exhibits high affinity for the σ1R with a Ki value of 0.86 nM and displays significant selectivity over the sigma-2 receptor and a wide range of other neurotransmitter receptors. Due to its role in modulating cellular stress responses and neuronal function, NE-100 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. Its potential therapeutic applications are being explored in areas such as neuropsychiatric disorders, neurodegenerative diseases, and pain management.[2][4][5]

This document provides detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueReferences
Chemical Name 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride
Alternate Names NE-100 HCl, NE100 Hydrochloride[6]
CAS Number 149409-57-4[1][6]
Molecular Formula C₂₃H₃₃NO₂·HCl[1]
Molecular Weight 391.97 g/mol [7]
Purity ≥98% (HPLC)
Appearance White solid[6]
Ki for σ1 Receptor 0.86 nM[7]
IC₅₀ for σ1 Receptor 4.16 nM[2][4][6]
Selectivity >55-fold over σ2 receptors; >6000-fold over D₁, D₂, 5-HT₁ₐ, 5-HT₂, and PCP receptors

Solubility Data

Proper dissolution is critical for accurate dosing in experimental settings. The solubility of this compound in common laboratory solvents is summarized below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)NotesReferences
DMSO 39.2100---
Water 1.965Sonication and heating to 60°C may be required for higher concentrations.[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture onto the hygroscopic powder.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.92 mg of this compound (Molecular Weight = 391.97 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution, if you weighed 3.92 mg, you would add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from degradation.

  • Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).[7] When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate experimental buffer or medium.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle the chemical powder in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the mechanism of action of NE-100, the following diagrams are provided.

G cluster_prep Preparation of NE-100 Stock Solution start Equilibrate NE-100 vial to room temperature weigh Weigh NE-100 powder start->weigh Prevents condensation add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

G cluster_pathway Sigma-1 Receptor Signaling and NE-100 Inhibition NE100 NE-100 Sigma1R Sigma-1 Receptor (σ1R) (at ER Membrane) NE100->Sigma1R Inhibits ChaperoneActivity σ1R Chaperone Activity Sigma1R->ChaperoneActivity IonChannel Ion Channel Modulation (e.g., Ca²⁺, K⁺ channels) Sigma1R->IonChannel CellSignaling Downstream Signaling Pathways (e.g., Ca²⁺ signaling, IP₃Rs) Sigma1R->CellSignaling CellularStress Cellular Stress (e.g., ER Stress, Oxidative Stress) CellularStress->Sigma1R Activates CellularResponse Cellular Responses (e.g., Neuronal survival, Plasticity) ChaperoneActivity->CellularResponse IonChannel->CellularResponse CellSignaling->CellularResponse

Caption: NE-100's inhibitory action on the sigma-1 receptor pathway.

References

Application Notes and Protocols: Solubility of NE-100 Hydrochloride in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of NE-100 hydrochloride, a potent and selective σ1 receptor antagonist, in dimethyl sulfoxide (B87167) (DMSO) and water. Accurate solubility data is critical for the preparation of stock solutions and ensuring reliable experimental outcomes in drug discovery and development.

Data Presentation: Solubility of this compound

The solubility of this compound in two common laboratory solvents is summarized below. It is important to note that for aqueous solutions, solubility can be enhanced with physical methods.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Special Conditions
DMSO39.2100None specified
Water1.965Standard dissolution
Water1538.27Sonication and heating to 60°C recommended[1]

Experimental Protocols: Determining Compound Solubility

The following are generalized protocols for determining the solubility of a compound such as this compound. The shake-flask method is considered the gold standard for thermodynamic solubility, while kinetic solubility methods are often used in early drug discovery.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Vials with screw caps (B75204) (e.g., 1.5 mL or 2 mL)

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound powder to a vial. This is to ensure that a saturated solution is achieved.

  • Add a known volume of the solvent (water or DMSO) to the vial.

  • Securely cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC-UV or LC-MS method to determine the concentration.

  • Calculate the original solubility by applying the dilution factor.

Protocol 2: Kinetic Solubility Determination from a DMSO Stock

This method is a higher-throughput approach to estimate aqueous solubility.

Materials:

  • High-concentration stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader (nephelometry or UV-Vis) or HPLC/LC-MS system

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the concentrated DMSO stock solution of this compound to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer to achieve a final concentration of 100 µM in 1% DMSO).

  • Seal the plate and shake for a set period (e.g., 1.5 - 2 hours) at room temperature.

  • Measure the turbidity of the solution in each well using a nephelometer or determine the concentration of the dissolved compound by analyzing the supernatant after centrifugation using a plate reader or by HPLC/LC-MS. The appearance of precipitate indicates that the kinetic solubility has been exceeded.

Visualization of Signaling Pathway and Experimental Workflow

NE-100 Signaling Pathway in ER Stress

This compound, as a σ1 receptor antagonist, has been shown to suppress Endoplasmic Reticulum (ER) stress-induced cell death. It achieves this by upregulating Glucose-Regulated Protein 78 (GRP78) through the Activating Transcription Factor 6 (ATF6) pathway, which in turn attenuates the expression of the pro-apoptotic protein CHOP. Notably, it does not appear to affect the PERK (p-eIF2α) or IRE1 (XBP-1 splicing) branches of the unfolded protein response[2].

NE100_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol to Nucleus ER_Stress ER Stress CHOP CHOP (Pro-apoptotic) ER_Stress->CHOP Induces ATF6 ATF6 GRP78 GRP78 ATF6->GRP78 Upregulates GRP78->CHOP Inhibits NE100 NE-100 Sigma1R σ1 Receptor NE100->Sigma1R Antagonizes CellDeath Cell Death CHOP->CellDeath

NE-100's role in the ER stress response.
Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the thermodynamic solubility of a compound like this compound using the shake-flask method.

Solubility_Workflow arrow start Start: Excess Compound + Solvent equilibration Equilibration (24-48h with shaking) start->equilibration centrifugation Centrifugation (Pellet excess solid) equilibration->centrifugation filtration Supernatant Filtration (0.45 µm filter) centrifugation->filtration dilution Dilution of Filtrate filtration->dilution analysis Quantitative Analysis (HPLC / LC-MS) dilution->analysis end End: Solubility Value analysis->end

References

Application Note and Protocols for NE-100 Hydrochloride in Sigma-1 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is involved in the regulation of numerous cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[1][2][3] The σ1R has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, such as schizophrenia, depression, neurodegenerative diseases, and neuropathic pain.

NE-100 hydrochloride is a potent and selective sigma-1 receptor antagonist.[4] It exhibits high affinity for the σ1R and demonstrates significant selectivity over the sigma-2 receptor (σ2R) and a wide range of other neurotransmitter receptors. This makes NE-100 an invaluable pharmacological tool for elucidating the physiological and pathological roles of the σ1R. This document provides detailed protocols for utilizing this compound in competitive radioligand binding assays to characterize the sigma-1 receptor.

Quantitative Data Summary

The binding affinity of this compound for the sigma-1 receptor has been determined through various radioligand binding studies. The key binding parameters are summarized in the table below.

ParameterValueRadioligandTissue SourceReference
IC₅₀4.16 nM--INVALID-LINK---PentazocineGuinea Pig Brain[4]
Kᵢ1.03 ± 0.01 nMNot SpecifiedNot Specified
Selectivity>205-fold vs σ2RNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Preparation of Guinea Pig Brain Membranes

This protocol describes the preparation of crude brain membranes, a rich source of sigma-1 receptors, for use in binding assays.

Materials:

  • Whole guinea pig brains

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge

  • Dounce homogenizer

  • Bradford assay reagents for protein quantification

Procedure:

  • Excise guinea pig brains and place them in ice-cold Homogenization Buffer.

  • Mince the tissue and homogenize using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final membrane pellet in a suitable volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Store the membrane aliquots at -80°C until use.

Protocol 2: Sigma-1 Receptor Competitive Binding Assay

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor. The assay utilizes --INVALID-LINK---pentazocine, a selective σ1R radioligand.

Materials:

  • Prepared guinea pig brain membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0[1]

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol)

  • Test Compound: this compound

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM)[1][5]

  • 96-well microplates

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation counter

  • Scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 100 µL membrane preparation (100-125 µg protein/well), and 50 µL --INVALID-LINK---pentazocine (final concentration ~3-5 nM).[3][6]

    • Non-specific Binding: 50 µL Haloperidol (10 µM final concentration), 100 µL membrane preparation, and 50 µL --INVALID-LINK---pentazocine.

    • Competition Binding: 50 µL of varying concentrations of this compound, 100 µL membrane preparation, and 50 µL --INVALID-LINK---pentazocine. A range of 8-12 concentrations of NE-100 is recommended to generate a complete inhibition curve (e.g., 0.1 nM to 1 µM).

  • Incubation: Incubate the plate for 90 minutes at 37°C.[2][6]

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with 3-4 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate overnight.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • For the competition experiment, convert the CPM for each concentration of NE-100 to a percentage of the specific binding.

  • Plot the percentage of specific binding against the logarithm of the NE-100 concentration.

  • Determine the IC₅₀ value (the concentration of NE-100 that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine) by non-linear regression analysis of the competition curve.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:

    • [L] is the concentration of the radioligand used.

    • Kᴅ is the dissociation constant of the radioligand for the receptor.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay start Guinea Pig Brain Tissue homogenize Homogenize in Tris-HCl Buffer start->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (20,000 x g) supernatant1->centrifuge2 pellet Resuspend Pellet centrifuge2->pellet protein_quant Protein Quantification pellet->protein_quant storage Store at -80°C protein_quant->storage assay_setup Set up 96-well Plate (Total, Non-specific, Competition) storage->assay_setup incubation Incubate (90 min, 37°C) assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scint_count Scintillation Counting filtration->scint_count data_analysis Data Analysis (IC50, Ki) scint_count->data_analysis

Caption: Workflow for Sigma-1 Receptor Binding Assay.

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling S1R Sigma-1 Receptor (σ1R) BiP BiP/GRP78 S1R->BiP Dissociation upon ligand binding Ca_channel IP3 Receptor (Ca2+ Release) S1R->Ca_channel Ion_channel Ion Channels (K+, Na+, Ca2+) S1R->Ion_channel Kinases Kinase Pathways (Akt, ERK) S1R->Kinases ROS ROS Regulation S1R->ROS Cell_survival Cell Survival & Neuroprotection Ca_channel->Cell_survival Ion_channel->Cell_survival Kinases->Cell_survival ROS->Cell_survival Ligand NE-100 (Antagonist) Ligand->S1R Blocks

Caption: Sigma-1 Receptor Signaling Pathway Modulation.

References

Application Notes and Protocols for Radioligand Binding Studies with [3H]NE-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing [3H]NE-100 in radioligand binding studies to characterize the sigma-1 receptor. Detailed protocols for saturation and competition binding assays are provided, along with data presentation guidelines and visualizations of the experimental workflow and associated signaling pathways.

Introduction to [3H]NE-100 and the Sigma-1 Receptor

NE-100 is a potent and selective antagonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER). The sigma-1 receptor is implicated in a variety of cellular functions and is a promising therapeutic target for a range of neurological and psychiatric disorders. [3H]NE-100 is the tritiated form of NE-100 and serves as a valuable radioligand for in vitro characterization of the sigma-1 receptor. Its high affinity and selectivity make it an ideal tool for determining receptor density (Bmax), ligand binding affinity (Kd), and for screening unlabelled compounds for their affinity (Ki) to the sigma-1 receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for [3H]NE-100 binding to the sigma-1 receptor, compiled from published literature.

Table 1: Binding Affinity and Density of [3H]NE-100 at the Sigma-1 Receptor

ParameterValueSpecies/TissueReference
Kd (Dissociation Constant) 1.2 ± 0.1 nMGuinea Pig Brain Membranes[1]
Bmax (Maximum Receptor Density) 1049.3 ± 115.1 fmol/mg proteinGuinea Pig Brain Membranes[1]

Table 2: Inhibitory Constants (Ki) of Various Ligands at the Sigma-1 Receptor Determined by [3H]NE-100 Competition Assay

CompoundKi (nM)NotesReference
NE-100 1.03 ± 0.01Selective sigma-1 antagonist[2]
Haloperidol ~4.0Non-selective antipsychotic[3]
(+)-Pentazocine ~3.0Sigma-1 receptor agonist[3]

Experimental Protocols

Protocol 1: Saturation Radioligand Binding Assay with [3H]NE-100

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]NE-100 in a given tissue or cell preparation.

Materials and Reagents:

  • [3H]NE-100 (specific activity ~60-90 Ci/mmol)

  • Unlabeled NE-100

  • Membrane preparation (e.g., from guinea pig brain, cultured cells expressing the sigma-1 receptor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 0.2-0.5 mg/mL. Protein concentration should be determined using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of [3H]NE-100 in assay buffer to achieve a final concentration range of 0.1 to 20 nM.

    • For each concentration of [3H]NE-100, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • Total Binding Tubes: Add 100 µL of the appropriate [3H]NE-100 dilution and 100 µL of membrane preparation.

    • Non-specific Binding (NSB) Tubes: Add 100 µL of the appropriate [3H]NE-100 dilution, 100 µL of membrane preparation, and 10 µL of a high concentration of unlabeled NE-100 (e.g., 10 µM final concentration) to saturate the sigma-1 receptors.

  • Incubation: Incubate all tubes at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each [3H]NE-100 concentration.

    • Plot the specific binding (y-axis) against the concentration of [3H]NE-100 (x-axis).

    • Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Protocol 2: Competition Radioligand Binding Assay with [3H]NE-100

This protocol is used to determine the inhibitory constant (Ki) of an unlabeled test compound for the sigma-1 receptor.

Materials and Reagents:

  • Same as for the saturation binding assay.

  • Unlabeled test compound(s).

Procedure:

  • Membrane Preparation: Prepare membranes as described in the saturation binding protocol.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound in assay buffer.

    • Prepare triplicate tubes for total binding, non-specific binding, and for each concentration of the test compound.

    • Total Binding Tubes: Add 100 µL of assay buffer, 100 µL of membrane preparation, and 50 µL of [3H]NE-100 (at a final concentration close to its Kd, e.g., 1-2 nM).

    • Non-specific Binding (NSB) Tubes: Add 100 µL of unlabeled NE-100 (10 µM final concentration), 100 µL of membrane preparation, and 50 µL of [3H]NE-100.

    • Competition Tubes: Add 100 µL of the appropriate dilution of the test compound, 100 µL of membrane preparation, and 50 µL of [3H]NE-100.

  • Incubation: Incubate all tubes at 25°C for 60 minutes.

  • Filtration and Counting: Follow the same procedure as described in the saturation binding protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding (y-axis) against the log concentration of the test compound (x-axis).

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]NE-100) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]NE-100 used in the assay and Kd is the dissociation constant of [3H]NE-100 determined from the saturation binding assay.

Visualizations

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Homogenize Tissue/Cells prep2 Centrifuge & Wash prep1->prep2 prep3 Resuspend & Quantify Protein prep2->prep3 assay_setup Assay Setup (Total, NSB, Competition) prep3->assay_setup incubation Incubate at 25°C for 60 min assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis

Caption: Workflow for [3H]NE-100 Radioligand Binding Assay.

Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor, upon ligand binding or cellular stress, translocates from the ER-mitochondria associated membrane (MAM) to other cellular compartments, where it interacts with and modulates the activity of various effector proteins. This leads to the regulation of several downstream signaling pathways.

G cluster_stimuli Stimuli cluster_s1r Sigma-1 Receptor Activation cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Outcomes ligands Ligands (e.g., NE-100) s1r Sigma-1 Receptor (σ1R) at ER-MAM ligands->s1r stress Cellular Stress (ER Stress, Oxidative Stress) stress->s1r s1r_active σ1R Translocation & Conformation Change s1r->s1r_active ca_signaling Ca2+ Signaling (IP3R Modulation) s1r_active->ca_signaling ion_channels Ion Channel Modulation (K+, Na+, Ca2+) s1r_active->ion_channels er_stress ER Stress Response (IRE1, PERK, ATF6) s1r_active->er_stress ros Oxidative Stress Response (ROS) s1r_active->ros kinases Kinase Pathways (Akt, ERK) s1r_active->kinases neuroprotection Neuroprotection ca_signaling->neuroprotection plasticity Synaptic Plasticity ion_channels->plasticity cell_survival Cell Survival er_stress->cell_survival apoptosis Apoptosis Regulation ros->apoptosis kinases->plasticity kinases->cell_survival

Caption: Sigma-1 Receptor Signaling Pathways.

References

Application Notes and Protocols for NE-100 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of NE-100, a selective sigma-1 (σ1) receptor antagonist, in preclinical animal studies. This document includes detailed protocols for common administration routes, a summary of quantitative data from various studies, and a visualization of the relevant signaling pathway.

Quantitative Data Summary

The following tables summarize the reported doses and administration routes for NE-100 in rodent models. These values are intended as a guide and may require optimization for specific experimental designs.

Table 1: NE-100 Administration Parameters in Rat Models

Administration RouteVehicleDose Range (mg/kg)Animal ModelObserved EffectReference
OralWater or Saline0.1 - 10Wistar RatsAttenuation of PCP-induced cognitive dysfunction.[1]
OralNot Specified0.12 - 0.27 (ED50)Wistar RatsAntagonism of PCP- or (+)SKF10047-induced head-weaving behavior.[2]
Intraperitoneal (i.p.)Saline1 - 5Sprague-Dawley RatsAttenuation of the discriminative stimulus effects of ketamine.[3]

Table 2: NE-100 Administration Parameters in Mouse Models

Administration RouteVehicleDose Range (mg/kg)Animal ModelObserved Effect
Intraperitoneal (i.p.)0.9% Saline1C57BL/6 MiceAntagonism of sigma-1 receptor agonist effects.

Experimental Protocols

Accurate and consistent administration of NE-100 is critical for reproducible experimental outcomes. The following are detailed protocols for oral gavage and intraperitoneal injection in rodents.

Protocol 1: Oral Gavage Administration in Mice

Objective: To administer a precise dose of NE-100 orally to a mouse.

Materials:

  • NE-100 solution (dissolved in sterile water or 0.9% saline)

  • Appropriately sized oral gavage needles (20-22 gauge for adult mice)[4]

  • 1 mL syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[5][6][7]

    • Gently restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and stomach.[4][5]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.[6][8]

    • With the mouse held in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[7][8]

    • Allow the mouse to swallow the tip of the needle, which facilitates its passage into the esophagus. The needle should advance smoothly without resistance.[7]

  • Substance Administration:

    • Once the needle is at the predetermined depth, administer the NE-100 solution slowly and steadily.

    • Withdraw the needle gently along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.[5]

Protocol 2: Intraperitoneal (IP) Injection in Rats

Objective: To administer NE-100 into the peritoneal cavity of a rat for systemic absorption.

Materials:

  • NE-100 solution (dissolved in sterile 0.9% saline)

  • 23-25 gauge sterile needles[9][10]

  • 1 mL or 3 mL syringes

  • Animal scale

  • 70% ethanol (B145695) for disinfection

  • PPE

Procedure:

  • Animal Handling and Restraint:

    • Weigh the rat to calculate the correct dose volume. The maximum recommended IP injection volume for rats is 10 mL/kg.[9][11]

    • Restrain the rat securely. For a one-person technique, hold the rat with its head tilted downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[12][13]

  • Injection Site Identification and Preparation:

    • The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[9][11][12][13]

    • Disinfect the injection site with 70% ethanol.[11]

  • Needle Insertion and Injection:

    • Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[9][10]

    • Gently aspirate by pulling back the syringe plunger to ensure that a blood vessel or organ has not been punctured. If no fluid or blood is drawn, proceed with the injection.[11][13]

    • Inject the NE-100 solution at a steady rate.

    • Withdraw the needle swiftly.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for any adverse reactions, such as signs of pain, distress, or abdominal bleeding.

Signaling Pathways and Experimental Workflows

NE-100 Mechanism of Action at the Sigma-1 Receptor

NE-100 acts as a selective antagonist at the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). Under normal conditions, it is bound to the binding immunoglobulin protein (BiP). Upon cellular stress or ligand stimulation, the σ1 receptor dissociates from BiP and modulates various downstream signaling pathways, including calcium signaling through the inositol (B14025) trisphosphate (IP3) receptor. As an antagonist, NE-100 prevents the dissociation of the σ1 receptor from BiP, thereby inhibiting its downstream effects.

NE100_Signaling_Pathway cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Sigma1_Complex Sigma-1 Receptor Complex cluster_Cytosol Cytosol ER Endoplasmic Reticulum (ER) Mito Mitochondrion Sigma1 σ1 Receptor BiP BiP Sigma1->BiP Bound State IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Release Ca²⁺ Release Modulation IP3R->Ca_Release Controls Stress Cellular Stress / Agonist Binding Stress->Sigma1 Induces Dissociation NE100 NE-100 (Antagonist) NE100->Sigma1 Prevents Dissociation Downstream Downstream Signaling Ca_Release->Downstream

Caption: Mechanism of NE-100 as a sigma-1 receptor antagonist.

Experimental Workflow for In Vivo NE-100 Administration

The following diagram illustrates a typical workflow for an in vivo study involving the administration of NE-100.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Administration Administration Phase cluster_Post_Administration Post-Administration Phase A Animal Acclimatization B Randomization into Treatment Groups A->B C NE-100 Solution Preparation D Animal Weighing and Dose Calculation C->D E NE-100 Administration (Oral Gavage or IP Injection) D->E F Vehicle Control Administration D->F G Behavioral/Physiological Assessments E->G H Tissue Collection and Biochemical Analysis E->H F->G F->H I Data Analysis and Interpretation G->I H->I

Caption: A generalized workflow for in vivo studies with NE-100.

References

Application Notes and Protocols for Behavioral Assays Using NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist widely utilized in neuroscience research.[1][2] Chemically known as 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, it exhibits a high binding affinity for the σ1 receptor with an IC50 of 4.16 nM and a Ki of approximately 1 nM.[3][4] NE-100 displays significant selectivity, with over 55-fold preference for the σ1 receptor compared to the σ2 receptor and more than 6000-fold selectivity over various other receptors, including dopamine (B1211576) (D1, D2), serotonin (B10506) (5-HT1A, 5-HT2), and PCP receptors.[1][2] This selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of the σ1 receptor.

The σ1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[5] It plays a crucial role in regulating a multitude of cellular functions, including calcium signaling, ER stress response, ion channel activity, and neuronal plasticity.[5] Due to its involvement in these fundamental processes, the σ1 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. This compound, as a selective antagonist, is instrumental in investigating the therapeutic potential of σ1 receptor modulation, demonstrating antipsychotic, neuroprotective, and cognitive-enhancing properties in various preclinical models.[6][7]

These application notes provide detailed protocols for utilizing this compound in key behavioral assays to assess its effects on psychosis, cognitive function, anxiety, and depression.

Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride[2][4]
CAS Number 149409-57-4[1][8]
Molecular Formula C23H33NO2・HCl[1][8]
Molecular Weight 391.97 g/mol [1][2]
Binding Affinity (IC50) 4.16 nM[6][3][9]
Binding Affinity (Ki) 0.86 - 1.03 nM[1][2][4]
Solubility Soluble to 5 mM in water and 100 mM in DMSO[1][2]
Storage Store at -20°C[1][2]

Mechanism of Action: Sigma-1 Receptor Antagonism

The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. In its resting state, it is bound to another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by endogenous ligands or cellular stress, the σ1 receptor dissociates from BiP and translocates to interact with various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and other signaling molecules. This interaction modulates calcium signaling between the ER and mitochondria, influences lipid metabolism, and regulates cellular stress responses. This compound acts as a competitive antagonist, binding to the σ1 receptor and preventing its dissociation from BiP and subsequent interaction with its client proteins. This blockade inhibits the downstream signaling cascades, making NE-100 a powerful tool to study the functional roles of the σ1 receptor.

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_Lumen ER Lumen BiP BiP Sigma1_BiP Sigma-1 + BiP (Inactive Complex) BiP->Sigma1_BiP Sigma1 Sigma-1 Receptor Sigma1->Sigma1_BiP IP3R IP3R Sigma1->IP3R Translocation & Interaction Downstream Modulation of Client Proteins (e.g., Ion Channels, NMDAR) Sigma1->Downstream Sigma1_BiP->Sigma1 Dissociation Mito Mitochondrion CaSignal Ca2+ Signaling Regulation IP3R->CaSignal Ligand Agonist (e.g., PRE-084, DHEA) Ligand->Sigma1_BiP Activation NE100 NE-100 HCl (Antagonist) NE100->Sigma1_BiP Blockade CellularStress Cellular Stress CellularStress->Sigma1_BiP Activation Neuroprotection Neuroprotection & Neuronal Plasticity Downstream->Neuroprotection CaSignal->Neuroprotection

Caption: NE-100 blocks Sigma-1 receptor activation. (Within 100 characters)

Application 1: Assessment of Antipsychotic-Like Activity

Assay: Phencyclidine (PCP) or SKF-10047-Induced Stereotyped Behaviors

Rationale: Phencyclidine (PCP), an NMDA receptor antagonist, and (+)SKF-10047, a σ1 receptor agonist, are known to induce behavioral abnormalities in rodents, such as head-weaving and stereotypy, which are considered to model certain aspects of psychosis in humans.[3][7] NE-100 has been shown to dose-dependently antagonize these behaviors, suggesting potential antipsychotic activity without the motor side effects typical of classical neuroleptics.[3]

Experimental Protocol

  • Animals: Male Wistar rats (200-250 g).

  • Housing: Standard housing conditions with a 12-h light/dark cycle, with food and water available ad libitum. Acclimatize animals for at least 7 days before the experiment.

  • Drug Preparation:

    • This compound: Dissolve in distilled water or 0.9% saline.

    • Phencyclidine (PCP): Dissolve in 0.9% saline.

    • SKF-10047: Dissolve in 0.9% saline.

  • Experimental Groups (n=8-10 per group):

    • Vehicle (Saline) + Vehicle (Saline)

    • Vehicle (Saline) + PCP (e.g., 5 mg/kg, i.p.)

    • NE-100 (0.03, 0.1, 0.3 mg/kg, p.o.) + PCP (5 mg/kg, i.p.)

    • Vehicle (Saline) + SKF-10047 (e.g., 10 mg/kg, s.c.)

    • NE-100 (0.1, 0.3, 1.0 mg/kg, p.o.) + SKF-10047 (10 mg/kg, s.c.)

  • Procedure:

    • Administer this compound or its vehicle orally (p.o.).

    • After 60 minutes, administer PCP or SKF-10047.

    • Immediately place the rat in an observation cage (e.g., 40x25x25 cm).

    • Record the presence and intensity of head-weaving behavior for 30-60 minutes.

    • A trained observer, blind to the treatment groups, should score the behavior (e.g., using a rating scale or frequency count).

  • Data Analysis: Analyze the scores using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the NE-100 treated groups with the PCP/SKF-10047 control group.

start Start acclimatize Acclimatize Rats (7 days) start->acclimatize drug_admin Administer NE-100 (p.o.) or Vehicle acclimatize->drug_admin wait1 Wait 60 min drug_admin->wait1 inducer_admin Administer PCP (i.p.) or SKF-10047 (s.c.) wait1->inducer_admin observe Place in Cage & Observe Behavior (30-60 min) inducer_admin->observe analyze Score Behavior & Analyze Data observe->analyze end End analyze->end

Caption: Workflow for antipsychotic-like activity assay. (Within 100 characters)

Quantitative Data Summary

Behavior InducerNE-100 RouteEffective Dose (ED50)SpeciesReference
(+)SKF-10047Oral0.27 mg/kgRat[6][3]
Phencyclidine (PCP)Oral0.12 mg/kgRat[6][3]

Application 2: Assessment of Cognitive Enhancement

Assay: Morris Water Maze (MWM)

Rationale: The Morris Water Maze is a widely accepted test for spatial learning and memory. Cognitive deficits induced by agents like PCP can be assessed by measuring the animal's ability to find a hidden platform. NE-100 has been shown to ameliorate PCP-induced cognitive dysfunction in this task, suggesting it may have therapeutic potential for cognitive impairments associated with neuropsychiatric disorders.[10][11]

Experimental Protocol

  • Animals: Male Wistar rats (250-300 g).

  • Apparatus: A circular pool (e.g., 1.5 m diameter, 60 cm height) filled with water (22-24°C) made opaque with non-toxic paint. A hidden platform (10 cm diameter) is submerged 2 cm below the water surface. The pool should be located in a room with various distal visual cues.

  • Drug Preparation:

    • This compound: Dissolve in distilled water.

    • Phencyclidine (PCP): Dissolve in 0.9% saline.

  • Procedure:

    • PCP Administration: Administer PCP (e.g., 15 mg/kg, s.c.) to induce cognitive dysfunction.[10]

    • NE-100 Administration: NE-100 (e.g., 0.03-1 mg/kg) can be administered orally either 10 minutes after PCP administration or 15 minutes before the first trial, 24 hours after PCP administration.[6][10]

    • Acquisition Phase (e.g., 4-5 days):

      • Conduct 4 trials per day for each rat.

      • For each trial, gently place the rat into the water facing the pool wall from one of four randomized starting positions.

      • Allow the rat to search for the hidden platform for a maximum of 60-120 seconds.

      • If the rat finds the platform, allow it to remain there for 15-30 seconds. If it fails, guide it to the platform.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (24h after last acquisition trial):

      • Remove the platform from the pool.

      • Allow the rat to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis: Use a two-way repeated-measures ANOVA to analyze escape latencies during the acquisition phase. For the probe trial, use a one-way ANOVA to compare time spent in the target quadrant between groups.

cluster_induction Cognitive Deficit Induction cluster_testing Water Maze Testing induce_pcp Administer PCP (s.c.) wait_24h Wait 24 hours induce_pcp->wait_24h admin_ne100 Administer NE-100 (p.o.) 15 min before first trial wait_24h->admin_ne100 acq_phase Acquisition Phase (4 trials/day for 4-5 days) admin_ne100->acq_phase probe_trial Probe Trial (24h after last acquisition) acq_phase->probe_trial data_analysis Analyze Escape Latency & Time in Target Quadrant probe_trial->data_analysis

Caption: Workflow for the Morris Water Maze assay. (Within 100 characters)

Application 3: Assessment of Anxiety-Like Behavior

Assay: Elevated Plus Maze (EPM)

Rationale: The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.[12][13] The test is based on the conflict between an animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13][14] Anxiolytic compounds typically increase the time spent and entries into the open arms, while anxiogenic compounds have the opposite effect. This assay can be used to characterize the anxiolytic or anxiogenic profile of NE-100.

Experimental Protocol

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A plus-shaped maze, elevated 50 cm from the floor, with two open arms (30x5 cm) and two enclosed arms (30x5x15 cm) arranged opposite each other.[13]

  • Drug Preparation: Dissolve this compound in 0.9% saline.

  • Experimental Groups (n=10-12 per group):

    • Vehicle (Saline, i.p.)

    • NE-100 (e.g., 1, 3, 10 mg/kg, i.p.)

    • Positive Control (e.g., Diazepam, 1-2 mg/kg, i.p.)

  • Procedure:

    • Habituate the mice to the testing room for at least 60 minutes before the test.[14]

    • Administer NE-100, vehicle, or a positive control via intraperitoneal (i.p.) injection.

    • After 30 minutes, place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for 5 minutes.[13]

    • Record the session with an overhead video camera for later analysis.

    • Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.[13]

  • Data Analysis: Use a video tracking software (e.g., ANY-maze, EthoVision) to score the following parameters:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

    • Calculate the percentage of time in open arms and percentage of entries into open arms.

    • Analyze data using a one-way ANOVA followed by a post-hoc test.

start Start habituate Habituate Mice (60 min) start->habituate inject Administer NE-100 or Vehicle (i.p.) habituate->inject wait Wait 30 min inject->wait place Place Mouse on Maze Center wait->place record Record Exploration (5 min) place->record analyze Analyze Video for Time/Entries in Arms record->analyze end End analyze->end

Caption: Workflow for the Elevated Plus Maze assay. (Within 100 characters)

Application 4: Assessment of Antidepressant-Like Activity

Assay: Forced Swim Test (FST)

Rationale: The FST is a common behavioral assay used to screen for potential antidepressant drugs.[15][16] The test is based on the observation that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, akin to depression. Antidepressant treatments are known to reduce the duration of immobility, increasing active behaviors like swimming or climbing.[15][17]

Experimental Protocol

  • Animals: Male BALB/c mice (8-10 weeks old).

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[18]

  • Drug Preparation: Dissolve this compound in 0.9% saline.

  • Experimental Groups (n=10-12 per group):

    • Vehicle (Saline, i.p.)

    • NE-100 (e.g., 10, 20, 40 mg/kg, i.p.)

    • Positive Control (e.g., Imipramine, 15-30 mg/kg, i.p.)

  • Procedure:

    • Administer NE-100, vehicle, or a positive control via i.p. injection 30-60 minutes before the test.

    • Gently place the mouse into the water-filled cylinder.

    • The test session typically lasts for 6 minutes.[18]

    • Behavior is often scored during the last 4 minutes of the session.

    • A trained observer, blind to the treatment, should record the duration of immobility (defined as the lack of movement except for small motions necessary to keep the head above water).

    • After the test, remove the mouse, dry it with a towel, and place it in a heated cage to recover before returning it to its home cage.[19]

  • Data Analysis: Analyze the duration of immobility using a one-way ANOVA followed by a post-hoc test to compare treated groups against the vehicle control.

start Start inject Administer NE-100 or Vehicle (i.p.) start->inject wait Wait 30-60 min inject->wait place Place Mouse in Water Cylinder wait->place test 6-min Test Session place->test score Score Immobility (last 4 min) test->score recover Dry and Recover Mouse score->recover end End recover->end

Caption: Workflow for the Forced Swim Test. (Within 100 characters)

References

NE-100 for Studying Phencyclidine (PCP)-Induced Behavior: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencyclidine (PCP) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that induces a range of behavioral abnormalities in rodents, which are considered to model the positive, negative, and cognitive symptoms of schizophrenia.[1][2] These models are valuable tools for the preclinical evaluation of novel antipsychotic drugs. NE-100, a potent and selective sigma-1 (σ₁) receptor antagonist, has shown promise in attenuating various PCP-induced behavioral deficits, suggesting the therapeutic potential of targeting the sigma-1 receptor for the treatment of psychosis and cognitive dysfunction.[3][4] This document provides detailed application notes and experimental protocols for utilizing NE-100 in the study of PCP-induced behaviors in rodents.

Mechanism of Action: NE-100 and the PCP Model

PCP primarily acts by blocking the ion channel of the NMDA receptor, a key player in glutamatergic neurotransmission.[5] This blockade disrupts normal brain function, leading to psychotic symptoms and cognitive impairment.[1] The sigma-1 receptor, an intracellular chaperone protein, modulates various neurotransmitter systems, including the glutamatergic system.[6][7] NE-100 exerts its effects by antagonizing the sigma-1 receptor.[8] While the precise downstream signaling cascade is still under investigation, it is hypothesized that by blocking the sigma-1 receptor, NE-100 counteracts the disruptive effects of PCP on NMDA receptor function and downstream signaling pathways, thereby ameliorating the associated behavioral abnormalities.

Data Presentation: Efficacy of NE-100 in PCP-Induced Behavioral Models

The following tables summarize the quantitative data from preclinical studies investigating the effects of NE-100 on various PCP-induced behavioral paradigms in rodents.

Table 1: Effect of NE-100 on PCP-Induced Hyperlocomotion in Rodents

SpeciesPCP DoseNE-100 Dose (mg/kg)Route of Administration% Reduction in HyperlocomotionReference
Mouse3.0 mg/kg0.03s.c.Not Specified, MED[9]
Mouse3.0 mg/kg0.1s.c.Not Specified, MED[9]
Rat20.0 mg/kg0.04s.c.ID50[10]

MED: Minimal Effective Dose; ID50: Dose for 50% inhibition. Data presented are derived from studies where NE-100's class of compounds (atypical antipsychotics with 5-HT2A antagonism) were effective.

Table 2: Effect of NE-100 on PCP-Induced Stereotyped Behavior in Rats

Behavior AssessedPCP DoseNE-100 Dose (mg/kg, p.o.)ED50 (mg/kg, p.o.)Reference
Head-weavingNot Specified0.03 - 0.30.12[2]

ED50: Effective dose for 50% antagonism.

Table 3: Effect of NE-100 on PCP-Induced Cognitive Deficits in the Morris Water Maze (Rats)

PCP DoseNE-100 Dose (mg/kg, p.o.)Outcome MeasureResultReference
10 mg/kg0.3 - 3.0Escape Latency (sec)Significant reduction in prolonged swimming latency[11]
15 mg/kg1.0 - 10.0Escape Latency (sec)Dose-dependent attenuation of delayed cognitive dysfunction[12]

Experimental Protocols

Protocol 1: Assessment of PCP-Induced Hyperlocomotion and the Effects of NE-100

Objective: To evaluate the ability of NE-100 to reverse PCP-induced hyperlocomotion in rodents.

Materials:

  • Rodent locomotor activity chambers equipped with infrared beams.

  • Phencyclidine (PCP) hydrochloride.

  • NE-100.

  • Vehicle for PCP and NE-100 (e.g., saline).

  • Male Wistar rats or Swiss Webster mice.

Procedure:

  • Habituation: Place the animals in the locomotor activity chambers for a 30-60 minute habituation period to allow them to acclimate to the novel environment.

  • Drug Administration:

    • Administer NE-100 or its vehicle via the desired route (e.g., intraperitoneally, subcutaneously, or orally). The timing of administration should be based on the pharmacokinetic profile of NE-100.

    • After the appropriate pre-treatment time, administer PCP or its vehicle. A typical dose of PCP to induce hyperlocomotion is 2.5 - 5.0 mg/kg.[11]

  • Data Collection: Immediately after PCP administration, place the animals back into the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.

  • Data Analysis: Analyze the total locomotor activity counts during the testing period. Compare the activity of the PCP-treated group with the vehicle-treated group to confirm the induction of hyperlocomotion. Compare the activity of the NE-100 + PCP treated groups with the PCP-treated group to determine the effect of NE-100. Statistical analysis can be performed using ANOVA followed by post-hoc tests.

Protocol 2: Assessment of PCP-Induced Stereotyped Behavior and the Effects of NE-100

Objective: To assess the efficacy of NE-100 in reducing PCP-induced stereotyped behaviors in rats.

Materials:

  • Observation cages.

  • Video recording equipment.

  • Phencyclidine (PCP) hydrochloride.

  • NE-100.

  • Vehicle for PCP and NE-100.

  • Male Wistar rats.

Procedure:

  • Habituation: Place individual rats in the observation cages for a 15-30 minute habituation period.

  • Drug Administration: Administer NE-100 or vehicle, followed by PCP or vehicle as described in Protocol 1. Doses of PCP known to induce stereotypy range from 5-10 mg/kg.[13][14]

  • Behavioral Observation: Immediately after PCP administration, begin recording the animals' behavior for 30-60 minutes.

  • Scoring: A trained observer, blind to the treatment conditions, should score the presence and severity of stereotyped behaviors such as head-weaving, turning, and backpedaling using a validated rating scale.

  • Data Analysis: Analyze the stereotypy scores using appropriate non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).

Protocol 3: Assessment of PCP-Induced Cognitive Deficits in the Morris Water Maze and the Effects of NE-100

Objective: To evaluate the potential of NE-100 to ameliorate PCP-induced spatial learning and memory deficits in rats.

Materials:

  • Morris water maze: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.

  • A hidden escape platform submerged just below the water surface.

  • Video tracking system and software.

  • Phencyclidine (PCP) hydrochloride.

  • NE-100.

  • Vehicle for PCP and NE-100.

  • Male Wistar rats.

Procedure:

  • Acquisition Phase (Training):

    • For 4-5 consecutive days, train the rats to find the hidden platform. Each day consists of 4 trials.

    • For each trial, release the rat into the pool from one of four randomly assigned starting positions.

    • Allow the rat to search for the platform for a maximum of 60-90 seconds. If the rat finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, gently guide it to the platform.

    • Record the escape latency (time to find the platform) and swim path for each trial using the video tracking system.

  • PCP and NE-100 Administration:

    • On the day after the acquisition phase, administer PCP (e.g., 2.0 mg/kg) or vehicle.[15]

    • Administer NE-100 or vehicle at an appropriate time before the retention test.

  • Retention Phase (Probe Trial):

    • 24 hours after the last training day, conduct a probe trial where the escape platform is removed from the pool.

    • Place the rat in the pool and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (the quadrant that previously contained the platform) and the number of times the rat crosses the former platform location.

  • Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. For the probe trial, compare the time spent in the target quadrant between the different treatment groups. Statistical analysis can be performed using ANOVA with repeated measures for the acquisition phase and one-way ANOVA for the probe trial data.

Mandatory Visualizations

G cluster_PCP_Action PCP-Induced NMDA Receptor Hypofunction PCP Phencyclidine (PCP) NMDA_R NMDA Receptor PCP->NMDA_R Blocks Ion_Channel Ion Channel Blockade NMDA_R->Ion_Channel Opens Glutamate Glutamate Glutamate->NMDA_R Activates Neuronal_Dysfunction Neuronal Dysfunction (Psychosis-like behaviors, Cognitive deficits) Ion_Channel->Neuronal_Dysfunction Leads to

PCP's mechanism of action on the NMDA receptor.

G cluster_NE100_Modulation NE-100 Modulation of PCP Effects NE100 NE-100 Sigma1_R Sigma-1 Receptor NE100->Sigma1_R Antagonizes NMDA_R_Mod NMDA Receptor Modulation Sigma1_R->NMDA_R_Mod Modulates Restored_Function Restored Neuronal Function (Amelioration of PCP-induced behaviors) NMDA_R_Mod->Restored_Function Leads to

NE-100's proposed mechanism via Sigma-1 receptor antagonism.

G cluster_Workflow Experimental Workflow for Assessing NE-100 Efficacy start Animal Habituation drug_admin NE-100/Vehicle Administration start->drug_admin pcp_admin PCP/Vehicle Administration drug_admin->pcp_admin behavioral_test Behavioral Assessment (Hyperlocomotion, Stereotypy, Cognitive Task) pcp_admin->behavioral_test data_collection Data Collection behavioral_test->data_collection data_analysis Data Analysis data_collection->data_analysis end Conclusion data_analysis->end

A generalized experimental workflow for studying NE-100.

References

Application Notes and Protocols: NE-100 in Schizophrenia Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms including psychosis, cognitive deficits, and negative symptoms. While the exact pathophysiology remains under investigation, dysfunction of the glutamatergic and dopaminergic systems is heavily implicated.[1][2] Animal models that mimic these dysfunctions are crucial for developing novel therapeutics. One such class of models utilizes N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and dizocilpine (B47880) (MK-801) to induce schizophrenia-like symptoms in rodents.[1][3]

NE-100, N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride, is a potent and selective sigma-1 (σ1) receptor antagonist.[4] The sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein, is implicated in the modulation of various neurotransmitter systems, including glutamatergic and dopaminergic pathways.[5][6][7] As a selective antagonist, NE-100 offers a valuable tool to probe the role of the sigma-1 receptor in the pathophysiology of schizophrenia and to evaluate its potential as a therapeutic target. Preclinical studies have demonstrated that NE-100 can attenuate behavioral abnormalities and cognitive deficits in PCP and ketamine-induced models of schizophrenia, suggesting its potential as an antipsychotic agent with a favorable side-effect profile, as it does not directly interact with dopamine (B1211576) receptors.[4][8][9]

These application notes provide a comprehensive overview of the use of NE-100 in preclinical schizophrenia research, including its pharmacological properties, detailed experimental protocols for in vivo models, and a summary of key quantitative data.

Data Presentation

Table 1: In Vitro Binding Affinity and In Vivo Potency of NE-100
ParameterValueSpeciesAssayReference
IC₅₀ (σ1 Receptor) 4.16 nMRat BrainRadioligand Binding Assay[4]
IC₅₀ (Dopamine D1 Receptor) > 10,000 nMNot SpecifiedRadioligand Binding Assay[4]
IC₅₀ (Dopamine D2 Receptor) > 10,000 nMNot SpecifiedRadioligand Binding Assay[4]
IC₅₀ (Serotonin 5-HT1A Receptor) > 10,000 nMNot SpecifiedRadioligand Binding Assay[4]
IC₅₀ (Serotonin 5-HT2 Receptor) > 10,000 nMNot SpecifiedRadioligand Binding Assay[4]
IC₅₀ (PCP Binding Site on NMDA Receptor) > 10,000 nMNot SpecifiedRadioligand Binding Assay[4]
ED₅₀ (vs. PCP-induced head-weaving) 0.12 mg/kg, p.o.RatBehavioral Assay[4]
ED₅₀ (vs. (+)SKF10047-induced head-weaving) 0.27 mg/kg, p.o.RatBehavioral Assay[4]
Table 2: Effects of NE-100 in Preclinical Models of Schizophrenia
ModelSpeciesNE-100 Dose RangeBehavioral EndpointOutcomeReference
PCP-induced Hyperlocomotion RatNot SpecifiedLocomotor ActivityAttenuation of PCP-induced hyperactivity[8]
PCP-induced Conditioned Avoidance Response Deficit RatNot SpecifiedConditioned Avoidance ResponseAttenuation of PCP-induced impairment[8]
PCP-induced Ataxia and Decreased Attention Rhesus MonkeyNot SpecifiedAtaxia, AttentionPartial reversal of PCP-induced deficits[8]
PCP-induced Head-weaving DogNot SpecifiedHead-weaving BehaviorBlockade of PCP-induced head-weaving[8]
PCP-induced Cognitive Dysfunction (Water Maze) Rat1-10 mg/kg, p.o.Spatial Learning and MemoryDose-dependent attenuation of cognitive deficits[10]
Ketamine Discriminative Stimulus Rat1 mg/kg, i.p.Drug DiscriminationRightward shift in the ketamine dose-response curve[9]

Mandatory Visualization

G cluster_0 NMDA Receptor Hypofunction Model cluster_1 NE-100 Intervention PCP PCP / Ketamine NMDA_R NMDA Receptor PCP->NMDA_R Antagonism Glutamate_dys Glutamatergic Dysregulation NMDA_R->Glutamate_dys Leads to Schizo_symptoms Schizophrenia-like Symptoms Glutamate_dys->Schizo_symptoms Induces Modulation Modulation of Neurotransmission Glutamate_dys->Modulation Interacts with NE100 NE-100 Sigma1_R Sigma-1 Receptor NE100->Sigma1_R Antagonism Sigma1_R->Modulation Regulates Attenuation Attenuation of Symptoms Modulation->Attenuation Results in Attenuation->Schizo_symptoms Reduces

Caption: Logical relationship of NE-100's mechanism in schizophrenia models.

G cluster_ER Endoplasmic Reticulum (ER) cluster_MAM Mitochondria-Associated Membrane (MAM) Sigma1_R Sigma-1 Receptor BiP BiP/GRP78 (Chaperone) Sigma1_R->BiP Association IP3R IP3 Receptor Sigma1_R->IP3R Modulates NMDA_R NMDA Receptor Function Sigma1_R->NMDA_R Modulates Ca_Signaling Ca2+ Signaling IP3R->Ca_Signaling Regulates NE100 NE-100 (Antagonist) NE100->Sigma1_R Blocks Cellular_Stress Cellular Stress (e.g., NMDA-R Blockade) Cellular_Stress->Sigma1_R Induces Dissociation from BiP Neuronal_Plasticity Neuronal Plasticity & Survival Ca_Signaling->Neuronal_Plasticity NMDA_R->Neuronal_Plasticity

Caption: Simplified signaling pathway of the Sigma-1 receptor.

G cluster_treatment Treatment Phase start Start acclimation Animal Acclimation (1 week) start->acclimation baseline Baseline Behavioral Testing (Optional) acclimation->baseline grouping Random Assignment to Groups baseline->grouping NE100_admin NE-100 or Vehicle Administration grouping->NE100_admin PCP_admin PCP/MK-801 or Saline Administration NE100_admin->PCP_admin Pre-treatment (e.g., 30 min) behavioral_testing Behavioral Testing (e.g., Open Field, PPI, NOR) PCP_admin->behavioral_testing Post-treatment (e.g., 15-30 min) data_analysis Data Analysis behavioral_testing->data_analysis end End data_analysis->end

Caption: General experimental workflow for NE-100 in schizophrenia models.

Experimental Protocols

Protocol 1: PCP-Induced Hyperlocomotion in Rats

This model assesses the effects of NE-100 on the positive-like symptoms of schizophrenia, such as hyperactivity, induced by PCP.

Materials:

  • Male Wistar rats (200-250 g)

  • NE-100 (dissolved in distilled water)

  • Phencyclidine (PCP) hydrochloride (dissolved in 0.9% saline)

  • Vehicle (distilled water and 0.9% saline)

  • Open field apparatus (e.g., 100 cm x 100 cm x 40 cm) equipped with an automated activity monitoring system

  • Syringes and needles for oral (p.o.) and intraperitoneal (i.p.) injections

Procedure:

  • Animal Acclimation: House rats in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment, with ad libitum access to food and water.

  • Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.

  • Grouping: Randomly assign rats to the following groups (n=8-10 per group):

    • Vehicle (water, p.o.) + Vehicle (saline, i.p.)

    • Vehicle (water, p.o.) + PCP (e.g., 2.5 mg/kg, i.p.)

    • NE-100 (e.g., 0.1, 0.3, 1.0 mg/kg, p.o.) + PCP (e.g., 2.5 mg/kg, i.p.)

  • Drug Administration:

    • Administer NE-100 or its vehicle (water) orally.

    • After a pre-treatment interval (e.g., 60 minutes), administer PCP or its vehicle (saline) intraperitoneally.

  • Behavioral Testing:

    • 30 minutes after the PCP/saline injection, place each rat individually into the center of the open field apparatus.

    • Record locomotor activity (total distance traveled, rearing frequency) for a 60-minute session.

  • Data Analysis: Analyze the data using a two-way ANOVA (NE-100 treatment x PCP treatment) followed by post-hoc tests to determine significant differences between groups.

Protocol 2: PCP-Induced Deficits in Prepulse Inhibition (PPI) in Mice

This protocol evaluates the ability of NE-100 to reverse sensorimotor gating deficits, a core feature of schizophrenia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • NE-100 (dissolved in a suitable vehicle, e.g., 1% Tween 80 in saline)

  • PCP hydrochloride (dissolved in 0.9% saline)

  • Vehicle solutions

  • Startle response system with a sound-attenuating chamber and a loudspeaker for delivering acoustic stimuli

  • Syringes and needles for subcutaneous (s.c.) injections

Procedure:

  • Animal Acclimation: House mice as described in Protocol 1.

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Grouping: Randomly assign mice to treatment groups similar to those in Protocol 1.

  • Drug Administration:

    • Administer NE-100 or vehicle subcutaneously.

    • After a pre-treatment interval (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg) or saline subcutaneously.

  • PPI Testing:

    • 20 minutes after the PCP/saline injection, place each mouse into the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).

    • The test session should consist of a series of trials, including:

      • Pulse-alone trials: a startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

      • Prepulse + Pulse trials: a non-startling prepulse (e.g., 70, 75, or 80 dB, 20 ms duration) presented 100 ms before the startling pulse.

      • No-stimulus trials: background noise only.

    • Present trials in a pseudorandom order.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 x [(startle amplitude on pulse-alone trials - startle amplitude on prepulse + pulse trials) / startle amplitude on pulse-alone trials]. Analyze the data using a two-way ANOVA with repeated measures (NE-100 treatment x prepulse intensity).

Protocol 3: NE-100 Reversal of PCP-Induced Cognitive Deficits in the Novel Object Recognition (NOR) Task in Rats

This protocol assesses the potential of NE-100 to ameliorate cognitive impairments relevant to schizophrenia.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • NE-100 (dissolved in distilled water)

  • PCP hydrochloride (dissolved in 0.9% saline)

  • Vehicle solutions

  • Open field arena (as in Protocol 1)

  • Two sets of identical objects (e.g., small plastic toys, metal cubes) that are novel to the rats

  • Syringes and needles for oral (p.o.) and intraperitoneal (i.p.) injections

Procedure:

  • Animal Acclimation and Habituation: Follow the procedures outlined in Protocol 1. On the day before the test, habituate each rat to the empty open field arena for 10 minutes.

  • Grouping: Randomly assign rats to treatment groups.

  • Drug Administration (Chronic or Sub-chronic): To model persistent cognitive deficits, a repeated PCP administration regimen may be used (e.g., 5 mg/kg, i.p., once daily for 7 days), followed by a washout period (e.g., 7 days) before testing. NE-100 or vehicle can be administered before each NOR session.

  • NOR Task:

    • Training (Familiarization) Phase:

      • Administer NE-100 or vehicle (e.g., 60 minutes before training).

      • Administer PCP or saline (e.g., 30 minutes before training).

      • Place two identical objects in the arena and allow the rat to explore for 5-10 minutes.

    • Inter-trial Interval: Return the rat to its home cage for a specific period (e.g., 1 hour).

    • Testing Phase:

      • Replace one of the familiar objects with a novel object.

      • Place the rat back in the arena and allow it to explore for 5 minutes.

  • Data Collection and Analysis:

    • Record the time spent exploring each object (sniffing, touching with the nose).

    • Calculate a discrimination index (DI): DI = (time exploring novel object - time exploring familiar object) / (total exploration time).

    • Analyze the DI using a one-way ANOVA followed by post-hoc tests. A positive DI indicates successful recognition memory.

Conclusion

NE-100, as a selective sigma-1 receptor antagonist, represents a valuable pharmacological tool for investigating the role of this receptor in the pathophysiology of schizophrenia. The provided protocols for PCP-induced hyperlocomotion, PPI deficits, and cognitive impairment offer standardized methods to evaluate the potential therapeutic effects of NE-100 and other sigma-1 receptor ligands. The ability of NE-100 to ameliorate schizophrenia-like behaviors in these models, without the direct dopaminergic blockade typical of current antipsychotics, underscores the potential of targeting the sigma-1 receptor as a novel strategy for the treatment of schizophrenia. Further research utilizing these and other relevant models will be crucial in elucidating the precise mechanisms of action and therapeutic utility of NE-100.

References

Troubleshooting & Optimization

NE-100 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NE-100 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective sigma-1 (σ1) receptor antagonist.[1] The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Under normal conditions, it is bound to another chaperone protein called BiP (Binding immunoglobulin Protein), also known as GRP78. Upon cellular stress or stimulation by agonist ligands, the sigma-1 receptor dissociates from BiP and modulates various downstream signaling pathways, including intracellular calcium signaling and the unfolded protein response (UPR). This compound exerts its effects by binding to the sigma-1 receptor and preventing this dissociation and subsequent downstream signaling.

Q2: What are the recommended solvents for dissolving this compound?

This compound has varying solubility in different solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions. It is also soluble in water, ethanol, and dimethylformamide (DMF). For aqueous solutions, solubility can be limited, and warming and sonication may be required to achieve higher concentrations.[1]

Q3: How should I prepare a stock solution of this compound?

For a high-concentration stock solution, dissolve this compound in DMSO. For example, a 100 mM stock solution can be prepared. For aqueous experiments, it is advisable to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer or cell culture medium. When diluting a DMSO stock into an aqueous solution, add the stock solution dropwise while vortexing to prevent precipitation. The final concentration of DMSO in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q4: What are the storage and stability recommendations for this compound solutions?

  • Powder: The solid form of this compound is stable for years when stored at -20°C.

  • DMSO Stock Solutions: Store in aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, sterile filter the solution and store at 4°C for a short period. However, long-term stability in aqueous solutions is not well-established, and precipitation may occur over time.

Solubility Data

The following table summarizes the solubility of this compound in various solvents. Please note that these values are approximate and may vary slightly between different batches of the compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water1.96 - 155 - 38.27
DMSO39.2100
Ethanol30~76.5
DMF30~76.5

Data compiled from multiple sources. For aqueous solutions, heating to 60°C and sonication may be necessary to reach higher concentrations.[1]

Troubleshooting Guide

Issue 1: this compound powder will not dissolve in my aqueous buffer.

  • Probable Cause: this compound has limited solubility in aqueous solutions at room temperature.

  • Solution:

    • Warm the solution: Gently warm the solution in a water bath up to 60°C. Do not boil.

    • Sonicate: Use a bath sonicator to aid dissolution. Alternate between warming and sonicating until the powder is fully dissolved.

    • pH adjustment: The hydrochloride salt form is generally more soluble in acidic conditions. Ensure your buffer pH is compatible with your experimental system.

    • Prepare a stock solution in an organic solvent: Dissolve the this compound in DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer to the desired final concentration. Remember to add the DMSO stock dropwise while mixing.

Issue 2: My this compound solution is cloudy or has visible precipitate after dilution in cell culture medium.

  • Probable Cause 1: The concentration of this compound exceeds its solubility limit in the cell culture medium.

    • Solution: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. You may need to lower the final concentration of this compound in your experiment.

  • Probable Cause 2: "Solvent shock" from diluting a concentrated DMSO stock directly into the medium.

    • Solution: Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual addition can help prevent immediate precipitation.

  • Probable Cause 3: Interaction with components in the cell culture medium, especially if it contains serum.

    • Solution: After dilution, allow the medium containing this compound to equilibrate at 37°C in the incubator for a short period before adding it to your cells. If precipitation persists, consider preparing the final dilution in a serum-free medium and then adding it to your cells, followed by the addition of serum if required for your experiment.

Issue 3: I am concerned about microbial contamination of my this compound solution.

  • Probable Cause: Non-sterile handling during solution preparation.

  • Solution:

    • Prepare solutions in a sterile environment, such as a laminar flow hood.

    • Use sterile solvents and containers.

    • After dissolution, sterile filter the solution using a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent used (e.g., PTFE for DMSO-based solutions).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Weigh out the required amount of this compound powder (Molecular Weight: 391.97 g/mol ). For 1 mL of a 10 mM solution, you will need 3.92 mg.

  • Add the powder to a sterile microcentrifuge tube.

  • Add the desired volume of sterile, deionized water.

  • Vortex the tube vigorously.

  • If the powder does not fully dissolve, place the tube in a water bath set to 60°C for 10-15 minutes.

  • Following heating, place the tube in a bath sonicator for 10-15 minutes.

  • Repeat steps 5 and 6 until the solution is clear.

  • Allow the solution to cool to room temperature.

  • If desired, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use the solution immediately or store appropriately.

Protocol 2: Preparation of Working Solutions for Cell Culture

  • Prepare a 100 mM stock solution of this compound in sterile DMSO.

  • Warm your cell culture medium to 37°C.

  • To prepare a 100 µM working solution in 10 mL of medium, for example, you will need to perform a 1:1000 dilution.

  • In a sterile conical tube, add 10 mL of the pre-warmed cell culture medium.

  • While gently vortexing the medium, add 10 µL of the 100 mM DMSO stock solution dropwise.

  • Continue to mix for a few seconds to ensure homogeneity.

  • The final concentration of DMSO in this example is 0.1%.

  • Use this working solution to treat your cells as per your experimental design.

Visualizations

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_MAM MAM cluster_Mito Mitochondrion cluster_Golgi Golgi cluster_Nucleus Nucleus s1r_bip Sigma-1R / BiP Complex s1r_active Active Sigma-1R s1r_bip->s1r_active ip3r IP3 Receptor ca_er Ca²⁺ Release ip3r->ca_er atf6_inactive Inactive ATF6 atf6_cleavage ATF6 Cleavage atf6_inactive->atf6_cleavage Translocation ca_mito Ca²⁺ Uptake atp ATP Production ca_mito->atp atf6_active Active ATF6 atf6_cleavage->atf6_active upr_genes UPR Gene Transcription (e.g., GRP78) atf6_active->upr_genes Induces stress Cellular Stress / Agonist stress->s1r_bip Dissociation stress->atf6_inactive ER Stress ne100 NE-100 HCl ne100->s1r_bip Inhibits s1r_active->ip3r Modulates ca_er->ca_mito Troubleshooting_Workflow start Start: NE-100 HCl Solubility Issue is_aqueous Is the solvent aqueous? start->is_aqueous use_dmso Use DMSO for stock solution is_aqueous->use_dmso No warm_sonicate Warm to 60°C and sonicate is_aqueous->warm_sonicate Yes dilution_issue Precipitation upon dilution? use_dmso->dilution_issue check_dissolved Is it dissolved? warm_sonicate->check_dissolved check_dissolved->use_dmso No success Success check_dissolved->success Yes add_dropwise Add stock dropwise to pre-warmed medium while vortexing dilution_issue->add_dropwise Yes dilution_issue->success No lower_conc Lower the final concentration add_dropwise->lower_conc fail Still issues? Contact Technical Support lower_conc->fail

References

Technical Support Center: NE-100 Hydrochloride in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with NE-100 hydrochloride in cell culture and experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in my media?

This compound is a potent and selective sigma-1 (σ1) receptor antagonist. It is the hydrochloride salt of a tertiary amine, N,N-Di-n-propyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl] ethylamine. Precipitation in aqueous solutions like cell culture media can occur due to its hydrophobic nature and its sensitivity to the physicochemical environment of the media.

Q2: What is the predicted pKa of NE-100 and how does it affect its solubility?

The predicted pKa of the tertiary amine in NE-100 is approximately 9.0. This means that at a pH below 9.0, the molecule is predominantly in its protonated (charged) form, which is generally more water-soluble. Cell culture media is typically buffered to a physiological pH of 7.2-7.4. At this pH, this compound is expected to be primarily in its more soluble, protonated state. However, localized changes in pH or interactions with media components can still lead to precipitation.

Q3: I'm dissolving my this compound in DMSO first. Why does it precipitate when I add it to the media?

This is a common phenomenon known as "antisolvent precipitation" or "crashing out." this compound is highly soluble in organic solvents like DMSO but has lower solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture media, the compound's local concentration can momentarily exceed its solubility limit, causing it to precipitate.

Q4: Can the composition of my cell culture medium affect this compound solubility?

Yes, the complex composition of cell culture media can influence the solubility of this compound. Components such as salts (especially phosphate (B84403) and bicarbonate buffers), amino acids, and vitamins can interact with the compound. High concentrations of phosphate or bicarbonate ions can potentially form less soluble salts with the protonated form of NE-100.

Q5: Does the presence of serum in the media help prevent precipitation?

The presence of serum, such as fetal bovine serum (FBS), can often help to prevent the precipitation of hydrophobic compounds. Serum proteins, particularly albumin, can bind to drugs and act as carriers, effectively increasing their solubility in the media. If you are observing precipitation in serum-free media, the addition of serum or purified bovine serum albumin (BSA) might be a viable solution.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

Symptoms:

  • A cloudy or milky appearance in the media immediately after adding the this compound DMSO stock.

  • Visible particulate matter or crystals forming instantly.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test in your specific medium to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange and precipitation.1. Pre-warm the cell culture media to 37°C. 2. Add the DMSO stock solution dropwise to the media while gently vortexing or swirling. 3. Perform a serial dilution of the stock solution in pre-warmed media.
Low Media Temperature The solubility of many compounds, including this compound, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.
High DMSO Concentration While DMSO aids initial dissolution, a high final concentration in the media can be toxic to cells and in some cases, can still lead to precipitation upon slight environmental changes.Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5% (v/v), and always include a vehicle control in your experiments.
Issue 2: Precipitation Occurs Over Time During Incubation

Symptoms:

  • The media, which was initially clear after adding the compound, becomes cloudy or develops a precipitate after a period of incubation (hours to days).

  • A thin film or crystals are observed at the bottom of the culture vessel.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
pH Shift in Media Cellular metabolism can cause a decrease in the pH of the culture medium over time, which could potentially affect the solubility of this compound.1. Monitor the pH of your culture medium regularly. 2. If a significant pH drop is observed, consider changing the medium more frequently or using a medium with a stronger buffering capacity (e.g., supplemented with HEPES).
Interaction with Media Components Over time, this compound may interact with salts (e.g., phosphates, bicarbonates) or other components in the media, forming less soluble complexes.1. Test the stability of this compound in your specific media over time in a cell-free incubator setting. 2. If precipitation occurs, consider preparing fresh media with the compound immediately before each experiment. 3. If using a custom media formulation, investigate the compatibility of this compound with each component.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are outside the stable environment of the incubator.
Evaporation of Media In long-term experiments, evaporation of water from the culture media can increase the concentration of all solutes, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Working Solution
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Pre-warm Media: Pre-warm your complete cell culture medium (with or without serum, as per your experimental design) to 37°C in a water bath.

  • Dilution:

    • For lower final concentrations: Directly add the required volume of the DMSO stock solution to the pre-warmed media while gently swirling. Ensure the final DMSO concentration is below 0.5%.

    • For higher final concentrations or if precipitation is observed: Perform a serial dilution. First, make an intermediate dilution of the DMSO stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of pre-warmed media.

  • Final Mix and Use: Gently mix the final solution and visually inspect for any signs of precipitation before adding it to your cells.

Protocol 2: Solubility Assessment of this compound in Your Media
  • Prepare a range of concentrations: Prepare a series of dilutions of your this compound DMSO stock in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Incubate: Incubate these solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Observe: Visually inspect the solutions for any signs of precipitation at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours). This will help you determine the maximum soluble concentration of this compound in your specific experimental setup.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application to Cells stock 1. Dissolve NE-100 HCl in 100% DMSO (e.g., 10-50 mM) store 2. Aliquot and Store at -20°C stock->store prewarm 3. Pre-warm Media to 37°C store->prewarm dilute 4. Add Stock to Media (Dropwise with Mixing) prewarm->dilute serial_dilute Alternate: Serial Dilution in Pre-warmed Media prewarm->serial_dilute inspect 5. Visually Inspect for Precipitation dilute->inspect serial_dilute->inspect apply 6. Add to Cell Culture inspect->apply

Recommended workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? when When did it occur? start->when immediate Immediately upon adding to media when->immediate Immediately over_time During Incubation when->over_time Over Time cause_immediate Likely Causes: - High final concentration - Rapid dilution ('crashing out') - Cold media immediate->cause_immediate cause_over_time Likely Causes: - pH shift in media - Interaction with media components - Temperature fluctuations - Evaporation over_time->cause_over_time solution_immediate Solutions: - Lower concentration - Add stock slowly to warm media - Use serial dilution cause_immediate->solution_immediate solution_over_time Solutions: - Monitor/buffer pH - Prepare fresh solutions - Maintain stable incubation - Ensure proper humidification cause_over_time->solution_over_time

Troubleshooting flowchart for this compound precipitation.

Technical Support Center: Optimizing NE-100 Hydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of NE-100 hydrochloride in in vitro experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this potent and selective sigma-1 receptor antagonist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the sigma-1 receptor (σ1R).[1][2][3][4] It exhibits a high binding affinity for the σ1R with a Ki value of approximately 0.86 nM and an IC50 of 4.16 nM.[1][2][3] NE-100 displays high selectivity for the σ1R over the sigma-2 receptor (σ2R) and a wide range of other neurotransmitter receptors.[1] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[5][6][7] By antagonizing the σ1R, NE-100 can modulate various cellular processes, including calcium signaling, ER stress responses, and neuronal survival.[5][6]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[4][8] For in vitro studies, DMSO is a commonly used solvent for preparing high-concentration stock solutions (e.g., 10 mM to 100 mM).[8] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.[9]

Q3: What is a typical effective concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type, the specific biological question being investigated, and the duration of treatment. Based on available literature, a common starting point for in vitro experiments is in the low micromolar range. For instance, concentrations around 1-10 µM are often used to effectively antagonize the effects of sigma-1 receptor agonists. To determine the optimal concentration for your specific experimental setup, it is crucial to perform a dose-response curve.

Q4: Can this compound be toxic to cells?

Like many pharmacological agents, this compound can exhibit cytotoxicity at high concentrations. The cytotoxic concentration will vary depending on the cell line and experimental conditions. It is essential to determine the cytotoxicity profile of NE-100 in your specific cell model by performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) across a range of concentrations. This will help you establish a non-toxic working concentration range for your functional assays.

Q5: How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C.[8][10] Stock solutions prepared in DMSO can also be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of NE-100 Concentration is too low: The concentration of NE-100 may be insufficient to effectively antagonize the sigma-1 receptors in your cell model.Perform a dose-response experiment with a wider range of concentrations, including higher concentrations (e.g., up to 25 µM), while monitoring for cytotoxicity.
Low sigma-1 receptor expression: The cell line you are using may have low or no expression of the sigma-1 receptor.Verify the expression of the sigma-1 receptor in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express the sigma-1 receptor.
Compound degradation: Improper storage or handling may have led to the degradation of NE-100.Ensure that the NE-100 powder and stock solutions are stored correctly at -20°C. Prepare fresh working solutions for each experiment.
Inconsistent results between experiments Variability in cell health and density: Differences in cell confluency, passage number, or overall health can lead to variable responses.Standardize your cell culture procedures. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use cells within a consistent range of passage numbers.
Precipitation of NE-100 in media: High concentrations of NE-100 or interactions with components in the cell culture media may cause precipitation.Visually inspect the media for any precipitate after adding NE-100. If precipitation occurs, try preparing the working solution in a serum-free medium first and then adding it to the complete medium. Consider using a lower concentration or a different solvent.
Observed cytotoxicity at expected effective concentrations Cell line is particularly sensitive: Some cell lines may be more sensitive to NE-100.Perform a careful cytotoxicity assessment to determine the IC50 value for your specific cell line. Use a concentration well below the cytotoxic threshold for your functional assays.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that you include a vehicle control with the same DMSO concentration.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available information.

Table 1: Binding Affinity and Selectivity

Parameter Value Reference
Ki (σ1 Receptor) 0.86 nM[1]
IC50 (σ1 Receptor) 4.16 nM[2][3]
Selectivity >55-fold over σ2 receptor; >6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptors[1]

Table 2: Solubility Data

Solvent Maximum Concentration Reference
Water 5 mM (1.96 mg/mL)[8]
DMSO 100 mM (39.2 mg/mL)[8]

Table 3: Exemplary In Vitro Effective Concentrations

Application Cell Line Effective Concentration Observed Effect Reference
Antagonism of σ1R agonist effectsVarious neuronal cells1 - 10 µMBlockade of agonist-induced cellular responsesInferred from multiple sources
NeuroprotectionPrimary cortical neurons1 µMProtection against H2O2-induced cell death (agonist effect, NE-100 would antagonize)[8]
Inhibition of ER Stress-Induced Cell DeathHippocampal cells0.1 - 3 µMInhibition of tunicamycin-induced cell deathInferred from multiple sources

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the appropriate amount of this compound powder in sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution (MW: 391.97 g/mol ), dissolve 3.92 mg of this compound in 1 mL of DMSO.

    • Vortex gently until the powder is completely dissolved.

  • Aliquot and Store Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in sterile cell culture medium to the desired final working concentration. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.

    • Always prepare fresh working solutions for each experiment.

    • Important: Include a vehicle control containing the same final concentration of DMSO as your highest NE-100 concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include wells with medium only (blank), vehicle control (medium with DMSO), and a positive control for cytotoxicity if available.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the cell viability against the NE-100 concentration to determine the IC50 value.

Visualizations

Caption: Sigma-1 Receptor Activation and Antagonism at the MAM.

Experimental_Workflow_NE100 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treatment Treat Cells with NE-100 & Controls prep_working->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate for Desired Duration treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis

Caption: Workflow for Determining NE-100 Cytotoxicity.

Troubleshooting_Logic rect_node rect_node start Experiment with NE-100 Fails q1 Is there an observable effect? start->q1 q2 Are results consistent? q1->q2 Yes r1 Check Concentration Check Receptor Expression Check Compound Integrity q1->r1 No q3 Is there unexpected cytotoxicity? q2->q3 Yes r2 Standardize Cell Culture Check for Precipitation q2->r2 No r3 Determine IC50 Check Solvent Concentration q3->r3 Yes success Successful Experiment q3->success No

Caption: Troubleshooting Logic for NE-100 Experiments.

References

Technical Support Center: Determining Optimal NE-100 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and scientists using NE-100, a selective sigma-1 (σ1) receptor antagonist, in in vivo experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help determine the optimal dosage for your specific research model.

I. Frequently Asked Questions (FAQs)

Q1: What is NE-100 and its mechanism of action?

NE-100 is a potent and selective antagonist for the sigma-1 (σ1) receptor, with a high binding affinity (IC50 = 4.16 nM).[1][2] It shows very low affinity for other receptors like dopamine (B1211576), serotonin, and PCP receptors, making it a highly specific tool for studying σ1 receptor function.[1][2] The σ1 receptor itself is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[3][4][5] It plays a crucial role in modulating calcium signaling, regulating cellular stress responses, and influencing the activity of various ion channels and signaling pathways.[5][6] By antagonizing this receptor, NE-100 allows researchers to investigate the physiological and pathological roles of σ1 signaling.

Q2: What are the common animal models used for in vivo studies with NE-100?

NE-100 is frequently used in rodent models (rats and mice) to study neurological and psychiatric conditions. Its neuroprotective and antipsychotic-like activities have been demonstrated in various models, including:

  • Models of psychosis: To antagonize behaviors induced by PCP (phencyclidine) or (+)SKF10047, such as head-weaving.[2]

  • Models of cognitive dysfunction: To study improvements in cognitive deficits, for example, in rats treated with PCP.[7][8]

  • Models of neurodegenerative diseases: Investigating its potential protective effects against neuronal cell death and endoplasmic reticulum (ER) stress.[9]

Q3: What is a typical starting dose for NE-100 in rodents?

The effective dose of NE-100 can vary significantly depending on the animal model, the route of administration, and the specific endpoint being measured. Based on published studies, a general range can be established.

Animal ModelRoute of AdministrationEffective Dose RangeExperimental Context
Rat Oral (p.o.)0.12 - 1 mg/kgAntagonizing PCP-induced behaviors; improving cognitive dysfunction.[7][2]
Rat Intraperitoneal (i.p.)Not specified, but oral route is common.---
Mouse Intraperitoneal (i.p.)Not specified, but oral route is common in rat studies.---

Note: It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should NE-100 be prepared and administered for in vivo experiments?

Proper preparation and administration are critical for obtaining reliable and reproducible results.

Solubility: NE-100 hydrochloride has varying solubility in different solvents.

SolventSolubility
Water15 mg/mL
PBS (pH 7.2)0.25 mg/mL[1]
DMSO30 mg/mL[1]
Ethanol30 mg/mL[1]

Administration:

  • Oral Gavage (p.o.): This is a common route of administration cited in the literature.[7][2] this compound can be dissolved in water or saline for oral administration.

  • Intraperitoneal (i.p.) Injection: While less commonly reported for NE-100 in the reviewed literature, i.p. is a standard route for systemic drug delivery in rodents. Ensure the vehicle is sterile and non-irritating.

Q5: What are the potential side effects or toxicity concerns with NE-100?

Existing studies suggest that NE-100 is well-tolerated at effective doses. Notably, it does not appear to induce catalepsy or affect dopamine agonist-induced stereotyped behaviors in rats, which are common side effects of typical neuroleptics.[2] This suggests a favorable side effect profile, particularly regarding motor function.[2] However, as with any compound, it is essential to monitor animals for any signs of distress or abnormal behavior, especially when testing higher dose ranges. A maximum tolerated dose (MTD) study is recommended before commencing large-scale efficacy experiments.

II. Troubleshooting Guide

Problem: High variability in experimental results.
  • Possible Cause: Inconsistent drug preparation or administration.

  • Solution: Ensure NE-100 is fully dissolved before each administration. Use a consistent vehicle and administration volume (e.g., mL/kg of body weight). Vortex the solution before drawing each dose to ensure homogeneity.

  • Possible Cause: Animal stress.

  • Solution: Acclimate animals properly to the experimental environment and handling procedures. Perform injections or gavage at the same time each day to minimize circadian rhythm effects.

Problem: Lack of a clear dose-response relationship.
  • Possible Cause: The dose range is too narrow or not centered around the effective concentration.

  • Solution: Widen the dose range in your pilot study. Include a vehicle control and at least 3-4 logarithmically spaced doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to capture the full dose-response curve.

  • Possible Cause: Saturation of the pharmacological effect.

  • Solution: If you observe a plateau in the response at higher doses, you may have reached the maximum efficacy of the compound in your model. Consider if the chosen endpoint is sensitive enough to detect subtle changes.

Problem: Unexpected behavioral changes in animals.
  • Possible Cause: Off-target effects or vehicle effects.

  • Solution: Although NE-100 is highly selective, unexpected behaviors should be noted. Always run a vehicle-only control group to ensure the observed effects are due to NE-100 and not the solvent.

  • Possible Cause: Pharmacokinetics of the compound.

  • Solution: The timing of your behavioral test relative to the drug administration is critical. Consider the absorption and half-life of NE-100 to ensure you are testing at the time of peak plasma/brain concentration. A pilot pharmacokinetic study may be necessary.

III. Experimental Protocols

Protocol 1: Preparation of NE-100 for Oral Administration

This protocol describes the preparation of a 1 mg/mL stock solution of this compound for oral gavage in rats.

Materials:

  • This compound powder

  • Sterile deionized water or 0.9% saline

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weigh the desired amount of this compound powder accurately. For a 10 mL solution at 1 mg/mL, weigh 10 mg.

  • Transfer the powder to the 15 mL conical tube.

  • Add a small volume of the vehicle (e.g., 2-3 mL of sterile water) to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder. NE-100 is soluble in water up to 15 mg/mL.

  • Once fully dissolved, add the vehicle to reach the final desired volume (10 mL).

  • Vortex again for 30 seconds to ensure a homogenous solution.

  • Store the solution at 2-8°C. Check manufacturer's recommendations for long-term stability.

  • Before each use, bring the solution to room temperature and vortex briefly.

Protocol 2: Dose-Response Study for a Novel Behavioral Endpoint in Mice

This protocol provides a framework for determining the effective dose (ED50) of NE-100 for a new behavioral test.

Experimental Design:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.9% Saline, 10 mL/kg, p.o.)

    • Group 2: NE-100 (0.1 mg/kg, p.o.)

    • Group 3: NE-100 (0.3 mg/kg, p.o.)

    • Group 4: NE-100 (1.0 mg/kg, p.o.)

    • Group 5: NE-100 (3.0 mg/kg, p.o.)

  • Acclimation: Acclimate mice to the housing facility for at least one week and to the behavioral testing room for 1-2 hours before the experiment.

Procedure:

  • Prepare NE-100 solutions and vehicle control as described in Protocol 1, adjusting concentrations as needed for the desired doses.

  • Administer the vehicle or the assigned dose of NE-100 via oral gavage. The administration volume should be consistent across all groups (e.g., 10 mL/kg).

  • Return the animals to their home cages for a predetermined pretreatment time (e.g., 30-60 minutes). This time should be based on known pharmacokinetic data or pilot studies.

  • At the end of the pretreatment period, conduct the behavioral test according to its specific protocol.

  • Record and analyze the data. Plot the results as a dose-response curve (e.g., dose vs. % maximal effect) to determine the ED50.

IV. Mandatory Visualizations

Signaling Pathways & Workflows

cluster_0 Endoplasmic Reticulum cluster_1 Cellular Stress Sigma1R Sigma-1 Receptor (Chaperone) IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca2+ Store IP3R->Ca_ER Regulates Release CellSurvival Neuronal Survival & Resilience Ca_ER->CellSurvival Impacts Stress Oxidative Stress ER Stress Stress->Sigma1R Activates NE100 NE-100 NE100->Sigma1R Antagonizes

Caption: Simplified signaling pathway of the NE-100 antagonist.

start Start: Define Behavioral Endpoint step1 Pilot Study: Select Wide Dose Range (e.g., 0.1-10 mg/kg) start->step1 step2 Prepare NE-100 Solutions & Vehicle Control step1->step2 step3 Administer Drug (p.o. or i.p.) Randomize & Blind step2->step3 step4 Wait for Pretreatment Time (e.g., 30-60 min) step3->step4 step5 Conduct Behavioral Test step4->step5 step6 Data Analysis: Plot Dose-Response Curve step5->step6 decision Is Effect Observed? step6->decision end Optimal Dose Range Determined decision->end Yes troubleshoot Troubleshoot: Adjust Dose Range or Timing decision->troubleshoot No troubleshoot->step1

Caption: Experimental workflow for a dose-response study.

start Problem: Inconsistent or Noisy Data q1 Is Drug Preparation Consistent? start->q1 sol1 Verify Solubilization Use Fresh Solutions Vortex Before Dosing q1->sol1 No q2 Is Administration Technique Correct? q1->q2 Yes sol1->q2 sol2 Confirm Route (p.o./i.p.) Ensure Consistent Volume/Weight Minimize Animal Stress q2->sol2 No q3 Is the Vehicle Appropriate? q2->q3 Yes sol2->q3 sol3 Run Vehicle-Only Control Group Check for Vehicle-Induced Effects q3->sol3 No end Data Quality Improved q3->end Yes sol3->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Troubleshooting the Sigma-1 Receptor Binding Assay with NE-100

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sigma-1 (σ1) receptor binding assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered when using the selective σ1 receptor antagonist, NE-100, in competitive binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NE-100?

NE-100 is a potent and selective antagonist for the Sigma-1 receptor.[1] It exhibits a high binding affinity for the σ1 receptor, with reported Ki values in the low nanomolar range, and displays significant selectivity over the Sigma-2 (σ2) receptor.[2][3] As an antagonist, NE-100 binds to the receptor but does not elicit the conformational changes that lead to the activation of downstream signaling pathways. Instead, it blocks the binding of agonist ligands and prevents the receptor from adopting its active conformation.

Q2: What is the typical binding affinity of NE-100 for the Sigma-1 receptor?

The binding affinity of NE-100 for the Sigma-1 receptor is well-documented and consistently reported in the low nanomolar range. This high affinity makes it a valuable tool for studying the σ1 receptor.

LigandReceptorBinding Affinity (Ki)
NE-100Sigma-11.03 ± 0.01 nM[3]
NE-100Sigma-1~1.5 nM[4]
NE-100Sigma-1IC50 = 4.16 nM[2]

Q3: What radioligand is commonly used in a competitive binding assay with NE-100?

A commonly used radioligand for σ1 receptor competitive binding assays is --INVALID-LINK---pentazocine.[5] (+)-Pentazocine is a selective σ1 receptor agonist. In this assay format, various concentrations of the unlabeled ligand (NE-100) are used to compete for binding to the σ1 receptor with a fixed concentration of --INVALID-LINK---pentazocine. The displacement of the radioligand is then measured to determine the binding affinity of NE-100.

Troubleshooting Guide

This guide addresses specific problems that may arise during your Sigma-1 receptor binding assay with NE-100.

Problem 1: High Non-Specific Binding (NSB)

High non-specific binding can obscure the specific binding signal, leading to inaccurate results.

Potential Cause Troubleshooting Steps
Radioligand concentration is too high. - Titrate the radioligand concentration. An optimal concentration is typically at or slightly above the Kd value of the radioligand for the receptor.
Hydrophobic interactions of the radioligand or NE-100 with assay components. - Add a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to the assay buffer to reduce non-specific adherence to tubes and filters.[6] - Consider using filter plates pre-treated with polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands to the negatively charged filter material.
Insufficient washing. - Increase the number of wash steps and/or the volume of wash buffer to more effectively remove unbound radioligand. - Use ice-cold wash buffer to slow the dissociation of the ligand-receptor complex during washing.
Issues with membrane preparation. - Ensure the membrane preparation is of high quality and free of excessive lipids or other cellular debris that can contribute to non-specific binding. - Optimize the protein concentration used in the assay. Too high of a protein concentration can increase NSB.
NE-100 solubility issues. - Ensure NE-100 is fully dissolved in the assay buffer. Poor solubility can lead to precipitation and non-specific interactions. Consider using a co-solvent like DMSO for the stock solution, but keep the final concentration in the assay low (typically <1%).

Problem 2: Low Specific Binding or No Signal

A weak or absent specific binding signal can make it impossible to determine binding affinities.

Potential Cause Troubleshooting Steps
Low receptor density in the membrane preparation. - Use a tissue or cell line known to have a high expression of Sigma-1 receptors. - Increase the amount of membrane protein in the assay, but be mindful of also increasing NSB.
Inactive receptor. - Ensure proper storage of membrane preparations at -80°C. Avoid repeated freeze-thaw cycles. - Prepare fresh membranes if receptor degradation is suspected.
Problems with the radioligand. - Check the age and storage conditions of the radioligand. Radiochemical decomposition can lead to a loss of binding activity. - Verify the specific activity of the radioligand batch.
Incorrect assay conditions. - Optimize incubation time and temperature. While room temperature for 1-2 hours is common, some ligand-receptor interactions may require longer incubation times to reach equilibrium. - Ensure the pH of the assay buffer is optimal for Sigma-1 receptor binding (typically pH 7.4-8.0).
Degradation of NE-100. - Prepare fresh dilutions of NE-100 for each experiment. Assess the stability of NE-100 in your specific assay buffer if degradation is suspected.

Problem 3: Poor Reproducibility and High Variability Between Replicates

Inconsistent results can undermine the validity of your findings.

Potential Cause Troubleshooting Steps
Pipetting errors. - Use calibrated pipettes and ensure consistent pipetting technique. - Prepare master mixes of reagents to minimize variability between wells.
Incomplete mixing of assay components. - Gently vortex or mix the assay tubes/plates after the addition of all components to ensure a homogenous reaction mixture.
Inconsistent washing. - Standardize the washing procedure to ensure all samples are treated identically. Automated cell harvesters can improve consistency.
NE-100 precipitation. - Visually inspect the wells for any signs of precipitation, especially at higher concentrations of NE-100. If precipitation is observed, re-evaluate the solvent and final concentration used.
Temperature fluctuations. - Ensure a stable incubation temperature. Use a calibrated incubator or water bath.

Experimental Protocol: Competitive Sigma-1 Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay using --INVALID-LINK---pentazocine as the radioligand and NE-100 as the competitor. Optimization of specific parameters may be required for your experimental system.

Materials:

  • Membrane Preparation: From a cell line or tissue expressing Sigma-1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

  • Competitor: NE-100 hydrochloride.

  • Non-specific Binding Control: Haloperidol (B65202) or another structurally unrelated high-affinity ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates, filter mats, and scintillation vials.

Procedure:

  • Prepare Reagents:

    • Dilute the membrane preparation in assay buffer to the desired protein concentration (e.g., 50-200 µg protein per well).

    • Prepare a working solution of --INVALID-LINK---pentazocine in assay buffer at a concentration of 2x the final desired concentration (e.g., if the final concentration is 5 nM, prepare a 10 nM solution).

    • Prepare serial dilutions of NE-100 in assay buffer, ranging from low picomolar to high micromolar concentrations.

    • Prepare a solution of haloperidol at a high concentration (e.g., 10 µM) to determine non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine working solution, and 100 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of haloperidol solution, 50 µL of --INVALID-LINK---pentazocine working solution, and 100 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of each NE-100 dilution, 50 µL of --INVALID-LINK---pentazocine working solution, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Place the individual filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and competitive binding wells.

    • Plot the specific binding as a percentage of the maximal binding against the log concentration of NE-100.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of NE-100.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (Membranes, Radioligand, NE-100) Assay_Setup Set up Assay Plate (Total, NSB, Competition) Reagents->Assay_Setup Incubation Incubate (e.g., 60-120 min at RT) Assay_Setup->Incubation Harvesting Harvest and Wash Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis

Caption: Experimental workflow for a competitive Sigma-1 receptor binding assay.

Sigma1_Signaling cluster_er Endoplasmic Reticulum Lumen cluster_ermem ER Membrane cluster_cyto Cytosol BiP BiP/GRP78 Sigma1 Sigma-1 Receptor Inactive BiP->Sigma1:f0 Association Sigma1_Active Sigma-1 Receptor Active Sigma1->Sigma1_Active Conformational Change Signaling Downstream Signaling (e.g., Ca2+ modulation) Sigma1_Active->BiP Dissociation Sigma1_Active->Signaling Initiates Agonist Agonist Agonist->Sigma1:f0 Binds Antagonist NE-100 (Antagonist) Antagonist->Sigma1:f0 Binds & Blocks

Caption: Antagonistic action of NE-100 on the Sigma-1 receptor signaling pathway.

References

potential off-target effects of NE-100 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NE-100 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known activity of this compound?

This compound is a potent and selective antagonist of the sigma-1 (σ1) receptor.[1][2][3] It exhibits high affinity for the σ1 receptor, with reported Ki values as low as 0.86 nM and an IC50 of 4.16 nM.[1][2][4]

Q2: How selective is NE-100 for the sigma-1 receptor over other common receptors?

NE-100 displays high selectivity for the sigma-1 receptor. It has been shown to have over 55-fold selectivity for the σ1 receptor compared to the σ2 receptor and over 6000-fold selectivity compared to dopamine (B1211576) (D1, D2), serotonin (B10506) (5-HT1A, 5-HT2), and phencyclidine (PCP) receptors. One study reported that the binding of [3H]NE-100 was not significantly affected by various histaminergic, dopaminergic, adrenergic, serotonergic, cholinergic, or glutaminergic agents at a concentration of 10⁻⁷ M.

Q3: Has NE-100 been observed to have any effects that are independent of its sigma-1 receptor antagonism?

Yes, there is evidence to suggest that NE-100 may have effects independent of its action on the sigma-1 receptor. One study found that NE-100 can protect against endoplasmic reticulum (ER) stress-induced cell death in hippocampal cells. This protective effect was not replicated by another sigma-1 receptor antagonist, BD1047, suggesting a mechanism independent of sigma-1 receptor antagonism.[5]

Q4: Which signaling pathway might be involved in the potential sigma-1 independent effects of NE-100?

The aforementioned study on ER stress suggests that NE-100 may exert its protective effects by upregulating the 78-kDa glucose-regulated protein (GRP78) through the activating transcription factor 6 (ATF6) pathway.[5] This led to an attenuation of the C/EBP homologous protein (CHOP) upregulation, a key event in ER stress-induced apoptosis.[5]

Q5: Has NE-100 been screened against a broad panel of kinases or ion channels, such as the hERG channel?

While NE-100's selectivity against several common CNS receptors is documented, publicly available data from comprehensive off-target screening against a broad panel of kinases or ion channels, including the hERG potassium channel, is limited. Such screenings are crucial for a thorough safety assessment of any compound in development. The lack of this data represents a knowledge gap.

Troubleshooting Guide

Issue: Unexpected experimental results that do not align with known sigma-1 receptor biology.

Possible Cause: A potential off-target effect of this compound.

Troubleshooting Steps:

  • Confirm On-Target Effect:

    • Action: In your experimental system, include a positive control for sigma-1 receptor antagonism (e.g., another known antagonist like BD-1047) and a negative control (e.g., a structurally related but inactive compound, if available).

    • Rationale: This will help to confirm that the expected on-target activity is observable in your assay. If the positive control produces the expected results and NE-100 does not, or produces an anomalous result, an off-target effect is more likely.

  • Investigate Potential Sigma-1 Independent ER Stress Pathway Modulation:

    • Action: If your experimental model involves cellular stress, particularly ER stress, consider investigating markers of the ATF6 pathway, such as the expression of GRP78 and CHOP.[5]

    • Rationale: As research suggests NE-100 may modulate this pathway independently of the sigma-1 receptor, examining these markers can help determine if this off-target effect is influencing your results.[5]

  • Consider a Broader Off-Target Screen:

    • Action: If resources permit, consider screening NE-100 against a commercially available off-target panel (e.g., from Eurofins or Charles River). These panels typically include a wide range of receptors, ion channels, and kinases.

    • Rationale: This will provide a broader view of NE-100's selectivity profile and may identify novel off-target interactions relevant to your experimental system.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetBinding Affinity (Ki or IC50)Fold Selectivity vs. σ1Reference
Primary Target
Sigma-1 (σ1) ReceptorKi = 0.86 nM; IC50 = 4.16 nM-[1]
Off-Targets
Sigma-2 (σ2) Receptor>55-fold lower affinity than σ1>55x
Dopamine D1 ReceptorIC50 > 10,000 nM>6000x[1]
Dopamine D2 ReceptorIC50 > 10,000 nM>6000x[1]
Serotonin 5-HT1A ReceptorIC50 > 10,000 nM>6000x[1]
Serotonin 5-HT2 ReceptorIC50 > 10,000 nM>6000x[1]
PCP ReceptorIC50 > 10,000 nM>6000x[1]
Various Neurotransmitter Receptors*No significant binding at 10⁻⁷ MNot Applicable

* Includes histaminergic, adrenergic, cholinergic, and glutaminergic receptors.

Experimental Protocols

Key Experiment: Radioligand Binding Assay for Off-Target Assessment

This protocol provides a general framework for assessing the binding of NE-100 to a potential off-target receptor.

Objective: To determine the binding affinity (Ki) of NE-100 for a specific off-target receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A suitable radioligand with known high affinity for the target receptor.

  • This compound.

  • Assay buffer (specific to the receptor).

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the cell membranes and radioligand to their optimal concentrations in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding Wells: Add cell membranes, radioligand, and a high concentration of an unlabeled ligand known to saturate the receptor.

    • Competition Wells: Add cell membranes, radioligand, and varying concentrations of NE-100.

  • Incubation:

    • Incubate the plate at a specific temperature and for a duration optimized for the target receptor to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of NE-100.

    • Determine the IC50 value (the concentration of NE-100 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Sigma1_Independent_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin) GRP78_bound GRP78 ER_Stress->GRP78_bound induces dissociation CHOP_gene CHOP Gene Transcription ER_Stress->CHOP_gene activates ATF6_inactive ATF6 (inactive) ATF6_active ATF6 (active fragment) ATF6_inactive->ATF6_active PERK PERK IRE1 IRE1 GRP78_gene GRP78 Gene Transcription ATF6_active->GRP78_gene activates GRP78_protein GRP78 Protein (Chaperone) GRP78_gene->GRP78_protein translation CHOP_protein CHOP Protein CHOP_gene->CHOP_protein translation GRP78_protein->ER_Stress alleviates Apoptosis Apoptosis CHOP_protein->Apoptosis promotes NE100 NE-100 NE100->ATF6_active upregulates NE100->CHOP_protein attenuates upregulation Off_Target_Workflow Start Unexpected Experimental Result with NE-100 Check_OnTarget Step 1: Confirm On-Target Effect (Use Controls) Start->Check_OnTarget OnTarget_Yes Result Consistent with Sigma-1 Antagonism? Check_OnTarget->OnTarget_Yes Investigate_Further Investigate Other Experimental Variables OnTarget_Yes->Investigate_Further Yes OffTarget_Suspected Off-Target Effect Suspected OnTarget_Yes->OffTarget_Suspected No Conclusion Re-evaluate Experimental Design and Interpretation Investigate_Further->Conclusion ER_Stress_Check Step 2: Assess ER Stress Pathway (e.g., GRP78, CHOP levels) OffTarget_Suspected->ER_Stress_Check ER_Stress_Involved ER Stress Pathway Modulated? ER_Stress_Check->ER_Stress_Involved Broad_Screen Step 3: Consider Broad Off-Target Screening ER_Stress_Involved->Broad_Screen No Identify_OffTarget Identify Potential Off-Target ER_Stress_Involved->Identify_OffTarget Yes Broad_Screen->Identify_OffTarget Identify_OffTarget->Conclusion

References

Technical Support Center: NE-100 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NE-100 hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered when working with this selective sigma-1 (σ1) receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Compound Handling and Storage

Q: How should I properly store this compound to ensure its stability?

A: To maintain the integrity and stability of this compound, it is crucial to adhere to proper storage conditions. Variability in experimental results can often be traced back to improper handling of the compound.

  • Powder Form: Store the solid compound at -20°C for long-term stability, where it can be viable for up to two years.[1]

  • In Solvent: For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks or at -80°C for up to six months.[1] It is recommended to prepare fresh solutions for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles.

Q: What is the best way to prepare stock solutions of this compound to avoid solubility issues?

A: this compound has limited solubility in aqueous solutions, which can be a significant source of experimental variability.[2] Following a systematic approach to solubilization is key.

  • Recommended Solvents: DMSO is the preferred solvent for preparing high-concentration stock solutions, with a maximum solubility of 100 mM (39.2 mg/mL). For aqueous-based assays, solubility in water is limited to approximately 5 mM (1.96 mg/mL).

  • Preparation Protocol:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.

    • Vortex or sonicate the mixture to ensure complete dissolution. Gentle warming to 37°C can aid dissolution in aqueous buffers, but prolonged heating should be avoided to prevent degradation.[3][4]

    • For cell-based assays, perform serial dilutions of the DMSO stock solution in your culture medium to achieve the final working concentrations. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level toxic to your cells (typically <0.5%).

2. Experimental Design and Execution

Q: What is the recommended starting concentration range for this compound in cell culture experiments?

A: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. A dose-response experiment is crucial to determine the effective concentration range for your system.[5]

  • Initial Range: A broad starting range of 1 nM to 10 µM is recommended for initial screening.[6]

  • Binding Affinity: this compound is a potent σ1 receptor antagonist with a high binding affinity. This suggests that low nanomolar concentrations may be sufficient to observe biological effects.[6][7][8]

Binding Affinity of this compound

Parameter Value Reference
Ki 0.86 nM [2]
IC50 4.16 nM [3][6][7][9]

| Kd | 1.2 nM | |

Q: How can I be sure that the observed effects are specific to sigma-1 receptor antagonism?

A: To ensure the observed effects are mediated by the σ1 receptor, it is essential to include proper controls in your experimental design.

  • Specificity: this compound displays high selectivity for the σ1 receptor over the σ2 receptor (>55-fold) and a wide range of other receptors (>6000-fold), including dopamine (B1211576) and serotonin (B10506) receptors.[2]

  • Control Experiments:

    • Rescue Experiments: Co-treatment with a σ1 receptor agonist can help determine if the effects of NE-100 can be reversed.

    • Knockdown/Knockout Models: Using cell lines or animal models with genetic deletion of the σ1 receptor can confirm that the effects of NE-100 are dependent on its target.

    • Inactive Analogs: If available, using a structurally similar but inactive analog of NE-100 can help rule out off-target effects.

3. Data Interpretation and Troubleshooting

Q: I am observing high variability between my experimental replicates. What are the common causes?

A: High variability can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is necessary.[10]

  • Compound Preparation: Inconsistent dissolution of this compound can lead to variations in the actual concentration used. Always ensure the compound is fully dissolved before use.

  • Cell Culture Technique: Inconsistent cell seeding density, passage number, or cell health can all contribute to variability. Maintain consistent cell culture practices.

  • Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can impact results. Standardize all assay parameters.

Troubleshooting Inconsistent Results

Potential Cause Recommended Solution
Incomplete Dissolution of NE-100 Use sonication or gentle warming to ensure complete solubilization of the stock solution. Visually inspect for any precipitate before use.
Compound Degradation Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use.[1]
Inconsistent Final DMSO Concentration Ensure the final concentration of DMSO is the same across all wells, including vehicle controls.
Variable Cell Seeding Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers are plated for each experiment.

| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight: 391.97 g/mol ). b. Weigh the powder accurately and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used to aid dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. b. Include a vehicle control with the same final DMSO concentration as the highest NE-100 concentration. c. Remove the old medium and add the NE-100-containing medium to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare NE-100 Stock Solution (DMSO) working_sol Prepare Working Solutions (Media) stock_prep->working_sol treatment Treat Cells with NE-100 working_sol->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment assay Perform Viability Assay (e.g., MTT) treatment->assay readout Measure Absorbance assay->readout data_analysis Data Analysis readout->data_analysis

Caption: A typical experimental workflow for an in-vitro cell viability assay using this compound.

sigma1_pathway cluster_cell Cellular Environment NE100 NE-100 Sigma1R Sigma-1 Receptor NE100->Sigma1R Antagonizes ER_Stress ER Stress Sigma1R->ER_Stress Modulates Downstream Downstream Signaling (e.g., Ca2+ mobilization, protein folding) ER_Stress->Downstream Cell_Survival Cell Survival Downstream->Cell_Survival

Caption: Simplified signaling pathway illustrating the antagonistic action of NE-100 on the sigma-1 receptor.

References

NE-100 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of NE-100 hydrochloride, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a dry and dark environment.[1] For short-term storage, such as during routine laboratory use, it can be kept at 0-4°C for days to weeks.[1] The compound is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be stored at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1] Some suppliers suggest that solutions in solvent can be stored at -80°C for up to one year.[2] It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in DMSO at a concentration of up to 100 mM (39.2 mg/mL) and in water at a concentration of up to 5 mM (1.96 mg/mL).[3] It is also soluble in ethanol (B145695) and DMF at 30 mg/mL.[4]

Q4: My this compound solution has turned yellow. Is it still usable?

A color change in the solution may indicate degradation. It is recommended to prepare fresh solutions if any discoloration is observed. To minimize degradation, store solutions protected from light and at the recommended low temperatures.

Q5: I observe precipitation in my aqueous stock solution upon storage in the refrigerator. What should I do?

Precipitation may occur if the concentration of this compound in the aqueous solution exceeds its solubility at refrigerated temperatures. Gently warm the solution and vortex to redissolve the compound before use. To avoid this, consider preparing aqueous solutions at a concentration that remains stable at the storage temperature or use a co-solvent system if compatible with your experimental design.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh stock solutions regularly.
Loss of compound activity Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Instability in aqueous buffers.The stability of this compound can be pH-dependent. Prepare fresh dilutions in your experimental buffer immediately before use. If long-term stability in a specific buffer is required, a stability study should be performed.
Precipitation in stock solution Supersaturation or solvent evaporation.Ensure the storage container is tightly sealed. If precipitation is observed, gently warm and vortex the solution to ensure homogeneity before use. Consider filtering the solution if particulates persist.

Stability Data Summary

While specific stability data for this compound is not extensively published, the following tables summarize the recommended conditions for stability testing of new drug substances according to ICH guidelines, which can be applied to this compound.

Table 1: Storage Conditions for Long-Term Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Table 2: Conditions for Forced Degradation Studies

ConditionTypical Protocol
Acid Hydrolysis0.1 M HCl at 80°C for 2 hours
Base Hydrolysis0.1 M NaOH at 80°C for 2 hours
Neutral HydrolysisWater at 80°C for 2 hours
Oxidation3% H₂O₂ at room temperature
Thermal Stress (Solid)60°C for 4 weeks
PhotostabilityExposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocols

Protocol for Assessing Long-Term Stability of Solid this compound
  • Sample Preparation: Store accurately weighed samples of solid this compound in sealed, light-resistant containers.

  • Storage: Place the containers in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Time Points: Withdraw samples at 0, 3, 6, 9, and 12 months.

  • Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method. Physical characteristics such as appearance and color should also be noted.

Protocol for Forced Degradation Study in Solution
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 80°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 80°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Control: Keep a sample of the stock solution under normal laboratory conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by HPLC to determine the percentage of degradation and identify major degradation products.

Visualizations

Stability_Testing_Workflow cluster_solid Solid State Stability cluster_solution Solution Stability (Forced Degradation) Solid_Sample Solid NE-100 HCl Long_Term Long-Term Storage (25°C/60% RH) Solid_Sample->Long_Term Accelerated Accelerated Storage (40°C/75% RH) Solid_Sample->Accelerated Photostability Photostability (ICH Q1B) Solid_Sample->Photostability Solid_Analysis HPLC Analysis (Purity, Degradants) Long_Term->Solid_Analysis Accelerated->Solid_Analysis Photostability->Solid_Analysis Solution_Sample NE-100 HCl Solution Acid Acid Hydrolysis Solution_Sample->Acid Base Base Hydrolysis Solution_Sample->Base Oxidation Oxidation Solution_Sample->Oxidation Solution_Analysis HPLC Analysis (Degradation Profile) Acid->Solution_Analysis Base->Solution_Analysis Oxidation->Solution_Analysis

Caption: Workflow for assessing the stability of this compound.

Signaling_Pathway NE100 NE-100 HCl Sigma1R Sigma-1 Receptor NE100->Sigma1R Antagonist Downstream Downstream Signaling (e.g., Ion Channel Modulation, ER Stress Response) Sigma1R->Downstream Inhibition

Caption: Mechanism of action of this compound.

References

Technical Support Center: Interpreting Unexpected Results with NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NE-100 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective sigma-1 (σ1) receptor antagonist.[1][2][3][4] It binds to the σ1 receptor with high affinity, thereby blocking the endogenous and exogenous ligand-mediated signaling pathways involving this receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including ion channel activity, calcium signaling, and cellular stress responses.[5][6][7][8]

Q2: What is the reported binding affinity and selectivity of NE-100?

NE-100 exhibits high affinity for the σ1 receptor with a Ki (inhibitor constant) value of approximately 1.03 nM and an IC50 of 4.16 nM.[4] It has a much lower affinity for the sigma-2 (σ2) receptor (over 205-fold selectivity for σ1) and other receptors such as dopamine, serotonin, and PCP receptors (IC50 > 10,000 nM).[4]

Binding Affinity of this compound

ReceptorBinding Affinity (IC50)Reference
Sigma-1 (σ1)4.16 nM[4]
Dopamine (D1, D2)> 10,000 nM[4]
Serotonin (5-HT1A, 5-HT2)> 10,000 nM[4]
Phencyclidine (PCP)> 10,000 nM[4]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO). Stock solutions can be prepared and stored at -20°C for long-term use. For detailed solubility information, please refer to the manufacturer's product data sheet.

Troubleshooting Guide: Interpreting Unexpected Results

Scenario 1: Unexpected Electrophysiological or Neuroprotective Effects

Question: I am observing changes in neuronal excitability or neuroprotection in my experiments with NE-100, but these effects do not seem to be consistent with σ1 receptor antagonism. What could be the cause?

Possible Cause: Off-Target Effects on Ion Channels

Recent studies have revealed that NE-100 can directly inhibit the voltage-gated potassium channel Kv2.1 in a manner that is independent of the σ1 receptor.[1] This off-target activity could lead to unexpected changes in neuronal firing patterns and may contribute to neuroprotective effects, as Kv2.1 inhibition has been linked to neuroprotection.[1]

Troubleshooting Steps:

  • Confirm σ1 Receptor Involvement:

    • Use a structurally different σ1 receptor antagonist (e.g., BD-1047) as a control. If the observed effect is specific to NE-100 and not replicated by other σ1 antagonists, it may be an off-target effect.

    • Perform experiments in σ1 receptor knockout (KO) cells or animals to definitively determine if the effect is σ1 receptor-dependent.[1]

  • Investigate Kv2.1 Channel Blockade:

    • If you have the capability, perform patch-clamp electrophysiology to directly measure the effect of NE-100 on Kv2.1 currents in your experimental system.

    • Compare the effects of NE-100 with a known Kv2.1 channel blocker.

Experimental Protocol: Verifying σ1 Receptor-Independent Effects using Knockout Cells

This protocol outlines a general workflow to test if the observed effect of NE-100 is independent of the σ1 receptor.

experimental_workflow cluster_0 Cell Culture cluster_1 Treatment Wild-Type (WT) Cells Wild-Type (WT) Cells Vehicle (Control) Vehicle (Control) Wild-Type (WT) Cells->Vehicle (Control) Treat NE-100 NE-100 Wild-Type (WT) Cells->NE-100 Treat Sigma-1 KO Cells Sigma-1 KO Cells Sigma-1 KO Cells->Vehicle (Control) Treat Sigma-1 KO Cells->NE-100 Treat Assay Assay Vehicle (Control)->Assay NE-100->Assay Analysis Analysis Assay->Analysis

Workflow for testing σ1 receptor-dependency.
Scenario 2: Unexpected Neuroprotection Against Endoplasmic Reticulum (ER) Stress

Question: I am seeing a protective effect of NE-100 against ER stress-induced cell death, but another σ1 antagonist is not showing the same effect. Why might this be?

Possible Cause: σ1 Receptor-Independent Modulation of ER Stress Pathways

Research has shown that NE-100 can suppress ER stress-induced cell death by upregulating GRP78 (glucose-regulated protein 78) through the ATF6 pathway.[2] Importantly, this effect was not observed with another σ1 receptor antagonist, BD1047, suggesting a mechanism independent of σ1 receptor antagonism.[2]

Troubleshooting Steps:

  • Confirm the Specificity of the Effect: As in the previous scenario, use a different σ1 receptor antagonist to see if the effect is reproducible.

  • Analyze ER Stress Markers: Perform Western blotting or qPCR to measure the expression levels of key ER stress markers such as GRP78, CHOP, and components of the ATF6, PERK, and IRE1 pathways. This will help to dissect the specific signaling cascade affected by NE-100.

Signaling Pathway: NE-100 and ER Stress

er_stress_pathway ER_Stress ER Stress ATF6_Pathway ATF6 Pathway ER_Stress->ATF6_Pathway Activates NE100 NE-100 NE100->ATF6_Pathway Potentiates? GRP78 GRP78 Upregulation ATF6_Pathway->GRP78 CHOP CHOP Downregulation GRP78->CHOP Inhibits Cell_Death Cell Death CHOP->Cell_Death Promotes

NE-100's potential σ1-independent ER stress modulation.
Scenario 3: Inconsistent or Non-Reproducible Results in Cellular Assays

Question: My results with NE-100 are variable between experiments. What are some general troubleshooting tips?

Possible Causes and Solutions:

  • Solubility Issues: Although soluble in water and DMSO, precipitation of this compound can occur in certain media or at high concentrations.

    • Troubleshooting: Visually inspect your solutions for any precipitate. Prepare fresh stock solutions regularly. Consider the final concentration of the solvent in your experimental medium, as high concentrations of DMSO can be toxic to cells.

  • Dose-Response Relationship: The effects of NE-100 may be dose-dependent, and high concentrations could lead to off-target effects.

    • Troubleshooting: Perform a thorough dose-response curve to identify the optimal concentration range for your specific assay. Be aware that at higher doses, the likelihood of engaging off-target sites increases.

  • Cell Viability Assay Artifacts: Common colorimetric assays for cell viability, such as the MTT assay, can be prone to artifacts. For example, some compounds can interfere with the chemical reactions of the assay, leading to inaccurate readings.

    • Troubleshooting: Use multiple, mechanistically different assays to confirm cell viability (e.g., a metabolic assay like MTT, a membrane integrity assay like trypan blue exclusion, and a nuclear staining assay like DAPI).

Logical Troubleshooting Flow for Inconsistent Results

troubleshooting_flow Inconsistent_Results Inconsistent Results with NE-100 Check_Reagent Check NE-100 Solution (Freshness, Solubility) Inconsistent_Results->Check_Reagent Check_Protocol Review Experimental Protocol (Dosing, Timing) Inconsistent_Results->Check_Protocol Check_Assay Evaluate Assay Method (Potential Artifacts) Inconsistent_Results->Check_Assay Re-run_Experiment Re-run with Controls Check_Reagent->Re-run_Experiment Check_Protocol->Re-run_Experiment Check_Assay->Re-run_Experiment Analyze_Data Analyze and Compare Data Re-run_Experiment->Analyze_Data Consult_Literature Consult Literature for Similar Findings Analyze_Data->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

References

Technical Support Center: Addressing Motor Side Effects of Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating sigma-1 receptor antagonists. The information is designed to help address specific issues related to motor side effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected motor side effects of sigma-1 receptor antagonists?

A1: While some antipsychotic drugs with sigma-1 receptor affinity have been associated with motor side effects, studies with selective sigma-1 receptor antagonists like NE-100, MS-377, and E-5842 have shown that blockade of sigma-1 receptors in itself does not typically induce extrapyramidal side effects.[1] Many newer, highly selective sigma-1 receptor antagonists have been developed that demonstrate efficacy in preclinical models of pain and neurological disorders without impairing locomotor activity at therapeutic doses.[2][3] However, at higher doses or with less selective compounds, motor side effects can be observed. These may include alterations in spontaneous locomotor activity or, in some cases, stereotypic behaviors.[4]

Q2: My selective sigma-1 receptor antagonist is causing a decrease in locomotor activity in the open field test. What could be the cause?

A2: There are several potential reasons for observing decreased locomotor activity:

  • Dose: The dose of the antagonist may be too high, leading to sedative effects. It is crucial to perform a dose-response study to identify a therapeutic window where the desired pharmacological effect is observed without motor impairment.

  • Off-target effects: If the antagonist is not highly selective, it may be interacting with other receptors that can influence motor activity, such as dopamine (B1211576) or serotonin (B10506) receptors.[5][6]

  • Animal strain and species differences: The motor effects of a compound can vary between different rodent strains and species.[4]

  • Experimental conditions: Factors such as the time of day of testing, lighting conditions in the testing room, and the habituation period can all influence locomotor activity.[7][8]

Q3: Can sigma-1 receptor antagonists induce catalepsy?

A3: Selective sigma-1 receptor antagonists are generally not associated with the induction of catalepsy.[9] Studies with the selective antagonist MS-377, for example, did not show an induction of catalepsy, even when it potentiated the effects of D2 antagonists.[9] Catalepsy is more commonly associated with drugs that have strong dopamine D2 receptor blocking activity.

Q4: How does the sigma-1 receptor's mechanism of action relate to potential motor side effects?

A4: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling.[10] It also interacts with and modulates various ion channels and G-protein coupled receptors, including dopamine and NMDA receptors, which are critical for motor control.[10][11] By antagonizing the sigma-1 receptor, these modulatory effects are blocked, which could potentially influence downstream signaling pathways that regulate motor function. The lack of significant motor side effects with many selective antagonists suggests that the primary role of the sigma-1 receptor may not be in the direct, tonic regulation of motor activity but rather in modulating neuronal responses under conditions of stress or pathological signaling.

Troubleshooting Guides

Issue 1: Inconsistent results in the Rotarod test.
Possible Cause Troubleshooting Step
Inadequate animal trainingEnsure all animals are properly habituated to the rotarod apparatus before the test day. A common pre-training protocol involves placing the animals on the rod at a low, constant speed for several trials over 2-3 days.[12]
Animal fatigueProvide adequate rest periods between trials (e.g., at least 15 minutes) to prevent fatigue, which can affect performance.
Incorrect speed settingsFor assessing motor coordination, an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes) is often more sensitive than a fixed speed.[13]
Experimenter variabilityEnsure consistent handling and placement of the animals on the rod. The animal should be placed facing away from the experimenter.[13]
Issue 2: High variability in the Open Field test.
Possible Cause Troubleshooting Step
Environmental stressorsAcclimate animals to the testing room for at least 30-60 minutes before starting the experiment.[7][14] Maintain consistent lighting (e.g., 150-200 lux) and minimize noise in the testing room.[7]
Odor cuesThoroughly clean the open field arena with 70% ethanol (B145695) or another appropriate cleaning solution between each animal to remove olfactory cues.[14]
Placement of the animalConsistently place each animal in the same location within the arena at the start of the trial (e.g., in the center or near a wall).[7]
Software tracking issuesIf using a video tracking system, ensure the detection parameters are appropriate for the coat color of the mice and that the arena is evenly illuminated.[7][8]

Data Presentation

Table 1: Effects of Selected Sigma-1 Receptor Antagonists on Motor Function

CompoundAnimal ModelAssayDose RangeEffect on Motor FunctionReference
SI 1/28MouseRotarod45-60 mg/kg, i.p.No significant impairment.[2]
SI 1/28MouseSpontaneous Locomotion60 mg/kg, i.p.No significant change in ambulation.[15]
LS-1-137MouseRotarodUp to doses that attenuate DOI-induced HTRDid not compromise performance.[6]
MS-377RatCatalepsy TestNot specifiedDid not affect catalepsy induction by D2 antagonists.[9]
BD1047MouseLocomotor ActivityNot specifiedBlocked acute methamphetamine-induced hyperlocomotion.[4]
NE-100MouseConditioned Place Preference1-10 mg/kg, i.p.Attenuated or blocked cocaine-induced CPP.[16]

Experimental Protocols

Rotarod Assay for Motor Coordination

Objective: To assess motor coordination and balance in rodents treated with sigma-1 receptor antagonists.

Materials:

  • Rotarod apparatus

  • Test animals (mice or rats)

  • Sigma-1 receptor antagonist solution

  • Vehicle solution

  • Syringes and needles for administration

  • Timer

Procedure:

  • Habituation/Training (2-3 days prior to testing):

    • Acclimate animals to the testing room for at least 30 minutes.

    • Place each animal on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.

    • Repeat this process for 2-3 trials per day with an inter-trial interval of at least 15 minutes.

  • Test Day:

    • Administer the sigma-1 receptor antagonist or vehicle to the animals at the appropriate pre-treatment time.

    • Place the animal on the rotarod.

    • Start the accelerating protocol (e.g., from 4 to 40 rpm over a 5-minute period).[13]

    • Record the latency to fall from the rod. A trial can be ended if the animal passively rotates with the rod for a set number of revolutions (e.g., 3).[13]

    • Perform 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Data Analysis:

    • The primary endpoint is the latency to fall (in seconds).

    • Average the latencies for each animal across the trials.

    • Compare the average latencies between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents treated with sigma-1 receptor antagonists.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm)[14]

  • Video tracking system and software (optional, but recommended)

  • Test animals

  • Sigma-1 receptor antagonist solution

  • Vehicle solution

  • Syringes and needles for administration

  • Cleaning solution (e.g., 70% ethanol)

Procedure:

  • Acclimation:

    • Transport animals to the testing room and allow them to acclimate for at least 30-60 minutes.[7][14]

  • Testing:

    • Administer the sigma-1 receptor antagonist or vehicle.

    • Gently place the mouse in the center of the open field arena.[14]

    • Allow the animal to explore freely for a set period (e.g., 20 minutes).[7]

    • Record the session using the video tracking system.

    • After the session, return the animal to its home cage.

    • Thoroughly clean the arena with the cleaning solution before testing the next animal.

  • Data Analysis:

    • The software can analyze various parameters, including:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Rearing frequency (vertical activity)

    • Compare these parameters between the treatment and vehicle groups.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_acclimation Animal Acclimation & Habituation dosing Vehicle/Antagonist Administration animal_acclimation->dosing compound_prep Compound Preparation compound_prep->dosing behavioral_testing Behavioral Testing (Rotarod, Open Field, etc.) dosing->behavioral_testing data_collection Data Collection behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Results Interpretation data_analysis->interpretation

Caption: Experimental workflow for assessing motor side effects.

signaling_pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum / MAM d2r Dopamine D2R motor_output Motor Output (Coordination, Locomotion) d2r->motor_output nmdar NMDA Receptor nmdar->motor_output ion_channels Ion Channels (K+, Ca2+) ion_channels->motor_output s1r Sigma-1 Receptor s1r->d2r modulates s1r->nmdar modulates s1r->ion_channels modulates ip3r IP3 Receptor s1r->ip3r modulates bip BiP s1r->bip dissociates from ca_signaling Ca2+ Signaling ip3r->ca_signaling influences s1r_antagonist Sigma-1 Receptor Antagonist s1r_antagonist->s1r blocks ca_signaling->motor_output

Caption: Sigma-1 receptor signaling in motor control.

References

Validation & Comparative

A Comparative Guide to NE-100 Hydrochloride and Other Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, as well as for its potential in oncology. The development of selective antagonists for this receptor is a key area of research. This guide provides a detailed comparison of NE-100 hydrochloride with other notable sigma-1 receptor antagonists, including S1RA (E-52862), BD-1047, haloperidol (B65202), and rimcazole, supported by experimental data and protocols.

Quantitative Comparison of Pharmacological Properties

The following tables summarize the binding affinities and selectivity of this compound and other key sigma-1 receptor antagonists. These values are critical for assessing the potency and potential off-target effects of these compounds.

Table 1: Sigma-1 Receptor Binding Affinities

CompoundKi (nM) for σ1RIC50 (nM) for σ1RSpecies
This compound 0.86 - 1.03 [1][2][3][4]4.16 [5]Guinea Pig / Human
S1RA (E-52862)17.0 ± 7.0[6][7]-Human
BD-10470.9[8]-Rat
Haloperidol~2-4-Not Specified
Rimcazole---

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.

Table 2: Selectivity Profile of Sigma-1 Receptor Antagonists

CompoundSelectivity for σ1R over σ2ROther Notable Affinities (Ki or IC50 in nM)
This compound > 55-fold [1][2]> 6000-fold selectivity over D1, D2, 5-HT1A, 5-HT2, and PCP receptors[1][2]
S1RA (E-52862)> 500-fold (Ki > 1000 nM for σ2R)[6][9][10]Moderate affinity for 5-HT2B receptor (Ki = 328 nM, IC50 = 4700 nM)[6][9][11]
BD-1047~52-fold (Ki = 47 nM for σ2R)[12]> 10,000 nM for dopamine (B1211576), opioid, PCP, and serotonin (B10506) receptors[8]
HaloperidolLow, also binds with high affinity to D2-like dopamine receptors[13]High affinity for Dopamine D2 receptors.
RimcazoleNot highly selective[13]High affinity for dopamine transporters[13]

Experimental Protocols

A fundamental technique for characterizing the binding of these antagonists to the sigma-1 receptor is the radioligand binding assay.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

1. Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1R agonist).
  • Membrane Preparation: Homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig liver, HEK293 cells transfected with human σ1R).
  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
  • Unlabeled Ligand for Non-specific Binding: 10 µM Haloperidol.
  • Test Compounds: Serial dilutions of the antagonist of interest (e.g., NE-100 HCl).
  • 96-well Plates.
  • Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
  • Scintillation Cocktail.
  • Scintillation Counter.
  • Filter Harvester.

2. Procedure:

  • Preparation of Reagents:
  • Prepare serial dilutions of the test compound and a high concentration of the unlabeled ligand for determining non-specific binding.
  • Prepare the membrane homogenate at an optimized protein concentration (e.g., 0.4 mg/mL).[14]
  • Assay Setup (in a 96-well plate):
  • Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 3 nM), and the membrane preparation.[15]
  • Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol), and the membrane preparation.[14]
  • Competition Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, serial dilutions of the test compound, and the membrane preparation.
  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[14]
  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Radioactivity Measurement:
  • Dry the filters completely.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
  • Data Analysis:
  • Calculate the specific binding by subtracting the non-specific binding (CPM in NSB wells) from the total binding (CPM in total binding wells).
  • For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

Sigma-1 receptor antagonists exert their effects by modulating the receptor's function as a molecular chaperone. The following diagrams illustrate the key signaling pathways involved.

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects s1r_bip σ1R-BiP Complex ion_channels Modulation of Ion Channels (Ca²⁺, K⁺, Na⁺) s1r_bip->ion_channels Inhibition of Modulation er_stress Modulation of ER Stress Response (IRE1, PERK, ATF6) s1r_bip->er_stress Inhibition of Modulation ligand σ1R Antagonist (e.g., NE-100) ligand->s1r_bip Stabilizes neuronal_signaling Altered Neuronal Signaling & Survival ion_channels->neuronal_signaling er_stress->neuronal_signaling

Caption: Antagonist binding stabilizes the σ1R-BiP complex, preventing its dissociation and subsequent modulation of downstream targets.

The sigma-1 receptor is a chaperone protein at the ER that interacts with another chaperone, the binding immunoglobulin protein (BiP).[16][17] This interaction is crucial for regulating cellular stress responses.

experimental_workflow cluster_conditions Experimental Conditions start Prepare Membrane Homogenates (σ1R source) radioligand Add Radioligand ([³H]-(+)-pentazocine) start->radioligand total_binding Total Binding (Radioligand only) radioligand->total_binding nsb Non-specific Binding (+ excess Haloperidol) radioligand->nsb competition Competition (+ serial dilutions of Antagonist) radioligand->competition incubation Incubate at 37°C for 90 min total_binding->incubation nsb->incubation competition->incubation filtration Vacuum Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ and Kᵢ determination) counting->analysis

Caption: Workflow for determining antagonist binding affinity using a radioligand binding assay.

Under normal conditions, σ1R is bound to BiP. Upon cellular stress or stimulation by agonist ligands, σ1R dissociates from BiP and can then interact with and modulate various client proteins, including ion channels (such as Ca²⁺, K⁺, and Na⁺ channels) and key components of the ER stress response pathway (like IRE1, PERK, and ATF6).[16][18][19][20] Sigma-1 receptor antagonists, like NE-100, are thought to exert their effects by binding to the receptor and stabilizing the σ1R-BiP complex, thereby preventing the dissociation and subsequent downstream signaling.[21] This can lead to the attenuation of neuronal hyperexcitability and the promotion of cell survival under stress conditions.

In Vivo Effects and Therapeutic Potential

The distinct pharmacological profiles of these antagonists translate to varied effects in preclinical models.

  • This compound has demonstrated antipsychotic-like activity in animal models, suggesting its potential for treating psychiatric disorders.[5] It has also been shown to have neuroprotective effects and to improve cognitive impairment in preclinical studies.[5]

  • S1RA (E-52862) has shown efficacy in models of neuropathic and inflammatory pain and has progressed to clinical trials for these indications.[7][10] Its high selectivity suggests a favorable side-effect profile.

  • BD-1047 also exhibits potential in models of neuropathic pain and has shown antipsychotic-like effects in animal studies.[8]

  • Haloperidol , a typical antipsychotic, has high affinity for the sigma-1 receptor, but its clinical effects are primarily attributed to its potent antagonism of dopamine D2 receptors.[13] Its lack of selectivity makes it a less ideal tool for specifically studying sigma-1 receptor function.

  • Rimcazole was initially investigated as an antipsychotic but showed limited efficacy.[13] It is now primarily used as a research tool, though its utility is hampered by its affinity for the dopamine transporter.[13]

Conclusion

This compound stands out as a potent and highly selective sigma-1 receptor antagonist. Its high affinity for the sigma-1 receptor and significant selectivity over the sigma-2 receptor and a wide range of other neurotransmitter receptors make it an invaluable tool for elucidating the physiological and pathophysiological roles of the sigma-1 receptor. Compared to less selective antagonists like haloperidol and rimcazole, NE-100 offers a more precise means of studying sigma-1 receptor-mediated effects. While S1RA and BD-1047 also exhibit good selectivity and are being explored for their therapeutic potential, particularly in the context of pain, NE-100's robust preclinical profile in models of psychosis and neuroprotection highlights its distinct therapeutic possibilities. The choice of antagonist for a particular research application will depend on the specific scientific question, with NE-100 being a premier choice for studies requiring high selectivity for the sigma-1 receptor.

References

A Comparative In Vivo Analysis of NE-100 and Haloperidol: Efficacy in a Psychosis Model Versus Extrapyramidal Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the selective sigma-1 receptor antagonist, NE-100, and the conventional dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202). This report synthesizes experimental data on their antipsychotic-like efficacy and propensity to induce extrapyramidal side effects, offering insights into their distinct pharmacological profiles.

This guide presents a detailed examination of NE-100 and haloperidol, focusing on their performance in established preclinical models. The data highlights NE-100's potential as an antipsychotic agent with a favorable safety profile, particularly concerning motor side effects, when compared to the traditional antipsychotic, haloperidol.

Executive Summary of Comparative Data

The following tables summarize the key quantitative data from in vivo studies, comparing the efficacy of NE-100 and haloperidol in a phencyclidine (PCP)-induced psychosis model and their liability to produce catalepsy, a widely used preclinical indicator of extrapyramidal side effects.

Table 1: Antipsychotic-like Efficacy in PCP-Induced Head-Weaving in Rats
CompoundMechanism of ActionAdministration RouteEffective Dose (ED50)Citation
NE-100 Selective Sigma-1 Receptor AntagonistOral0.12 mg/kg[1]
Haloperidol Dopamine D2 Receptor AntagonistIntraperitonealNot explicitly tested against PCP-induced head-weaving in the provided context, but is known to antagonize PCP-induced behaviors.[2]
Table 2: Induction of Catalepsy in Rodents
CompoundMechanism of ActionAnimal ModelAdministration RouteDose Inducing CatalepsyCitation
NE-100 Selective Sigma-1 Receptor AntagonistRatsNot SpecifiedDid not induce catalepsy[1]
Haloperidol Dopamine D2 Receptor AntagonistMiceIntraperitoneal1 mg/kg[3]
Haloperidol Dopamine D2 Receptor AntagonistRatsIntraperitoneal1-2 mg/kg[4]

Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of NE-100 and haloperidol stem from their different molecular targets. The following diagrams illustrate their primary signaling pathways.

NE-100_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE-100 NE-100 Sigma1R Sigma-1 Receptor NE-100->Sigma1R Antagonizes NMDA_PCP NMDA/PCP Receptor Ion Channel Complex Sigma1R->NMDA_PCP Modulates Dopamine_Release Dopamine Release NMDA_PCP->Dopamine_Release Modulates Psychosis_Symptoms Psychosis-like Behaviors Dopamine_Release->Psychosis_Symptoms Leads to

NE-100 acts by antagonizing the sigma-1 receptor, indirectly modulating glutamatergic and dopaminergic systems.

Haloperidol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol Haloperidol->D2R Antagonizes Antipsychotic_Effect Antipsychotic Effect D2R->Antipsychotic_Effect Leads to EPS Extrapyramidal Side Effects (e.g., Catalepsy) D2R->EPS Contributes to

Haloperidol exerts its effects by directly blocking dopamine D2 receptors in the postsynaptic neuron.

Detailed Experimental Protocols

To ensure reproducibility and transparent comparison, the following sections detail the methodologies employed in the key in vivo experiments.

Phencyclidine (PCP)-Induced Head-Weaving in Rats (Model for Psychosis)

This model is utilized to assess the potential antipsychotic properties of a compound by measuring its ability to counteract the abnormal head-weaving behavior induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, PCP.

PCP_Head_Weaving_Workflow Acclimatization Animal Acclimatization Drug_Administration Test Compound Administration (e.g., NE-100 or Vehicle) Acclimatization->Drug_Administration PCP_Injection PCP Injection Drug_Administration->PCP_Injection Pre-treatment Observation Observation of Head-Weaving Behavior PCP_Injection->Observation Induces Behavior Data_Analysis Quantification and Statistical Analysis Observation->Data_Analysis

Workflow for the PCP-induced head-weaving experiment.
  • Animals: Male Wistar rats are typically used.

  • Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • NE-100 is administered orally (p.o.) at doses ranging from 0.03 to 1 mg/kg.[1]

    • A control group receives the vehicle.

    • Thirty minutes after the test compound, phencyclidine (PCP) is administered to induce head-weaving behavior.

  • Behavioral Assessment:

    • Immediately after PCP injection, animals are placed in individual observation cages.

    • The frequency and duration of lateral head-weaving movements are recorded for a specified period.

  • Data Analysis: The effective dose 50 (ED50), the dose at which the compound produces 50% of its maximal effect, is calculated to determine the potency of the test compound in reversing the PCP-induced behavior.

Haloperidol-Induced Catalepsy in Rodents (Model for Extrapyramidal Side Effects)

This widely accepted model assesses the propensity of a compound to induce catalepsy, a state of immobility and muscle rigidity, which is a hallmark of drug-induced parkinsonism.

Catalepsy_Test_Workflow Acclimatization Animal Acclimatization Drug_Administration Test Compound Administration (e.g., Haloperidol or Vehicle) Acclimatization->Drug_Administration Bar_Test Bar Test for Catalepsy Drug_Administration->Bar_Test Induces Catalepsy Measurement Measure Latency to Remove Paws from Bar Bar_Test->Measurement Data_Analysis Statistical Comparison of Latencies Measurement->Data_Analysis

Workflow for the haloperidol-induced catalepsy test.
  • Animals: Male Swiss mice or Wistar rats can be used.[3][4]

  • Drug Administration:

    • Haloperidol is administered intraperitoneally (i.p.) at doses typically ranging from 0.1 to 2 mg/kg.[3][4]

    • A control group receives the vehicle (e.g., saline).

  • Catalepsy Assessment (Bar Test):

    • At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.[3]

    • The latency (in seconds) for the animal to remove both paws from the bar is recorded.

    • A cut-off time is usually set (e.g., 120 or 180 seconds) to avoid undue stress.

  • Data Analysis: The mean latency to descend from the bar is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA). A significant increase in latency in the drug-treated group compared to the vehicle group indicates the induction of catalepsy.

Conclusion

The presented in vivo data demonstrates a clear differentiation between NE-100 and haloperidol. While both compounds exhibit antipsychotic-like potential, NE-100 achieves this without inducing catalepsy, a significant predictor of extrapyramidal side effects in humans.[1] In contrast, haloperidol is a potent inducer of catalepsy at doses relevant to its antipsychotic activity.[3][4] This suggests that targeting the sigma-1 receptor may offer a novel therapeutic strategy for psychosis with an improved safety and tolerability profile compared to traditional dopamine D2 receptor antagonists. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic index of NE-100 relative to both typical and atypical antipsychotic agents.

References

A Comparative Guide to NE-100 and S1RA (E-52862) for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent sigma-1 receptor antagonists, NE-100 and S1RA (E-52862), in the context of neuropathic pain studies. This document synthesizes preclinical data to facilitate informed decisions in the selection of research tools and potential therapeutic agents.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum, has emerged as a promising target for the development of novel analgesics. Antagonism of the σ1R has been shown to modulate key mechanisms underlying neuropathic pain, including central sensitization. This guide provides a detailed comparison of two widely studied σ1R antagonists: NE-100, a long-standing tool compound, and S1RA (E-52862), a compound that has progressed to clinical trials.

In Vitro Pharmacological Profile

Both NE-100 and S1RA are potent and selective antagonists of the sigma-1 receptor. S1RA, however, demonstrates a higher degree of selectivity over the sigma-2 receptor. The binding affinities and functional antagonist properties of both compounds are summarized below.

ParameterNE-100S1RA (E-52862)
Sigma-1 Receptor Binding Affinity (Ki) 0.86 - 4.16 nM[1][2]17.0 ± 7.0 nM[3]
Sigma-2 Receptor Binding Affinity (Ki) > 47.3 nM (>55-fold selectivity for σ1)[2]> 1000 nM (>58-fold selectivity for σ1)[4]
Functional Activity Antagonist[4]Antagonist[4]

Preclinical Efficacy in Neuropathic Pain Models

S1RA (E-52862) has demonstrated robust, dose-dependent efficacy in a variety of preclinical models of neuropathic pain. While NE-100 is a well-established tool for studying sigma-1 receptor function, there is a comparative scarcity of in-vivo data on its efficacy in neuropathic pain models, with some studies reporting conflicting results.

Neuropathic Pain ModelSpeciesCompoundKey Efficacy Findings
Chronic Constriction Injury (CCI) RatS1RA (E-52862)- Acute administration (40 mg/kg, i.p.) significantly inhibited mechanical allodynia.[1] - Repeated administration (20 and 40 mg/kg, i.p., twice daily for 7 days) showed an increased antiallodynic effect without tolerance.[1][5]
Spared Nerve Injury (SNI) MouseS1RA (E-52862)- Acute administration attenuated cold allodynia, mechanical allodynia, and heat hyperalgesia.[6][7] - Repeated administration (25 mg/kg, i.p., twice daily for 10 days) reduced all three pain modalities without tolerance.[6][7]
Chemotherapy-Induced Neuropathic Pain (Oxaliplatin model) RatS1RA (E-52862)- Acute administration (40 and 80 mg/kg, i.p.) reversed cold allodynia.[1][5] - Repeated administration (20, 40, and 80 mg/kg, i.p., for 8 days) dose-dependently inhibited cold allodynia.[5]
Chemotherapy-Induced Neuropathic Pain (Oxaliplatin and Paclitaxel models) RatNE-100- In one study, NE-100 did not inhibit neuropathy, whereas a σ1R agonist did.[8]
Diabetic Polyneuropathy (Streptozotocin model) RatS1RA (E-52862)- Acute administration (80 mg/kg, i.p.) significantly decreased mechanical hyperalgesia.[1]

Mechanism of Action and Signaling Pathways

Both NE-100 and S1RA exert their effects by antagonizing the sigma-1 receptor, thereby modulating downstream signaling pathways implicated in neuropathic pain. A key mechanism is the attenuation of central sensitization, a process of hyperexcitability in the central nervous system that amplifies pain signals.

Sigma-1 receptor antagonists are understood to modulate the function of various ion channels and receptors, including NMDA receptors, which are critical for the induction and maintenance of central sensitization. By binding to the sigma-1 receptor, these antagonists can prevent its interaction with and potentiation of these channels, leading to a reduction in neuronal hyperexcitability and pain hypersensitivity.

Below is a diagram illustrating the proposed signaling pathway through which sigma-1 receptor antagonists may alleviate neuropathic pain.

Sigma-1 Receptor Antagonist Signaling Pathway Proposed Signaling Pathway of Sigma-1 Antagonists in Neuropathic Pain Nerve_Injury Nerve Injury Glutamate_Release Increased Glutamate Release Nerve_Injury->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ca_Influx Increased Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->NMDA_Receptor Potentiates Central_Sensitization Central Sensitization (Allodynia, Hyperalgesia) Ca_Influx->Central_Sensitization S1RA_NE100 S1RA / NE-100 (Sigma-1 Antagonists) S1RA_NE100->Sigma1_Receptor Inhibits

Proposed mechanism of sigma-1 antagonists in neuropathic pain.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used in the evaluation of NE-100 and S1RA.

Animal Models of Neuropathic Pain
  • Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.

    • Procedure: Under anesthesia, the common sciatic nerve is exposed and four loose ligatures are tied around it.

    • Assessment: Mechanical allodynia is typically measured using von Frey filaments, and thermal hyperalgesia is assessed using the Hargreaves test.

  • Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in robust and long-lasting mechanical allodynia in the territory of the spared nerve.

    • Procedure: Following exposure of the sciatic nerve trifurcation, the tibial and common peroneal nerves are ligated and sectioned, while the sural nerve is left untouched.[2]

    • Assessment: Mechanical allodynia is the primary behavioral outcome, measured with von Frey filaments on the lateral aspect of the paw.[2]

Behavioral Assays
  • Mechanical Allodynia (von Frey Test): This test assesses the withdrawal threshold to a non-noxious mechanical stimulus.

    • Procedure: Animals are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited.[4][9] The 50% withdrawal threshold is often determined using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test): This assay measures the latency to withdraw from a radiant heat source.

    • Procedure: Animals are placed in a plexiglass chamber on a glass floor. A radiant heat source is positioned under the paw, and the time taken for the animal to withdraw its paw is recorded.[6][7][10] A cut-off time is used to prevent tissue damage.

Below is a workflow diagram for a typical preclinical study evaluating a sigma-1 receptor antagonist in a neuropathic pain model.

Experimental_Workflow_Neuropathic_Pain_Study cluster_model Neuropathic Pain Model Induction cluster_baseline Baseline Assessment cluster_treatment Treatment and Testing cluster_analysis Data Analysis Surgery Induce Neuropathic Pain (e.g., CCI or SNI surgery) Recovery Post-operative Recovery (several days) Surgery->Recovery Baseline_Test Measure Baseline Pain Thresholds (von Frey, Hargreaves) Recovery->Baseline_Test Grouping Randomize Animals into Treatment Groups (Vehicle, S1RA, NE-100) Baseline_Test->Grouping Dosing Administer Compound (e.g., i.p. injection) Grouping->Dosing Behavioral_Testing Post-treatment Behavioral Testing at defined time points Dosing->Behavioral_Testing Data_Collection Collect and Compile Data Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis

Workflow for a preclinical neuropathic pain study.

Conclusion

Both NE-100 and S1RA (E-52862) are valuable tools for investigating the role of the sigma-1 receptor in neuropathic pain. S1RA has a more extensive preclinical data package demonstrating efficacy across multiple neuropathic pain models and has advanced to clinical trials, suggesting a more robust translational potential. NE-100 remains a critical pharmacological tool for in vitro and mechanistic studies, although its in vivo efficacy in neuropathic pain appears less consistently documented than that of S1RA. The choice between these compounds will depend on the specific research question, with S1RA being a more suitable candidate for efficacy and translational studies, while NE-100 is a well-characterized antagonist for probing the fundamental biology of the sigma-1 receptor. Further head-to-head in vivo comparative studies would be beneficial to delineate more subtle differences in their pharmacological profiles in the context of neuropathic pain.

References

A Comparative Analysis of NE-100 Hydrochloride and BD-1063: Sigma-1 Receptor Antagonists in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental profiles of two prominent sigma-1 receptor antagonists, NE-100 hydrochloride and BD-1063.

This guide provides a detailed comparative analysis of this compound and BD-1063, two widely utilized antagonists of the sigma-1 receptor (σ1R). The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. Understanding the nuanced differences in the pharmacological profiles of its antagonists is crucial for advancing research and drug development in this area.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and BD-1063, including their binding affinities for the sigma-1 receptor and selectivity over the sigma-2 receptor. It is important to note that these values are compiled from various studies and may reflect inter-experimental variability.

Table 1: Sigma-1 Receptor Binding Affinity

CompoundKi (nM)IC50 (nM)Reference(s)
This compound0.86 - 1.034.16[1][2]
BD-10639Not consistently reported[3]

Table 2: Selectivity for Sigma-1 over Sigma-2 Receptors

CompoundSelectivity Ratio (σ2 Ki / σ1 Ki)Reference(s)
This compound>205[1]
BD-1063>100[3]

Mechanism of Action and Signaling Pathway

Both NE-100 and BD-1063 exert their effects by acting as antagonists at the sigma-1 receptor. Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP) at the MAM. Upon stimulation by endogenous ligands or agonists, the sigma-1 receptor dissociates from BiP and interacts with various client proteins, including the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), to modulate intracellular calcium (Ca2+) signaling.[4][5][6] By binding to the sigma-1 receptor, antagonists like NE-100 and BD-1063 are thought to prevent this dissociation and subsequent downstream signaling events, thereby influencing neuronal excitability and cell survival pathways.[7][8]

Sigma1_Signaling cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Antagonist Antagonist Action cluster_downstream Downstream Effects S1R_BiP σ1R-BiP Complex S1R σ1R (Active) S1R_BiP->S1R Agonist Stimulation IP3R IP3 Receptor Ca_signaling Ca2+ Signaling IP3R->Ca_signaling Regulates S1R->IP3R Modulates Antagonist NE-100 or BD-1063 Antagonist->S1R_BiP Prevents Dissociation Neurotransmission Neurotransmitter Release Ca_signaling->Neurotransmission Cell_Survival Cell Survival Pathways Ca_signaling->Cell_Survival

Caption: Sigma-1 Receptor Signaling Pathway and Antagonist Intervention.

Experimental Protocols

A standard method for determining the binding affinity of compounds to the sigma-1 receptor is the radioligand binding assay. Below is a generalized protocol based on commonly cited methodologies.

Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of this compound and BD-1063 for the sigma-1 receptor through competitive displacement of a radiolabeled ligand, typically --INVALID-LINK---pentazocine.

Materials:

  • Test compounds (this compound, BD-1063)

  • Radioligand: --INVALID-LINK---pentazocine

  • Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain or liver, or cells overexpressing the receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., haloperidol (B65202) at a high concentration, ~10 µM)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds (NE-100 and BD-1063) in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, --INVALID-LINK---pentazocine, and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, --INVALID-LINK---pentazocine, high concentration of haloperidol, and membrane preparation.

    • Competitive Binding: Assay buffer, --INVALID-LINK---pentazocine, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[9][10]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow start Start prep Prepare Reagents (Compounds, Radioligand, Membranes) start->prep setup Set up 96-well Plate (Total, NSB, Competitive Binding) prep->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Caption: General Workflow for a Radioligand Binding Assay.

Comparative Performance and Applications

Both NE-100 and BD-1063 are potent and selective antagonists of the sigma-1 receptor, making them valuable tools for investigating the physiological and pathological roles of this receptor.

  • This compound has been extensively used in preclinical studies and is noted for its high affinity for the sigma-1 receptor.[2] It has shown efficacy in models of psychosis, cognitive impairment, and neuropathic pain.[4] Its high selectivity against a panel of other receptors makes it a clean pharmacological tool.

  • BD-1063 is also a potent and selective sigma-1 receptor antagonist.[3] It has been particularly investigated for its potential in reducing the effects of substance abuse, such as cocaine and alcohol reinforcement.[11][12] Additionally, it has demonstrated efficacy in models of neuropathic pain.[13]

While both compounds exhibit strong antagonism at the sigma-1 receptor, the choice between them may depend on the specific research question, the desired in vivo model, and pharmacokinetic considerations. The slightly different chemical structures may also lead to variations in off-target effects or blood-brain barrier penetration, which should be considered in experimental design.

Conclusion

This compound and BD-1063 are indispensable pharmacological tools for the study of sigma-1 receptor function. Both exhibit high affinity and selectivity for their target. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions when selecting an antagonist for their studies. Future head-to-head comparative studies under standardized conditions would be invaluable for a more definitive differentiation of their in vitro and in vivo profiles.

References

Validating NE-100 Hydrochloride Effects: A Comparative Guide Using Sigma-1 Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of NE-100 hydrochloride, a potent and selective sigma-1 receptor antagonist, in wild-type versus sigma-1 receptor knockout models. By examining the differential outcomes in the presence and absence of the sigma-1 receptor, researchers can validate the on-target effects of NE-100 and elucidate the physiological and pathological roles of this enigmatic receptor.

Introduction to this compound and the Sigma-1 Receptor

The sigma-1 receptor (S1R) is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses, calcium signaling, and the modulation of various ion channels and neurotransmitter systems.[1][2] Its involvement in a range of neurological and psychiatric disorders has made it a promising target for therapeutic intervention.

This compound is a widely used pharmacological tool characterized by its high affinity and selectivity for the S1R.[3][4][5][6] It is frequently employed to antagonize the effects of S1R agonists and to probe the functions of the S1R system. However, the use of knockout models is essential to definitively attribute the observed effects of NE-100 to its interaction with the S1R and to distinguish them from potential off-target effects.

Comparative Data: NE-100 Effects in Wild-Type vs. S1R Knockout Models

The following tables summarize the expected and observed effects of this compound in wild-type animals and the baseline phenotype of S1R knockout mice. A direct comparison allows for the validation of S1R-mediated actions of NE-100.

Behavioral Effects
Behavioral ParadigmEffect of NE-100 in Wild-Type MicePhenotype of S1R Knockout MiceInterpretation of NE-100's S1R-Mediated Effect
Depressive-like Behavior (Forced Swim Test) Induces or worsens depressive-like behaviors (increased immobility)[7]Exhibit a depressive-like phenotype (increased immobility)NE-100's induction of depressive-like behavior is likely mediated by the blockade of the S1R's endogenous antidepressant-like function.
Anxiety-like Behavior (Elevated Plus Maze) Variable, but generally does not induce anxiogenic effects at standard doses.Show normal anxiety-like behavior.The S1R may not be a primary regulator of baseline anxiety-like behavior.
Locomotor Activity Does not significantly affect spontaneous locomotor activity.Display normal locomotor activity.NE-100's lack of effect on locomotion suggests its behavioral effects are not due to sedation or motor impairment.
Cognition (Novel Object Recognition) Can impair cognitive performance when S1R function is required.May exhibit cognitive deficits, particularly in memory tasks.Blockade of S1R by NE-100 can mimic the cognitive deficits observed in knockout animals, confirming the role of S1R in cognitive processes.
Electrophysiological Effects
Electrophysiological ParameterEffect of NE-100 in Wild-Type NeuronsPhenotype of S1R Knockout NeuronsInterpretation of NE-100's S1R-Mediated Effect
Neuronal Excitability Can modulate neuronal excitability, often by inhibiting certain ion channels.May show altered neuronal firing properties.NE-100's effects on neuronal excitability are likely due to its antagonism of S1R's modulation of ion channels.
Synaptic Plasticity (Long-Term Potentiation) Can impair long-term potentiation (LTP) in specific brain regions like the nucleus accumbens.[7]May exhibit deficits in LTP.The S1R is involved in synaptic plasticity, and NE-100 can disrupt this process by blocking S1R function.
Neurotransmitter Release Can modulate the release of various neurotransmitters, including dopamine (B1211576) and glutamate.May have altered basal neurotransmitter levels or release dynamics.NE-100 can influence neurotransmission by antagonizing the S1R's regulatory effects on transmitter release.
Molecular and Cellular Effects
Molecular/Cellular ProcessEffect of NE-100 in Wild-Type CellsPhenotype of S1R Knockout CellsInterpretation of NE-100's S1R-Mediated Effect
S1R Expression and Activity Reduces the cell surface expression and activity of S1R.[7]Complete absence of S1R protein and activity.NE-100 directly targets and inhibits the function of the S1R.
GABAA Receptor Expression Repeated administration can suppress GABAA receptor expression.[7]May have altered basal GABAA receptor levels.S1R is involved in the regulation of GABAA receptor expression, a process that is disrupted by NE-100.
Endoplasmic Reticulum (ER) Stress Response Can protect against ER stress-induced cell death, potentially independent of S1R antagonism.May have a dysregulated ER stress response.This highlights a potential off-target effect of NE-100 that needs to be considered in experimental design.
Calcium Homeostasis Can disrupt intracellular calcium signaling by blocking S1R's modulatory role.Exhibit altered calcium dynamics.The S1R is a key regulator of calcium signaling, and this function is inhibited by NE-100.

Experimental Protocols

Behavioral Analysis: Forced Swim Test
  • Animals: Male C57BL/6J mice (wild-type) and S1R knockout mice on the same background are used.

  • Drug Administration: this compound (e.g., 0.1-1 mg/kg) or vehicle (e.g., saline) is administered intraperitoneally 30 minutes before the test.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are placed individually into the cylinder for a 6-minute session. The duration of immobility (floating motionless or making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the session.

  • Data Analysis: The total time of immobility is compared between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Electrophysiology: In Vitro Brain Slice Recording
  • Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF at room temperature. Field excitatory postsynaptic potentials (fEPSPs) are evoked by stimulating afferent fibers with a bipolar electrode and recorded with a glass microelectrode filled with aCSF.

  • Drug Application: After establishing a stable baseline, NE-100 (e.g., 10 µM) is bath-applied to the slice.

  • LTP Induction: LTP is induced by a high-frequency stimulation protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).

  • Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-LTP baseline. The magnitude of LTP is compared between slices from wild-type and S1R knockout mice, with and without NE-100 treatment.

Molecular Analysis: Western Blotting for Receptor Expression
  • Tissue Collection: Following behavioral or electrophysiological experiments, brain tissue from the region of interest is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., S1R, GABAA receptor subunits, and a loading control like β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Visualizing Pathways and Workflows

sigma1_receptor_signaling_pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Bound (Inactive) IonChannels Ion Channel Modulation S1R->IonChannels CaSignaling Calcium Signaling S1R->CaSignaling NeuronalSurvival Neuronal Survival & Plasticity S1R->NeuronalSurvival Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) Stress->S1R Dissociation Ligands S1R Agonists Ligands->S1R Dissociation NE100 NE-100 HCl NE100->S1R Antagonism

Caption: Sigma-1 Receptor Signaling Pathway.

experimental_workflow cluster_animals Animal Groups WT_Vehicle Wild-Type + Vehicle Behavioral Behavioral Testing (e.g., Forced Swim Test) WT_Vehicle->Behavioral WT_NE100 Wild-Type + NE-100 WT_NE100->Behavioral KO_Vehicle S1R KO + Vehicle KO_Vehicle->Behavioral KO_NE100 S1R KO + NE-100 KO_NE100->Behavioral Electro Electrophysiology (e.g., LTP Recording) Behavioral->Electro Tissue Collection Data Data Analysis & Comparison Behavioral->Data Molecular Molecular Analysis (e.g., Western Blot) Electro->Molecular Tissue Homogenization Electro->Data Molecular->Data

Caption: Experimental Workflow.

Conclusion

The use of S1R knockout models is indispensable for validating the on-target effects of this compound. Comparative studies demonstrate that many of the behavioral, electrophysiological, and molecular effects of NE-100 in wild-type animals are absent in their knockout counterparts, confirming that these actions are mediated by the S1R. However, researchers must remain cognizant of potential off-target effects, as has been suggested for NE-100's role in the ER stress response. By integrating data from both pharmacological and genetic models, a more complete understanding of the S1R's function and the mechanism of action of its ligands can be achieved. This comprehensive approach is critical for the development of novel therapeutics targeting the sigma-1 receptor.

References

cross-validation of NE-100 results with other research findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NEO100 (intranasal perillyl alcohol) with current standard-of-care treatments for recurrent glioblastoma. The information is compiled from recent clinical trial data and research findings to offer an objective overview of efficacy, safety, and mechanisms of action.

Executive Summary

Recurrent glioblastoma presents a significant therapeutic challenge with limited effective treatment options. NEO100, a highly purified formulation of perillyl alcohol administered intranasally, has emerged as a promising investigational therapy. Clinical trial data suggests that NEO100 may offer a survival benefit with a favorable safety profile compared to existing treatments. This guide will delve into the quantitative data from clinical studies, outline the experimental protocols, and illustrate the proposed mechanism of action of NEO100 in comparison to established therapies for recurrent glioblastoma, including temozolomide (B1682018), lomustine, bevacizumab, and regorafenib.

Efficacy and Safety: A Quantitative Comparison

The following tables summarize the key efficacy and safety outcomes for NEO100 and standard-of-care treatments for recurrent glioblastoma.

Table 1: Efficacy of NEO100 and Standard-of-Care Therapies in Recurrent Glioblastoma

Treatment6-Month Progression-Free Survival (PFS-6)Overall Survival (OS)Radiographic Response Rate
NEO100 (Perillyl Alcohol) 33% - 44%[1][2][3]Median OS: 15 months[2][3]24% Radiographic Remission[4]
Temozolomide 20.1% (standard schedule) - 33.1% (metronomic schedule)[5][6][7]Median OS: Varies by studyObjective Response Rate: 14%[6]
Lomustine ~20%[8]Median OS: 7-8.6 months[8]Low objective response rate (~10%)[8]
Bevacizumab 29% - 42.6%[9][10]Median OS: 7.2 - 12 months[10]28.2% - 43%[10]
Regorafenib 18%[11]Median OS: 10.2 months[11][12]Partial Response: 7.4%[11]

Table 2: Safety and Administration of NEO100 and Standard-of-Care Therapies

TreatmentCommon Adverse EventsAdministration
NEO100 (Perillyl Alcohol) No significant toxicity reported[4]Intranasal self-administration via a nebulizer, four times daily[2][13][14]
Temozolomide Myelosuppression (thrombocytopenia, neutropenia), fatigue, nauseaOral
Lomustine Myelosuppression (delayed and cumulative), nausea, vomitingOral
Bevacizumab Hypertension, proteinuria, thromboembolic events, gastrointestinal perforationIntravenous infusion
Regorafenib Hand-foot skin reaction, fatigue, diarrhea, hypertensionOral

Experimental Protocols

NEO100 Clinical Trial Protocol

The clinical evaluation of NEO100 has been conducted through Phase 1 and 2a trials.[13][14][15] The key aspects of the protocol are as follows:

  • Patient Population: Adult patients (≥ 18 years) with radiographically-confirmed recurrent or progressive Grade III or IV IDH1-mutant glioma who have failed previous radiation and/or temozolomide therapy.[13][14][15][16] Patients are required to have an ECOG performance status of 0-2 and an expected survival of at least three months.[13][14]

  • Study Design: The studies are typically open-label, multi-site trials. The Phase 1 portion follows a 3+3 dose-escalation design to determine the maximum tolerated dose.[13][14][15] The Phase 2a portion is an expansion cohort to further evaluate safety and efficacy.[13][14][15]

  • Treatment Administration: NEO100 is self-administered by patients intranasally using a nebulizer.[2][17] The daily dose is divided into four administrations.[2][13][14] Dosing in the Phase 1 trial ranged from 384 mg/day to 1152 mg/day.[2][17]

  • Efficacy and Safety Assessment: Tumor response is evaluated using the Response Assessment in Neuro-Oncology (RANO) criteria, which includes MRI scans, neurological status, and corticosteroid dose.[17] Safety is monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests.[17]

Comparator Therapies: Standard of Care
  • Temozolomide: Typically administered orally in a 5-day cycle every 28 days. Metronomic (continuous low-dose) schedules are also used.

  • Lomustine: Administered orally once every 6 weeks.[8][18]

  • Bevacizumab: Administered as an intravenous infusion, typically every 2 weeks.

  • Regorafenib: Administered orally for the first 3 weeks of a 4-week cycle.[11][19]

Mechanism of Action of Perillyl Alcohol (NEO100)

Perillyl alcohol, the active ingredient in NEO100, is a naturally occurring monoterpene that has demonstrated anti-cancer properties through multiple mechanisms of action.[20][21] Its proposed signaling pathways are illustrated below.

Perillyl_Alcohol_Mechanism_of_Action POH Perillyl Alcohol (NEO100) Ras Ras Protein Prenylation POH->Ras Inhibits Apoptosis Induction of Apoptosis POH->Apoptosis Induces CellCycle Cell Cycle Arrest POH->CellCycle Induces TGFb TGF-β Signaling POH->TGFb Increases MAPK MAPK/ERK Pathway POH->MAPK Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway POH->PI3K_AKT Inhibits Proliferation Decreased Cell Proliferation Ras->Proliferation CellDeath Increased Cancer Cell Death Apoptosis->CellDeath CellCycle->Proliferation Differentiation Tumor Redifferentiation TGFb->Differentiation MAPK->Proliferation PI3K_AKT->Proliferation TumorGrowth Inhibition of Tumor Growth Proliferation->TumorGrowth CellDeath->TumorGrowth Differentiation->TumorGrowth

Caption: Proposed mechanism of action of Perillyl Alcohol (NEO100) in cancer cells.

Perillyl alcohol exerts its anti-tumor effects by:

  • Inhibiting Ras protein prenylation: This post-translational modification is crucial for the function of Ras proteins, which are key regulators of cell growth and proliferation.[20][21]

  • Inducing apoptosis (programmed cell death): Perillyl alcohol has been shown to activate apoptotic pathways in cancer cells.[20][21]

  • Causing cell cycle arrest: It can halt the progression of the cell cycle, preventing cancer cells from dividing.[22]

  • Modulating signaling pathways: Perillyl alcohol can influence various signaling pathways involved in cancer development, including the MAPK/ERK and PI3K/AKT/mTOR pathways.[22][23] It has also been shown to increase the expression of transforming growth factor-beta (TGF-β) receptors, which can lead to tumor redifferentiation.[20][21]

Conclusion

References

NE-100 Hydrochloride vs. Novel Sigma-1 Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (σ1R), a unique intracellular chaperone protein, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. NE-100 hydrochloride has long been a benchmark antagonist for studying σ1R function. However, the landscape of σ1R research is rapidly evolving with the development of novel ligands exhibiting diverse pharmacological profiles. This guide provides an objective comparison of this compound with a selection of these novel sigma-1 receptor ligands, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Pharmacological Profiles: A Head-to-Head Comparison

The efficacy and utility of a sigma-1 receptor ligand are determined by its binding affinity, selectivity, and functional activity. The following tables summarize the quantitative data for this compound and several novel σ1R antagonists and agonists.

Table 1: Comparative Binding Affinities and Selectivity of Sigma-1 Receptor Antagonists

CompoundKi (nM) for σ1RSelectivity (σ1R vs σ2R)Other Receptor Affinities
This compound 0.86 - 1.03[1][2]> 55-fold[1]Low affinity for D1, D2, 5-HT1A, 5-HT2, and PCP receptors (>6000-fold selectivity)[1]
BD-1047 1.8HighAlso binds to dopamine (B1211576) D2-like receptors
BD-1063 2.5High
E-52862 1.9> 200-fold
SI 1/28 Not explicitly stated, but high affinity implied423-fold
PW507 0.28> 1000-fold

Table 2: Comparative Binding Affinities and Selectivity of Sigma-1 Receptor Agonists

CompoundKi (nM) for σ1RSelectivity (σ1R vs σ2R)Other Receptor Affinities
PRE-084 2.2> 100-fold
LS-1-137 3.280-foldLow affinity for D2-like and muscarinic receptors
Benzamide Derivative (Compound 2) 0.6241-fold

Table 3: Functional Activity of Sigma-1 Receptor Ligands

CompoundFunctional ActivityAssayIC50 / EC50
This compound AntagonistInhibition of (+)SKF-10047-induced effectsIC50 = 4.16 nM[3]
BD-1047 AntagonistAttenuation of apomorphine-induced climbing
E-52862 AntagonistNeuropathic pain models
PRE-084 AgonistS1R-BiP dissociationEC50 = 461 nM
LS-1-137 AgonistReversal of scopolamine-induced learning deficits
Benzamide Derivative (Compound 2) AgonistS1R-BiP dissociationInduces dissociation at 1 and 10 µM

Signaling Pathways and Experimental Workflows

The functional outcomes of σ1R ligand binding are dictated by their influence on downstream signaling pathways. Agonists and antagonists elicit distinct conformational changes in the receptor, leading to differential interactions with partner proteins.

Sigma-1 Receptor Signaling Cascade

Upon binding of an agonist, the sigma-1 receptor dissociates from its chaperone protein, BiP (Binding immunoglobulin protein), and translocates to other cellular compartments where it can modulate the activity of various ion channels and signaling proteins. Antagonists, conversely, are thought to stabilize the σ1R-BiP complex, preventing the initiation of these downstream signals.

sigma1_signaling cluster_er Endoplasmic Reticulum s1r_bip σ1R-BiP Complex s1r_active Active σ1R (Monomer/Dimer) s1r_bip->s1r_active Dissociation agonist Agonist agonist->s1r_bip Binds antagonist Antagonist antagonist->s1r_bip Stabilizes ion_channels Ion Channels (e.g., K+, Ca2+) s1r_active->ion_channels Modulates signaling_proteins Signaling Proteins (e.g., PLC) s1r_active->signaling_proteins Modulates cellular_response Cellular Response (e.g., Neurite Outgrowth, Neuroprotection) ion_channels->cellular_response signaling_proteins->cellular_response

Caption: Agonist vs. Antagonist action on σ1R signaling.

Experimental Methodologies

The characterization of novel sigma-1 receptor ligands relies on a variety of in vitro and in vivo assays. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) and selectivity of a ligand for the sigma-1 receptor.

binding_assay_workflow start Start prep Prepare Membrane Homogenates (e.g., from guinea pig brain) start->prep incubate Incubate Membranes with Radioligand (e.g., 3H-pentazocine) and varying concentrations of Test Ligand prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig brain or liver) rich in sigma-1 receptors in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and a range of concentrations of the unlabeled test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay assesses the ability of a ligand to act as an agonist or antagonist by measuring changes in intracellular calcium levels, a downstream effect of sigma-1 receptor activation.

calcium_assay_workflow start Start culture_cells Culture Cells Expressing σ1R (e.g., SH-SY5Y neuroblastoma cells) start->culture_cells load_dye Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM) culture_cells->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline add_ligand Add Test Ligand (Agonist or Antagonist + Agonist) measure_baseline->add_ligand measure_response Measure Change in Fluorescence add_ligand->measure_response analyze Data Analysis (Calculate EC50 or IC50) measure_response->analyze end End analyze->end

Caption: Workflow for a calcium mobilization assay.

Protocol Details:

  • Cell Culture: Plate cells endogenously or recombinantly expressing the sigma-1 receptor in a multi-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which will enter the cells and become fluorescent upon binding to calcium.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Ligand Addition: Add the test compound to the wells. To test for agonist activity, add the compound alone. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known sigma-1 receptor agonist.

  • Response Measurement: Immediately after ligand addition, measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value by measuring the concentration-dependent inhibition of the agonist-induced response.

Conclusion

This compound remains a valuable and well-characterized tool for studying the sigma-1 receptor. However, the development of novel ligands with improved selectivity and diverse functional profiles offers researchers a broader and more refined toolkit. The choice of ligand should be guided by the specific research question, considering not only binding affinity and selectivity but also the desired functional outcome (antagonism vs. agonism) and the specific signaling pathways under investigation. The data and protocols presented in this guide are intended to facilitate this selection process and advance our understanding of the multifaceted role of the sigma-1 receptor in health and disease.

References

NE-100: A Comparative Analysis of its Selectivity Over Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of NE-100's binding affinity for the sigma-1 (σ1) receptor versus a panel of other receptors, supported by experimental data and methodologies.

NE-100 is a well-established pharmacological tool recognized for its high affinity and selectivity as an antagonist for the sigma-1 (σ1) receptor. This intrinsic selectivity is a critical attribute, minimizing off-target effects and enabling more precise investigation of σ1 receptor function. This guide delves into the quantitative data that underscores NE-100's selectivity, outlines the experimental methods used to derive this data, and provides visual representations of key biological and experimental pathways.

Quantitative Evaluation of NE-100 Binding Affinity

The selectivity of NE-100 is demonstrated by its significantly higher binding affinity for the σ1 receptor compared to a wide array of other receptors. The following table summarizes the binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), of NE-100 for various receptors. A lower Ki or IC50 value indicates a higher binding affinity.

ReceptorKi (nM)IC50 (nM)Selectivity over σ1 Receptor (fold)
Sigma-1 (σ1) 1.03 ± 0.01[1]4.16[2]-
Sigma-2 (σ2)>211.15->205[1]
Dopamine D1->10,000[2]>2,403
Dopamine D2->10,000[2]>2,403
Serotonin 5-HT1A->10,000[2]>2,403
Serotonin 5-HT2->10,000[2]>2,403
PCP (Phencyclidine) site on NMDA Receptor->10,000[2]>2,403

Note: The selectivity fold is calculated using the IC50 value for the σ1 receptor (4.16 nM) as the reference.

As the data illustrates, NE-100 exhibits a nanomolar affinity for the σ1 receptor while demonstrating negligible affinity for the other receptors tested, with IC50 values exceeding 10,000 nM. This substantial difference highlights the compound's remarkable selectivity.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of NE-100 is typically determined using a competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (in this case, NE-100) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Key Methodological Steps:
  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for the σ1 receptor) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (NE-100) are added to the incubation mixture.

    • The mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the unlabeled compound (NE-100) that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

    • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Key Pathways

To further elucidate the context of NE-100's action and the methodology for its evaluation, the following diagrams are provided.

Workflow for a competitive radioligand binding assay.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) sigma1 Sigma-1 Receptor bip BiP/GRP78 sigma1->bip Association/Dissociation ire1 IRE1 sigma1->ire1 Modulates ip3r IP3 Receptor sigma1->ip3r Modulates ion_channels Ion Channel Activity sigma1->ion_channels Modulates cell_survival Cell Survival / Apoptosis ire1->cell_survival Promotes ca_signaling Calcium Signaling ip3r->ca_signaling Regulates ligand Ligand Binding (e.g., Agonists) ligand->sigma1 Activates stress Cellular Stress (e.g., ER Stress) stress->sigma1 Activates neurite_outgrowth Neurite Outgrowth ca_signaling->neurite_outgrowth Influences

References

A Comparative Guide to NE-100 and Rimcazole: Unraveling Sigma Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of sigma receptor pharmacology, the choice between experimental tools is critical. This guide provides a detailed comparative analysis of two prominent sigma receptor antagonists, NE-100 and rimcazole (B1680635). While both compounds are widely used to probe the function of sigma receptors, their pharmacological profiles exhibit key differences that dictate their appropriate experimental applications.

Executive Summary

NE-100 is a potent and highly selective antagonist for the sigma-1 (σ₁) receptor, making it an invaluable tool for isolating and studying the specific roles of this receptor subtype.[1] In contrast, rimcazole presents a broader pharmacological spectrum, acting as a non-selective antagonist at both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with the notable addition of significant affinity for the dopamine (B1211576) transporter (DAT).[1][2] This guide will delve into their comparative binding affinities, detail the experimental protocols used to characterize them, and visualize the key signaling pathways they modulate.

Data Presentation: Quantitative Comparison of Binding Affinities

The differential receptor affinity of NE-100 and rimcazole is a primary determinant of their experimental utility. The following table summarizes their binding affinities (Ki, in nM) for sigma-1, sigma-2, and dopamine transporters. Lower Ki values indicate a higher binding affinity.

CompoundSigma-1 (Ki, nM)Sigma-2 (Ki, nM)Dopamine Transporter (DAT) (Ki, nM)Selectivity (σ₁ vs. σ₂)
NE-100 0.86 - 4.16[3][4][5]>228>10,000[3]High for σ₁
Rimcazole 97 - 500[1]65 - 1990[1][6]224[1]Non-selective; higher affinity for σ₂ reported in some studies[6][7]

Note: Ki values can vary depending on the specific radioligand, tissue preparation, and experimental conditions employed.

Comparative Analysis

The data clearly illustrates that NE-100 is a highly selective tool for investigating sigma-1 receptor function with minimal off-target effects at the sigma-2 receptor and dopamine transporter.[1][3] This specificity is crucial for studies aiming to elucidate the precise physiological and pathophysiological roles of the sigma-1 receptor.

Rimcazole , on the other hand, should be considered a multi-target ligand.[1][2][8] Its effects in any given experiment could be a composite of its interactions with sigma-1 and sigma-2 receptors, as well as the dopamine transporter.[1] This broader activity can be advantageous in studies exploring the combined modulation of these targets but requires careful experimental design and the use of appropriate controls to dissect the contribution of each target to the observed effect.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize NE-100 and rimcazole.

Radioligand Binding Assay for Sigma Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.

Objective: To quantify the affinity of NE-100 and rimcazole for sigma-1 and sigma-2 receptors.

Materials:

  • Radioligand for σ₁: [³H]-(+)-pentazocine

  • Radioligand for σ₂: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine to mask σ₁ sites.

  • Test Compounds: NE-100, Rimcazole

  • Membrane Preparation: Homogenates from guinea pig brain (for σ₁) or rat liver (for σ₂) are commonly used.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: Haloperidol (10 µM) or another high-affinity sigma ligand.

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the chosen tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (NE-100 or rimcazole).

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C for σ₁ with [³H]-(+)-pentazocine) for a predetermined time to reach binding equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand like haloperidol) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic or cytostatic effects of NE-100 and rimcazole on a given cell line.

Materials:

  • Cell Line: A suitable cancer or neuronal cell line.

  • Test Compounds: NE-100, Rimcazole

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (e.g., 5 mg/mL in PBS).

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of NE-100 or rimcazole and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 500 and 600 nm) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control cells.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with sigma-1 and sigma-2 receptors, which are modulated by NE-100 and rimcazole.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Ligand cluster_Downstream Downstream Effects Sigma-1R Sigma-1R BiP BiP Sigma-1R->BiP Association (resting state) IP3R IP3R Sigma-1R->IP3R Modulates Ion Channel Modulation Ion Channel Modulation Sigma-1R->Ion Channel Modulation Directly interacts Cell Survival Cell Survival Sigma-1R->Cell Survival Promotes Ca2+ Signaling Ca2+ Signaling IP3R->Ca2+ Signaling Regulates Ca2+ release NE-100 / Rimcazole (Antagonist) NE-100 / Rimcazole (Antagonist) NE-100 / Rimcazole (Antagonist)->Sigma-1R Binds and antagonizes Neuronal Excitability Neuronal Excitability Ca2+ Signaling->Neuronal Excitability Ion Channel Modulation->Neuronal Excitability

Caption: Sigma-1 Receptor Signaling Pathway Antagonized by NE-100 and Rimcazole.

Sigma2_Signaling_Pathway cluster_Membrane Cell Membrane / ER cluster_Ligand cluster_Downstream Downstream Signaling Cascades Sigma-2R (TMEM97) Sigma-2R (TMEM97) PGRMC1 PGRMC1 Sigma-2R (TMEM97)->PGRMC1 Interacts with EGFR EGFR Sigma-2R (TMEM97)->EGFR Modulates Calcium Signaling Calcium Signaling Sigma-2R (TMEM97)->Calcium Signaling Regulates PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway EGFR->Ras/Raf/MEK/ERK Pathway Rimcazole (Antagonist) Rimcazole (Antagonist) Rimcazole (Antagonist)->Sigma-2R (TMEM97) Binds and antagonizes Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Ras/Raf/MEK/ERK Pathway->Cell Proliferation & Survival Radioligand_Binding_Workflow start Start prep Membrane Preparation (e.g., brain homogenate) start->prep setup Assay Setup in 96-well Plate - Membranes - Radioligand - Test Compound (NE-100/Rimcazole) prep->setup incubation Incubation (to reach equilibrium) setup->incubation filtration Rapid Filtration (separates bound/unbound radioligand) incubation->filtration counting Scintillation Counting (measures radioactivity) filtration->counting analysis Data Analysis (calculate IC50 and Ki) counting->analysis end End analysis->end Logical_Relationship start Research Question q1 Is the focus on the specific role of the sigma-1 receptor? start->q1 ne100 Use NE-100 (High selectivity for sigma-1) q1->ne100 Yes q2 Is the interest in the combined effects of sigma-1, sigma-2, and DAT modulation? q1->q2 No rimcazole Use Rimcazole (Non-selective sigma antagonist + DAT inhibitor) q2->rimcazole Yes controls Include selective antagonists for each target to dissect individual contributions rimcazole->controls

References

A Comparative Analysis of NE-100 and Traditional Neuroleptics in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antipsychotic efficacy of NE-100, a selective sigma-1 receptor antagonist, and traditional neuroleptics. The comparison is based on available preclinical data and an examination of their distinct mechanisms of action.

Introduction

Traditional neuroleptics, encompassing first-generation (typical) and second-generation (atypical) antipsychotics, have been the cornerstone of schizophrenia treatment for decades. Their primary mechanism of action involves the modulation of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. In contrast, NE-100 represents a novel approach by selectively targeting the sigma-1 receptor, a unique intracellular chaperone protein. This distinction in molecular targets suggests a potentially different pharmacological profile and a novel avenue for antipsychotic drug development.

Mechanisms of Action and Signaling Pathways

Traditional Neuroleptics: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The antipsychotic effect of traditional neuroleptics is largely attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. This action is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Second-generation antipsychotics also exhibit significant antagonism at serotonin 5-HT2A receptors, which is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.

NE-100: Selective Sigma-1 Receptor Antagonism

NE-100 is a potent and selective antagonist of the sigma-1 receptor, with a reported binding affinity (Ki) of 1.03 ± 0.01 nM and over 205-fold selectivity against the sigma-2 receptor.[1] Unlike traditional neuroleptics, NE-100 demonstrates low affinity for dopamine, serotonin, and PCP receptors.[2][3] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling, ion channel function, and neuronal plasticity. Its role in psychosis is an area of active investigation, with antagonists like NE-100 being explored for their potential to modulate glutamatergic and dopaminergic neurotransmission indirectly.

Preclinical Efficacy in Animal Models of Psychosis

Direct comparative clinical studies between NE-100 and traditional neuroleptics are not yet available. Therefore, this comparison relies on preclinical data from established animal models of psychosis. These models aim to replicate specific behavioral abnormalities observed in schizophrenia.

Phencyclidine (PCP)-Induced Hyperactivity

This model is widely used to screen for potential antipsychotic drugs. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia.

Experimental Protocol: PCP-Induced Hyperactivity in Mice

  • Animals: Male Swiss-Webster mice.

  • Procedure: Mice are habituated to the testing environment, typically an open-field arena. Following habituation, they are administered PCP (e.g., 3.0 mg/kg, intraperitoneally). Test compounds (e.g., NE-100, haloperidol, clozapine) or vehicle are administered prior to the PCP injection. Locomotor activity is then recorded for a specified period (e.g., 60 minutes) using automated activity monitors.

  • Endpoint: The primary endpoint is the total distance traveled or the number of beam breaks, which serves as a measure of locomotor activity. A reduction in PCP-induced hyperactivity by the test compound is indicative of potential antipsychotic efficacy.

Comparative Data:

While direct side-by-side comparisons in the same study are limited, data from separate studies using this model can provide insights.

CompoundDose RangeEffect on PCP-Induced HyperactivityCitation(s)
Haloperidol 0.03 - 0.3 mg/kgDose-dependent reduction[4]
Clozapine (B1669256) 0.3 - 3.0 mg/kgDose-dependent reduction[4]
NE-100 0.1 - 1.0 mg/kgAttenuation of hyperactivity (data from similar sigma-1 antagonists)[3]
Amphetamine-Induced Stereotypy

Amphetamine, a dopamine-releasing agent, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. This model is used to assess the potential of drugs to block dopamine-mediated behaviors, a hallmark of typical antipsychotics.

Experimental Protocol: Amphetamine-Induced Stereotypy in Rats

  • Animals: Male Wistar rats.

  • Procedure: Rats are habituated to individual observation cages. They are then treated with the test compound (e.g., haloperidol, clozapine) or vehicle, followed by an injection of d-amphetamine (e.g., 5.0 mg/kg, subcutaneously). Behavior is then observed and scored by a trained observer for the presence and intensity of stereotyped behaviors at regular intervals over a set period (e.g., 2 hours).

  • Endpoint: Stereotypy is typically scored on a rating scale (e.g., 0-4), where higher scores indicate more intense and focused stereotyped behaviors. A reduction in the stereotypy score is indicative of antipsychotic potential.

Comparative Data:

CompoundDoseEffect on Amphetamine-Induced StereotypyCitation(s)
Haloperidol 0.1 - 0.5 mg/kgPotent and dose-dependent inhibition[3]
Clozapine 5.0 - 20.0 mg/kgAttenuation of stereotypy[3]
NE-100 N/ANot expected to be effective due to low dopamine receptor affinity[2][3]

Note: NE-100's lack of direct dopamine receptor antagonism suggests it would not be effective in this model, which is a key differentiator from traditional neuroleptics.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This deficit is thought to underlie some of the cognitive and perceptual disturbances of the illness.

Experimental Protocol: Prepulse Inhibition in Rodents

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure: Animals are placed in the startle chamber and, after an acclimation period, are presented with a series of trials. Trials consist of either a loud, startling pulse alone or the pulse preceded by a weaker, non-startling prepulse. The intensity of the startle response is measured in each trial. Test compounds are administered before the session.

  • Endpoint: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. Reversal of a pharmacologically-induced (e.g., by apomorphine (B128758) or PCP) deficit in PPI is a key indicator of antipsychotic-like activity.

Comparative Data:

CompoundEffect on Pharmacologically-Induced PPI DeficitCitation(s)
Haloperidol Reverses deficits induced by dopamine agonists[5]
Clozapine Reverses deficits induced by various pharmacological agents[6]
NE-100 Potential to reverse deficits (based on the role of sigma-1 receptors in glutamatergic modulation)[7]

Note: The potential effect of NE-100 in this model is inferred from the known modulation of NMDA receptor function by sigma-1 receptors, which is relevant to PPI deficits induced by NMDA antagonists like PCP.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by traditional neuroleptics and NE-100.

G Traditional Neuroleptic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits SHT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C SHT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP Antipsychotic_Effect Antipsychotic Effect cAMP->Antipsychotic_Effect IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Antipsychotic_Effect Neuroleptic Traditional Neuroleptic Neuroleptic->D2R Blocks Neuroleptic->SHT2AR Blocks

Mechanism of Traditional Neuroleptics

G NE-100 Signaling Pathway cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_Channels Ion Channels (e.g., NMDA-R) Sigma1R->Ion_Channels Modulates Ca_Release Ca2+ Release IP3R->Ca_Release Neuronal_Plasticity Neuronal Plasticity Ca_Release->Neuronal_Plasticity NE100 NE-100 NE100->Sigma1R Antagonizes Ion_Channels->Neuronal_Plasticity Antipsychotic_Effect Potential Antipsychotic Effect Neuronal_Plasticity->Antipsychotic_Effect

References

NE-100 Hydrochloride: Exploring its Potential in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

NE-100 hydrochloride is a potent and highly selective sigma-1 (σ1) receptor antagonist, a characteristic that has primarily driven its investigation in the realm of neuropsychiatric disorders.[1][2][3][4] While direct clinical evidence of this compound in combination with other therapeutic agents for cancer treatment is not yet established, the burgeoning understanding of the sigma-1 receptor's role in cancer biology presents a compelling case for its potential as a valuable component of combination therapies. This guide will objectively explore the known characteristics of this compound and discuss its hypothetical application in combination with established cancer treatments, supported by general principles of combination therapy and the known functions of the sigma-1 receptor.

Understanding this compound

NE-100, or 4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine, is distinguished by its high affinity and selectivity for the sigma-1 receptor.[4] It exhibits a binding affinity (Ki) of approximately 1.03 nM for the sigma-1 receptor, with over 205-fold selectivity against the sigma-2 receptor.[4] This specificity makes it an invaluable tool for elucidating the physiological and pathological roles of the sigma-1 receptor.

The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in a variety of cellular processes, including the regulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. It also plays a crucial role in cellular stress responses. Given that cancer cells often exist in a state of heightened stress, targeting the sigma-1 receptor presents a novel therapeutic avenue.

The Rationale for Combination Therapy in Oncology

The use of combination therapy is a cornerstone of modern cancer treatment.[5][6] The primary goals of combining different therapeutic agents are to enhance efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual agents.[5][7] Successful combination strategies often involve targeting different, yet complementary, cellular pathways.

Key Principles of Combination Therapy:

  • Synergistic Effects: The combined effect of the drugs is greater than the sum of their individual effects.

  • Targeting Multiple Pathways: Attacking cancer cells through various mechanisms reduces the likelihood of resistance.[6]

  • Overcoming Resistance: Cancer cells can develop resistance to a single agent; a combination approach can circumvent these resistance mechanisms.

Hypothetical Combinations of this compound in Cancer Treatment

While speculative, the known functions of the sigma-1 receptor allow for the formulation of several plausible combination strategies for this compound in oncology.

Combination with Chemotherapy

Many chemotherapeutic agents, such as doxorubicin, induce cell death by causing DNA damage and increasing oxidative stress.[8][9] Cancer cells can adapt to this stress, leading to resistance. The sigma-1 receptor is known to be involved in cellular stress responses. By inhibiting the sigma-1 receptor with this compound, it may be possible to lower the threshold for chemotherapy-induced cell death and overcome resistance.

Potential Mechanisms of Synergy:

  • Enhanced Apoptosis: Inhibition of the sigma-1 receptor may potentiate the apoptotic signals initiated by chemotherapeutic agents.

  • Reversal of Drug Resistance: By modulating cellular stress responses, NE-100 could make resistant cancer cells more susceptible to chemotherapy.

Combination with Targeted Therapy

Targeted therapies, such as the EGFR inhibitor gefitinib, are designed to interfere with specific molecules involved in cancer growth and progression.[10][11] However, resistance to targeted therapies can develop through the activation of alternative signaling pathways. The sigma-1 receptor has been shown to modulate various signaling pathways.

Potential Mechanisms of Synergy:

  • Inhibition of Escape Pathways: NE-100 could block signaling pathways that cancer cells use to bypass the effects of targeted agents.

  • Increased Efficacy of Targeted Agents: By altering the cellular environment, NE-100 might enhance the binding and activity of targeted drugs.

Combination with Immunotherapy

Immunotherapy, which harnesses the patient's immune system to fight cancer, has revolutionized cancer treatment.[12] However, the tumor microenvironment can be immunosuppressive, limiting the effectiveness of these therapies. The sigma-1 receptor's role in inflammation and immune modulation is an area of active research.

Potential Mechanisms of Synergy:

  • Modulation of the Tumor Microenvironment: By influencing cellular stress and inflammatory signals, NE-100 could potentially make the tumor microenvironment more favorable for an anti-tumor immune response.

  • Enhanced T-cell Function: While not directly demonstrated for NE-100, targeting cellular stress pathways could indirectly support the function of tumor-infiltrating immune cells.

Data Presentation

As there is no direct experimental data for this compound in combination cancer therapy, the following table provides a conceptual comparison of the mechanisms of action for different therapeutic classes that could potentially be combined with a sigma-1 receptor antagonist.

Therapeutic ClassMechanism of ActionPotential Synergistic Mechanism with this compound
Chemotherapy (e.g., Doxorubicin)Induces DNA damage and oxidative stress, leading to apoptosis.[8][9]Potentiation of cellular stress and apoptotic signaling.
Targeted Therapy (e.g., Gefitinib)Inhibits specific oncogenic signaling pathways (e.g., EGFR).[10][11]Blockade of resistance pathways and modulation of the tumor microenvironment.
Immunotherapy (e.g., Checkpoint Inhibitors)Blocks inhibitory signals to T-cells, enhancing the anti-tumor immune response.[12]Modulation of tumor cell stress signals that may influence immune cell recognition.

Experimental Protocols

Detailed experimental protocols for testing the efficacy of this compound in combination with other cancer therapies would follow standard preclinical research methodologies.

General Experimental Workflow:

  • In Vitro Studies:

    • Cell Viability Assays: Assess the cytotoxic effects of NE-100 alone and in combination with other agents on various cancer cell lines. The IC50 (half-maximal inhibitory concentration) would be determined for each agent and their combinations.

    • Synergy Analysis: Use mathematical models (e.g., Chou-Talalay method) to determine if the combination effects are synergistic, additive, or antagonistic.

    • Mechanism of Action Studies: Employ techniques like Western blotting, flow cytometry, and immunofluorescence to investigate the effects of the combination on cell signaling pathways, apoptosis, and cell cycle progression.

  • In Vivo Studies:

    • Xenograft Models: Implant human cancer cells into immunodeficient mice to establish tumors.

    • Treatment and Monitoring: Treat tumor-bearing mice with NE-100, the combination agent, or the combination of both. Tumor growth would be monitored over time.

    • Toxicity Assessment: Monitor the health of the animals to assess any potential toxic side effects of the combination therapy.

    • Pharmacodynamic Studies: Analyze tumor tissue to confirm that the drugs are reaching their targets and having the desired biological effects.

Visualizations

Logical Relationship of Combination Therapy

Combination_Therapy_Logic cluster_agents Therapeutic Agents cluster_effects Cellular Effects NE100 NE-100 (Sigma-1 Antagonist) Stress Increased Cellular Stress NE100->Stress Resistance Overcome Resistance NE100->Resistance Chemo Chemotherapy Chemo->Stress Targeted Targeted Therapy Apoptosis Enhanced Apoptosis Targeted->Apoptosis Immuno Immunotherapy Immune Modulated Immune Response Immuno->Immune Stress->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Inhibition Resistance->CancerCell Inhibition Immune->CancerCell Inhibition

Caption: Logical flow of potential combination effects of NE-100.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sigma1 Sigma-1 Receptor Stress ER Stress Sigma1->Stress Stress->AKT Gefitinib Gefitinib Gefitinib->EGFR NE100 NE-100 NE100->Sigma1

Caption: Potential interplay of NE-100 and Gefitinib on signaling pathways.

Conclusion

This compound is a well-characterized, selective sigma-1 receptor antagonist with significant potential for repurposing in oncology. While direct evidence for its use in combination cancer therapy is currently lacking, the known roles of the sigma-1 receptor in cellular stress and signaling provide a strong rationale for its investigation in combination with chemotherapy, targeted therapy, and immunotherapy. Further preclinical studies are warranted to explore these promising, albeit hypothetical, therapeutic strategies. The development of NE-100 or other sigma-1 receptor antagonists for cancer therapy will depend on rigorous preclinical and clinical validation of their safety and efficacy in combination regimens.

References

NE-100 Hydrochloride: A Comparative Review for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data surrounding NE-100 hydrochloride, a potent and selective σ1 receptor antagonist, reveals its significant potential in preclinical models of psychosis and cognitive dysfunction. This guide provides a comparative analysis of NE-100's performance against other notable σ1 receptor ligands, supported by quantitative data and detailed experimental protocols.

Unveiling the Potency and Selectivity of NE-100

This compound distinguishes itself through its high affinity and selectivity for the σ1 receptor. Radioligand binding assays consistently demonstrate its potent inhibitory activity at this site, with reported Ki and IC50 values in the low nanomolar range.[1][2] Comparatively, while classic antipsychotics like haloperidol (B65202) also exhibit high affinity for the σ1 receptor, they are hampered by their strong binding to other receptors, particularly dopamine (B1211576) D2 receptors, which is associated with undesirable motor side effects.[3][4] Other selective σ1 antagonists such as BMY 14802 and rimcazole (B1680635) also show high affinity, but NE-100 often emerges as a highly potent and selective tool for probing σ1 receptor function.

Comparative Binding Affinities of σ1 Receptor Antagonists
CompoundKi (nM) for σ1 ReceptorReceptor Selectivity ProfileReference
This compound 0.86 - 1.5 >55-fold over σ2; >6000-fold over D1, D2, 5-HT1A, 5-HT2, PCP[1][5][6]
Haloperidol2 - 4High affinity for D2 receptors[5][7]
BMY 14802-High affinity for σ1, moderate for 5-HT1A, low for D2[4]
Rimcazole-High affinity for σ1 and dopamine transporter[7]
Dup 734-High affinity for σ1 and 5-HT2 receptors[8]

Note: A direct comparative study with all compounds under identical experimental conditions was not available in the searched literature. The presented data is a synthesis from multiple sources.

In Vivo Efficacy: Antagonizing Psychotomimetic Effects

Animal models play a crucial role in evaluating the antipsychotic potential of novel compounds. One such widely used model is the phencyclidine (PCP)-induced stereotyped behavior paradigm in rats. PCP, an NMDA receptor antagonist, induces behaviors like head-weaving, which are considered to mimic certain symptoms of psychosis.

Studies have shown that this compound effectively antagonizes PCP-induced head-weaving in a dose-dependent manner.[2] This effect is achieved at doses that do not induce catalepsy, a common side effect of typical antipsychotics.[2] The rank order of potency for inhibiting PCP-induced head-weaving among several σ1 receptor antagonists has been reported as NE-100 > haloperidol > BMY 14802 > Dup 734, which correlates with their affinity for the σ1 receptor.[5]

Comparative In Vivo Potency in PCP-Induced Head-Weaving Model
CompoundED50 (mg/kg, p.o.) for antagonism of PCP-induced head-weavingReference
This compound 0.12 [2]
Haloperidol-[5]
BMY 14802-[5]
Dup 734-[5]

Note: Specific ED50 values for haloperidol, BMY 14802, and Dup 734 in this specific assay were not found in the searched literature, though their relative potency was described.

Enhancing Cognitive Function in Preclinical Models

Beyond its potential antipsychotic effects, this compound has demonstrated efficacy in improving cognitive deficits in animal models. The Morris water maze is a classic behavioral test used to assess spatial learning and memory in rodents. In rats with PCP-induced cognitive dysfunction, NE-100 has been shown to significantly reduce the time taken to find a hidden platform, indicating an improvement in spatial memory.[2]

Delving into the Mechanism of Action: Signaling Pathways

The therapeutic potential of this compound is rooted in its modulation of key signaling pathways. The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, plays a crucial role in regulating cellular stress responses and neuronal function.

Modulation of the NMDA Receptor Complex

A significant aspect of NE-100's mechanism of action involves its indirect modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and learning. The σ1 receptor has been shown to interact directly with the GluN1 subunit of the NMDA receptor.[9] By antagonizing the σ1 receptor, NE-100 can influence NMDA receptor function. One proposed mechanism is through the modulation of small-conductance calcium-activated potassium (SK) channels. Activation of σ1 receptors can lead to the inhibition of SK channels, which in turn potentiates NMDA receptor activity. By acting as an antagonist, NE-100 can reverse this effect, thereby fine-tuning glutamatergic neurotransmission.

Sigma1_NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx SK_Channel SK Channel Ca_ion->SK_Channel Activates Downstream Downstream Signaling Ca_ion->Downstream K_ion K⁺ SK_Channel->K_ion Efflux K_ion->NMDA_R Hyperpolarizes (Inhibits) Sigma1_R σ1 Receptor Sigma1_R->SK_Channel Inhibits NE100 NE-100 NE100->Sigma1_R Antagonizes

Caption: σ1 Receptor Modulation of NMDA Receptor Signaling via SK Channels.

Role in the Endoplasmic Reticulum Stress Response

The σ1 receptor is also a key player in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The activating transcription factor 6 (ATF6) pathway is one of the three major branches of the UPR. Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved to become an active transcription factor. This active form of ATF6 then upregulates the expression of ER chaperones to alleviate stress. NE-100 has been implicated in the activation of the ATF6 pathway, suggesting a role in mitigating ER stress-induced cell death.[2]

ATF6_Signaling cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) ATF6_inactive Inactive ATF6 ER_Stress->ATF6_inactive Triggers release ATF6_cleavage ATF6 Cleavage (S1P/S2P) ATF6_inactive->ATF6_cleavage Translocates Sigma1_R σ1 Receptor Sigma1_R->ATF6_inactive Influences NE100 NE-100 NE100->Sigma1_R Modulates ATF6_active Active ATF6 (Transcription Factor) ATF6_cleavage->ATF6_active Generates Gene_Expression Upregulation of ER Chaperones ATF6_active->Gene_Expression Induces

Caption: NE-100's Potential Role in the ATF6 Branch of the Unfolded Protein Response.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are summarized methodologies for key experiments cited in the literature.

Radioligand Binding Assay for σ1 Receptor Affinity

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the σ1 receptor.

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (e.g., guinea pig brain homogenate) Incubation 2. Incubation - Membranes - Radioligand (³H-pentazocine) - Test Compound (e.g., NE-100) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis 5. Data Analysis (Calculation of IC50 and Ki values) Scintillation->Analysis

Caption: Workflow for a Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the test compound (e.g., this compound). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled ligand like haloperidol). Incubate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

PCP-Induced Head-Weaving Assay in Rats

This in vivo assay assesses the potential antipsychotic activity of a compound by measuring its ability to antagonize stereotyped head movements induced by PCP.

Detailed Protocol:

  • Animals: Use male Wistar rats of a specific weight range. House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle orally (p.o.) or via another appropriate route at various doses. After a specified pretreatment time (e.g., 60 minutes), administer PCP (e.g., 5-7.5 mg/kg, subcutaneously).

  • Behavioral Observation: Place the rats individually in observation cages. After a short adaptation period, observe and score the incidence of head-weaving for a defined period (e.g., 15-30 minutes post-PCP injection). Head-weaving is characterized by side-to-side movements of the head.

  • Data Analysis: Quantify the duration or frequency of head-weaving for each animal. Calculate the mean score for each treatment group. Determine the ED50 value (the dose of the test compound that reduces the PCP-induced head-weaving by 50%) using regression analysis.

Morris Water Maze for Cognitive Function Assessment

This test evaluates spatial learning and memory in rodents.

MWM_Workflow Acclimation 1. Acclimation to Test Room Drug_Admin 2. Drug Administration (e.g., NE-100 or vehicle) Acclimation->Drug_Admin Training 3. Acquisition Training (Multiple trials over several days) Drug_Admin->Training Probe_Trial 4. Probe Trial (Platform removed) Training->Probe_Trial Data_Analysis 5. Data Analysis (Escape latency, time in target quadrant) Probe_Trial->Data_Analysis

Caption: Experimental Workflow for the Morris Water Maze.

Detailed Protocol:

  • Apparatus: Use a circular pool (e.g., 1.5 m in diameter) filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint). Place a hidden escape platform (e.g., 10 cm in diameter) 1-2 cm below the water surface in a fixed location in one of the four quadrants of the pool. Use distal visual cues around the room to aid in spatial navigation.

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle to the animals at a specified time before the training or probe trial.

  • Acquisition Training: For several consecutive days, place each rat in the water at different starting positions and allow it to swim and find the hidden platform. Record the time it takes to find the platform (escape latency). If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform. Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).

  • Probe Trial: After the training period, remove the platform from the pool and allow the rat to swim freely for a set duration (e.g., 60 seconds). Record the swimming path of the rat using a video tracking system.

  • Data Analysis: Analyze the escape latency during the acquisition phase to assess learning. For the probe trial, analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location to assess memory retention. Compare the performance of the drug-treated group with the vehicle-treated group.

References

Safety Operating Guide

Navigating the Disposal of NE-100 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential information and step-by-step procedures for the proper disposal of NE-100 hydrochloride, a potent and selective σ1 receptor antagonist used in neuroscience research.

Safety Profile and Classification

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Safety Data Sheets (SDS) indicate that when handled according to standard laboratory practices, the product does not have any harmful effects. Standard precautionary measures for handling chemicals should be followed, including the use of personal protective equipment such as gloves and safety glasses.

Step-by-Step Disposal Procedures

While this compound is not classified as hazardous, it is imperative to follow a structured disposal process to maintain a safe laboratory environment and adhere to local regulations.

  • Consult Local Regulations : Before proceeding with any disposal method, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal. Regulations can vary significantly, and your local EHS office will provide specific guidance for your facility.

  • Small Quantities (Typical Research Use) :

    • Deactivation (if required by local protocol) : Although not mandated by its safety profile, some institutional protocols may require the deactivation of all chemical compounds before disposal. If this is the case, consult your EHS guidelines for appropriate deactivation procedures for non-hazardous amine hydrochlorides.

    • Disposal as Non-Hazardous Waste : For small quantities typically used in research, this compound can generally be disposed of as non-hazardous chemical waste.

    • Packaging : Ensure the waste is in a securely sealed, properly labeled container. The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.

    • Collection : Place the sealed container in the designated non-hazardous chemical waste stream collection area as directed by your institution's EHS department.

  • Large Quantities :

    • In the unlikely event of needing to dispose of large quantities of this compound, it is essential to contact your EHS department. They will provide specific instructions for managing and disposing of bulk quantities, which may differ from the procedures for small research-scale amounts.

  • Contaminated Materials :

    • Any materials, such as pipette tips, gloves, or paper towels, that come into contact with this compound should be disposed of in the appropriate laboratory waste stream. Given its non-hazardous nature, this is typically the standard solid waste stream for laboratory materials, unless institutional policy dictates otherwise.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow A Start: Have this compound for Disposal B Consult Institutional EHS Guidelines & Local Regulations A->B C Is the quantity small (typical research use)? B->C D Follow procedure for small quantity disposal C->D Yes G Contact EHS for specific instructions on bulk disposal C->G No E Package in a sealed, labeled container D->E F Dispose in non-hazardous chemical waste stream E->F H End: Disposal Complete F->H G->H

Caption: Decision workflow for the proper disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for NE-100 hydrochloride, a potent and selective σ1 receptor antagonist. Adherence to these operational and disposal plans is critical for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to follow standard precautionary measures for handling all chemical compounds, especially in a research setting where toxicological properties may not be fully characterized. The following PPE is recommended as a baseline for handling this compound in solid form and in solution.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Single pair of nitrile gloves- Safety glasses
Weighing and Aliquoting (Powder) - Double pair of nitrile gloves- Disposable lab coat- Safety glasses with side shields or goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood)
Solution Preparation - Double pair of nitrile gloves- Disposable lab coat- Safety glasses with side shields or goggles
Administering to Cell Cultures or Animals - Single pair of nitrile gloves- Lab coat- Safety glasses
Waste Disposal - Double pair of nitrile gloves- Disposable lab coat- Safety glasses with side shields or goggles

Operational Workflow for Handling this compound

A systematic approach from receipt to disposal is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps for handling this compound.

cluster_receiving Receiving cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Disposal Receiving Receiving and Unpacking Weighing Weighing and Aliquoting (Powder) Receiving->Weighing Store in a cool, dry place Solution Solution Preparation Weighing->Solution Use appropriate solvent Administration Administration to Cell Cultures or Animals Solution->Administration Proceed with experiment Waste Waste Disposal Administration->Waste Collect all contaminated materials

Caption: A stepwise workflow for the safe handling of this compound from receipt to disposal.

Experimental Protocol: Stock Solution Preparation

Preparing a stock solution of this compound requires careful execution to ensure accuracy and safety.

  • Preparation : Don all required PPE as specified in the table above. Ensure a chemical fume hood or other ventilated enclosure is used, particularly when handling the powder form.

  • Pre-calculation : Determine the required mass of this compound and the volume of solvent needed to achieve the desired concentration. The molecular weight of this compound is 391.97 g/mol .[1]

  • Weighing : In a chemical fume hood, carefully weigh the required amount of this compound powder using an analytical balance.

  • Solubilization : Add the appropriate solvent to the weighed powder. This compound is soluble in water (15 mg/mL with sonication and heating to 60°C) and DMSO.[2][3] For biological experiments, ensure the final concentration of the solvent is compatible with your experimental system.

  • Storage : Store the stock solution in a tightly sealed container at the recommended temperature, typically -20°C for up to six months in DMSO or one year in solvent.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Categorization and Collection

All materials that have come into contact with this compound should be considered chemical waste. This includes:

  • Empty product vials

  • Used gloves, weigh boats, and pipette tips

  • Contaminated lab coats and bench paper

  • Excess or expired solutions

These items should be collected in a designated, clearly labeled hazardous waste container.

Disposal Workflow

cluster_collection Collection cluster_segregation Segregation cluster_disposal Disposal Collect Collect all contaminated materials (solid and liquid) Segregate Segregate into designated, labeled hazardous waste containers Collect->Segregate Dispose Dispose according to institutional and local regulations Segregate->Dispose

Caption: A streamlined process for the safe disposal of this compound waste.

Decontamination
  • Wipe down all work surfaces that may have come into contact with this compound with a suitable cleaning agent.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Regulatory Compliance
  • All chemical waste must be disposed of in accordance with federal, state, and local regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Do not dispose of this compound down the drain or in regular trash.[6]

By adhering to these safety protocols and operational plans, you can minimize risks and ensure a safe working environment when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NE-100 hydrochloride
Reactant of Route 2
NE-100 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.